1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBJYBIGXUWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464427 | |
| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163975-05-1 | |
| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound of growing interest in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoroethyl and bromo substituents make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The trifluoroethyl group can enhance metabolic stability and lipophilicity, while the bromo moiety serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support its application in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 163975-05-1 | [1][2][3] |
| Molecular Formula | C₈H₆BrF₃ | [1][2] |
| Molecular Weight | 239.04 g/mol | [1][2] |
| Physical State | Liquid | - |
| Boiling Point | 106-108 °C at 56 mmHg | [1] |
| Density | Data not available | - |
| Refractive Index | Data not available | - |
| Solubility | Data not available | - |
Note: Physical properties such as density and refractive index are available for the isomeric compound (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4), which has a reported density of 1.555 g/mL at 25 °C and a refractive index of n20/D 1.487. These values should not be attributed to this compound without experimental verification.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis would likely involve established methods for the introduction of trifluoroethyl groups onto a brominated benzene ring or vice versa. The bromine atom on the aromatic ring makes this compound a versatile substrate for a variety of synthetic transformations.
Conceptual Synthesis Pathway
A plausible synthetic route could involve the trifluoroethylation of a suitable brominated precursor. The logical flow for such a synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
This conceptual pathway highlights a common strategy in organofluorine chemistry. The choice of catalyst, ligands, and reaction conditions would be critical for achieving high yield and selectivity.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the trifluoroethyl group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The methylene protons would appear as a quartet due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the two carbons of the trifluoroethyl group. The carbon attached to the fluorine atoms would exhibit a characteristic quartet.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms, resulting from coupling to the adjacent methylene protons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any bromine-containing fragments.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While some of its fundamental properties are documented, a comprehensive experimental characterization, including density, refractive index, solubility, and detailed spectroscopic data, is not yet fully available in the public domain. Further research to elucidate these properties and to develop robust synthetic protocols is warranted to facilitate its broader application in scientific research.
References
Sources
Executive Summary: A Versatile Fluorinated Building Block
An In-depth Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS 163975-05-1)
This compound is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing trifluoroethyl group, makes it a valuable intermediate for introducing fluorinated moieties into complex molecular architectures. The bromine serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, while the trifluoroethyl group imparts desirable physicochemical properties such as increased metabolic stability and lipophilicity to target molecules.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research and development setting.
Physicochemical & Spectroscopic Profile
The fundamental properties of a reagent are critical for experimental design, dictating choices in solvent, temperature, and purification techniques. The trifluoroethyl group significantly influences the compound's boiling point and density compared to its non-fluorinated analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 163975-05-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆BrF₃ | [1][4][6][7] |
| Molecular Weight | 239.04 g/mol | [1][4][6] |
| Boiling Point | 106-108 °C at 56 mmHg | [1] |
| MDL Number | MFCD10697864 | [1][2][4][5][6] |
| SMILES | C1=CC(=CC(=C1)Br)CC(F)(F)F | [4][7] |
| InChI Key | CQVBJYBIGXUWPB-UHFFFAOYSA-N | [7] |
While detailed, verified spectroscopic data for this specific compound is not widely published in peer-reviewed journals, its structure allows for predictable spectral characteristics. Researchers should always confirm identity using standard analytical methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). The predicted mass spectrum would show characteristic isotopic patterns for the single bromine atom.
Core Reactivity and Synthetic Logic
The synthetic utility of this compound is dominated by the interplay between its two key functional groups: the bromo substituent and the trifluoroethyl substituent. Understanding their electronic effects is paramount to predicting reaction outcomes.
-
Bromo Group (-Br): This group serves as the primary reactive site for forming new carbon-carbon and carbon-heteroatom bonds. It is an outstanding leaving group in palladium-catalyzed cross-coupling reactions.[8] While it is an ortho-, para-director in electrophilic aromatic substitution, it is also a deactivating group due to its inductive electron withdrawal.[9]
-
Trifluoroethyl Group (-CH₂CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.
The combination of a deactivating ortho-, para-director and a deactivating meta-director makes electrophilic aromatic substitution on this ring challenging and regioselectively complex. Therefore, the most logical and high-yielding transformations leverage the bromine atom.
Caption: Reactivity map of this compound.
Key Synthetic Transformations & Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is arguably the most critical reaction for this substrate, enabling the formation of a C(sp²)-C(sp²) bond to construct biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[8][10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, using a palladium catalyst and a base.[10][11]
Causality in Protocol Design:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic choice, but more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) often provide higher yields and tolerate more functional groups at lower catalyst loadings.
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice depends on the substrate's sensitivity; K₃PO₄ is often effective for less reactive partners.
-
Solvent: A polar aprotic solvent system, often with water, is used. Dioxane/water or Toluene/water are standard choices as they effectively dissolve both the organic and inorganic reagents and facilitate the reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 3-(2,2,2-Trifluoroethyl)-[1,1'-biphenyl]
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Grignard Reagent Formation
The transformation of the aryl bromide into a Grignard reagent (an organomagnesium halide) inverts its polarity, turning the formerly electrophilic carbon atom into a potent nucleophile and a strong base.[13][14] This reagent is highly valuable for reacting with electrophiles like aldehydes, ketones, esters, and CO₂.
Causality in Protocol Design:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (like water or alcohols) and will be quenched instantly. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[13]
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[14] Activation is necessary to initiate the reaction. This can be achieved mechanically (crushing the turnings) or chemically by adding a small initiator like iodine or 1,2-dibromoethane.[13][14] The latter is advantageous as the formation of ethylene gas provides a visual cue that the reaction has started.[14]
Protocol: Preparation of (3-(2,2,2-Trifluoroethyl)phenyl)magnesium Bromide
-
Apparatus Setup: Assemble an oven-dried, three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask and gently warm with a heat gun under a nitrogen atmosphere until the iodine vaporizes or bubbling is seen.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and load it into the dropping funnel.
-
Grignard Formation: Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in a subsequent reaction.[15]
Safety, Handling, and Storage
Proper handling is essential for both safety and experimental success.
-
Hazards: this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][18]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[19] Ensure all transfers are conducted carefully to prevent spills.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6] The compound should be kept in a well-ventilated area away from heat, sparks, or open flames.[16][20]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[19] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]
Conclusion
This compound stands out as a strategically valuable building block for modern organic synthesis. Its true power is unlocked not by treating it as a simple substituted benzene, but by leveraging the C-Br bond as a linchpin for sophisticated bond-forming reactions. The protocols and insights provided in this guide, particularly for Suzuki-Miyaura coupling and Grignard formation, offer a robust framework for researchers to confidently and effectively incorporate this fluorinated intermediate into their synthetic programs, accelerating the development of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a key building block in modern medicinal chemistry and materials science. The strategic placement of a bromine atom and a trifluoroethyl group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable synthon for introducing fluorinated moieties in drug discovery programs. This document details the molecule's physicochemical properties, provides in-depth spectroscopic analysis, outlines a representative synthetic protocol, and explores its reactivity in pivotal cross-coupling reactions. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) and related fluoroalkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding affinity.[2] this compound (CAS: 163975-05-1) emerges as a particularly valuable reagent in this context.[3] It serves a dual purpose: the trifluoroethyl group acts as a metabolically stable lipophilic motif, while the bromine atom at the meta-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4][5] This guide elucidates the core chemical principles and practical methodologies associated with this versatile compound.
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the benzene ring dictates the molecule's reactivity and physical characteristics.
}
Figure 1: Chemical Structure Diagram.
The physical and chemical properties are summarized in the table below. The high electronegativity of the fluorine atoms influences the molecule's electron density and boiling point.
| Property | Value | Source |
| CAS Number | 163975-05-1 | [3][6] |
| Molecular Formula | C₈H₆BrF₃ | [3][6][7] |
| Molecular Weight | 239.04 g/mol | [6] |
| Boiling Point | 106-108 °C / 56 mmHg | [6] |
| SMILES | C1=CC(=CC(=C1)Br)CC(F)(F)F | [7] |
| InChI Key | CQVBJYBIGXUWPB-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data represent expected values based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Complex multiplet signals corresponding to the four aromatic protons. The substitution pattern prevents simple first-order splitting. Benzylic Protons (δ ~3.3 ppm): A quartet (q) results from the coupling of the methylene (-CH₂-) protons with the three adjacent fluorine atoms (³JHF ≈ 11 Hz).[8] |
| ¹³C NMR | Aromatic Carbons (δ 110-140 ppm): Six distinct signals are expected. The carbon attached to bromine (C-Br) will be shifted upfield, while the carbons attached to fluorine will show coupling (JCF). Benzylic Carbon (δ ~40 ppm): A quartet (q) due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 30 Hz).[8] CF₃ Carbon (δ ~125 ppm): A strong quartet (q) due to the three attached fluorine atoms (¹JCF > 270 Hz).[8] |
| ¹⁹F NMR | CF₃ Group (δ ~-66 ppm): A triplet (t) is expected due to coupling with the two adjacent benzylic protons (³JHF ≈ 11 Hz).[8] |
| Infrared (IR) | Aromatic C-H Stretch: ~3030 cm⁻¹. Aromatic C=C Stretch: 1450-1600 cm⁻¹.[9] C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. C-Br Stretch: 500-600 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 238 and 240 with an approximate 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.[10][11] |
Synthesis Pathway and Experimental Protocol
While multiple synthetic routes exist for fluoroalkylated aromatics, a common strategy involves the radical trifluoroethylation of an appropriate aryl precursor. This approach is valued for its reliability and functional group tolerance.
}
Figure 2: Representative workflow for synthesis.
Detailed Experimental Protocol: Synthesis via Negishi Coupling
Causality: This protocol utilizes a Negishi cross-coupling, a powerful method for forming C(sp²)-C(sp³) bonds. m-Bromoiodobenzene is chosen as the starting material because the iodine is significantly more reactive towards oxidative addition to the palladium catalyst than the bromine, ensuring regioselective coupling at the C-I bond.
Materials:
-
m-Bromoiodobenzene (1.0 equiv)
-
(2,2,2-Trifluoroethyl)zinc bromide solution (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add m-bromoiodobenzene (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: Slowly add the (2,2,2-trifluoroethyl)zinc bromide solution (1.5 equiv) to the reaction mixture via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a clear oil.
Trustworthiness Note: This protocol is self-validating. The progress can be rigorously monitored by TLC/GC-MS, and the final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3.
Chemical Reactivity and Synthetic Applications
The utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This enables the facile introduction of the m-(trifluoroethyl)phenyl moiety into complex molecules.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[12][13] This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.
Causality: The reaction is driven by a palladium(0) catalyst. A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[14][15]
}
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] Aryl amines are critical functional groups in a vast number of pharmaceuticals.
Causality: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. It involves the oxidative addition of the aryl bromide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[16][18]
}
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its structure is optimized for versatility, providing a stable, lipophilic fluoroalkyl moiety and a reliable reactive site for building molecular complexity. The synthetic and reaction protocols described herein are based on robust, well-understood chemical principles, ensuring their applicability and scalability. As the demand for sophisticated, metabolically robust drug candidates continues to grow, the importance of key building blocks like this compound will undoubtedly increase, making it an indispensable tool in the chemist's arsenal.
References
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- Buchwald-Hartwig Amin
- Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]
- Buchwald–Hartwig amin
- Suzuki reaction. Wikipedia. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- This compound. PubChemLite. [Link]
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- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
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- Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]
- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- Fluorine in drug discovery: Role, design and case studies.
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- Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]
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- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
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- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
- 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a valuable building block in medicinal chemistry and materials science. The trifluoroethyl moiety imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, making its introduction into aromatic scaffolds a key strategy in drug design. This document details two primary, field-proven synthetic routes: a Wittig reaction-based approach and a Sandmeyer reaction pathway. Each route is presented with in-depth mechanistic discussions, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The 2,2,2-trifluoroethyl group, in particular, is a bioisostere of the ethyl group that can significantly enhance the pharmacological profile of a molecule. Its high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and membrane permeability. This compound serves as a versatile intermediate, allowing for further molecular elaboration through cross-coupling reactions at the bromine position, thereby providing access to a diverse range of novel chemical entities. This guide offers a detailed exploration of its synthesis, empowering researchers to efficiently produce this key building block.
Pathway 1: The Wittig Reaction Approach
This pathway constructs the trifluoroethyl group on the aromatic ring through a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation. The readily available 3-bromobenzaldehyde serves as the starting material.
Reaction Scheme
Caption: Wittig reaction pathway for the synthesis of this compound.
Step 1: Synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium Bromide
The necessary Wittig reagent is prepared by the reaction of triphenylphosphine with 2,2,2-trifluoroethyl bromide.
Mechanism: This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, displacing the bromide from the trifluoroethyl bromide to form the phosphonium salt.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or toluene.
-
Add 2,2,2-trifluoroethyl bromide (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the triphenylphosphine is consumed (typically 24-48 hours)[1].
-
Cool the reaction mixture to room temperature, which may induce precipitation of the phosphonium salt. If not, the solvent can be partially removed under reduced pressure.
-
The crude product can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials, and dried under vacuum to yield the white solid phosphonium salt[2].
Step 2: Wittig Reaction of 3-Bromobenzaldehyde
The synthesized phosphonium salt is then used to convert 3-bromobenzaldehyde into the corresponding trifluoroethenylbenzene derivative.
Mechanism: A strong base is used to deprotonate the phosphonium salt, forming a phosphorus ylide. This ylide then attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which collapses to an oxaphosphetane. The oxaphosphetane then decomposes to the desired alkene and triphenylphosphine oxide[3].
Experimental Protocol:
-
In a dry flask under an inert atmosphere, suspend (2,2,2-trifluoroethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. Allow the mixture to stir at this temperature for 1 hour to ensure complete ylide formation.
-
Add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-bromo-3-(2,2,2-trifluoroethenyl)benzene[4][5].
Step 3: Catalytic Hydrogenation
The final step involves the reduction of the double bond to yield the target molecule.
Mechanism: The alkene is hydrogenated in the presence of a palladium on carbon catalyst. The hydrogen gas adsorbs onto the surface of the palladium, and the alkene complexes with the metal. The hydrogen atoms are then transferred to the double bond, resulting in the saturated product.
Experimental Protocol:
-
Dissolve 1-bromo-3-(2,2,2-trifluoroethenyl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary[6].
Pathway 2: The Sandmeyer Reaction Approach
This pathway utilizes a Sandmeyer reaction to introduce the bromo substituent onto a pre-formed trifluoroethyl-substituted aniline.
Reaction Scheme
Caption: Sandmeyer reaction pathway for the synthesis of this compound.
Step 1: Synthesis of 3-(2,2,2-Trifluoroethyl)aniline
The key intermediate for this pathway is 3-(2,2,2-trifluoroethyl)aniline. While not commercially available in large quantities, it can be synthesized from 3-nitrotoluene. A plausible, though not explicitly detailed in a single source, multi-step synthesis is outlined below.
Conceptual Synthesis of 3-(2,2,2-Trifluoroethyl)aniline:
-
Trifluoromethylation of 3-Nitrotoluene: Conversion of the methyl group to a trifluoromethyl group can be achieved through various methods, such as the use of antimony trifluoride (SbF₃) and a chlorine source (the "Swarts" reaction on a trichloromethyl intermediate) or more modern radical trifluoromethylation protocols.
-
Reduction of the Nitro Group: The resulting 3-(trifluoromethyl)nitrobenzene can be reduced to 3-(trifluoromethyl)aniline using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl)[7].
-
Conversion of Trifluoromethyl to Trifluoroethyl: This is a challenging transformation. A possible, though not straightforward, route could involve reduction of the aniline to a less reactive intermediate, followed by a reaction sequence to introduce a methylene group adjacent to the trifluoromethyl group. A more direct synthesis of 3-(2,2,2-trifluoroethyl)aniline would be highly desirable.
Due to the complexity and lack of a well-established, high-yielding protocol for the synthesis of 3-(2,2,2-trifluoroethyl)aniline in the reviewed literature, this guide will proceed with the assumption that this intermediate can be obtained and will focus on the subsequent Sandmeyer reaction.
Step 2: Diazotization of 3-(2,2,2-Trifluoroethyl)aniline
The primary amine is converted to a diazonium salt, a highly versatile intermediate.
Mechanism: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms an N-nitrosamine, which then tautomerizes and dehydrates to yield the aryldiazonium salt.
Experimental Protocol:
-
Dissolve 3-(2,2,2-trifluoroethyl)aniline (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0-5 °C in a beaker with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution. The presence of excess nitrous acid can be tested with starch-iodide paper.
Step 3: Sandmeyer Bromination
The diazonium salt is then converted to the final product using a copper(I) bromide catalyst.
Mechanism: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. Copper(I) catalyzes the decomposition of the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product[8].
Experimental Protocol:
-
In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) (1.2 eq) in concentrated hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture may be gently warmed (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography[9].
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Wittig Reaction | Pathway 2: Sandmeyer Reaction |
| Starting Materials | 3-Bromobenzaldehyde, Triphenylphosphine, 2,2,2-Trifluoroethyl bromide | 3-(2,2,2-Trifluoroethyl)aniline |
| Number of Steps | 3 | 2 (from the aniline) |
| Key Reactions | Wittig Olefination, Catalytic Hydrogenation | Diazotization, Sandmeyer Bromination |
| Advantages | - Readily available starting materials. - Well-established and high-yielding reactions. - Avoids handling of potentially unstable diazonium salts in the final steps. | - Potentially shorter route if the starting aniline is accessible. - The Sandmeyer reaction is a robust and widely used transformation. |
| Disadvantages | - Requires the synthesis of the Wittig reagent. - Use of strong bases like n-butyllithium. - Catalytic hydrogenation requires specialized equipment. | - The key starting material, 3-(2,2,2-trifluoroethyl)aniline, is not readily available and its synthesis is not well-documented. - Diazonium salts can be unstable and potentially explosive if isolated. |
| Overall Feasibility | High, due to the reliability and documented nature of each step. | Moderate to low, primarily due to the challenge in obtaining the starting aniline. |
Characterization Data for this compound
-
Molecular Formula: C₈H₆BrF₃
-
Molecular Weight: 239.04 g/mol
-
Boiling Point: 106-108 °C at 56 mmHg
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of a 1,3-disubstituted benzene ring with a methylene group adjacent to a trifluoromethyl group.
-
¹³C NMR (CDCl₃): Signals will correspond to the aromatic carbons, the methylene carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).
-
¹⁹F NMR (CDCl₃): A triplet corresponding to the CF₃ group.
-
Mass Spectrometry (EI): Molecular ion peaks at m/z corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br) will be observed.
Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm identity and purity.
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of this compound. The Wittig reaction approach, starting from 3-bromobenzaldehyde, is currently the more practical and well-documented route for laboratory-scale synthesis due to the ready availability of starting materials and the reliability of the involved transformations. The Sandmeyer reaction pathway, while conceptually shorter, is hampered by the current lack of a straightforward and high-yielding synthesis for the key intermediate, 3-(2,2,2-trifluoroethyl)aniline. Further research into the efficient synthesis of this aniline derivative could, however, make the Sandmeyer route a more attractive option in the future. Researchers and drug development professionals are encouraged to consider the factors outlined in the comparative analysis to select the most appropriate synthetic strategy for their specific research objectives.
References
- Chaliki, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]
- Leung, S. H., & Angel, S. A. (2004). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
- Schweizer, E. E., & Bach, R. D. (1966). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses, 46, 114. [Link]
- Yokomatsu, T., Murano, T., Suemune, K., & Shibuya, S. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003(18), 3619-3625. [Link]
- Smith, A. B., III, Beiger, J. J., Davulcu, A. H., & Cox, J. M. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. [Link]
- Taylor, M. S., & Tudge, M. T. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(30), 5793–5796. [Link]
- Ali, M. A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2645-2670. [Link]
- National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]
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- U.S. Patent No. 6,333,434 B1. (2001).
- Patel, S. B., et al. (2016). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 128(8), 1263-1269. [Link]
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- Doubtnut. (2019, September 23). Convert (i) 3-Methylaniline into 3-nitrotoluene. (ii) Aniline into 1,3,5 - tribromobenzene.... [Link]
- European Patent Office. (2004). Process for preparing 3-chloro-5-nitrotoluene. [Link]
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A Comprehensive Spectroscopic Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS: 163975-05-1), a key intermediate in pharmaceutical and agrochemical research. Due to a scarcity of publicly available experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and comparative data from closely related structural analogs to present a predictive but robust characterization. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, synthetic chemists, and quality control specialists who require a reliable framework for confirming the synthesis and purity of this compound.
Introduction and Rationale
This compound is a substituted aromatic compound whose structural features—a bromine atom and a trifluoroethyl group on a benzene ring—make it a versatile building block. The precise placement of these functional groups at the 1 and 3 positions is critical for its intended reactivity in subsequent synthetic steps. Therefore, unambiguous structural confirmation is paramount.
Spectroscopic analysis provides the definitive method for verifying molecular structure. Each technique offers a unique piece of the puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. This guide establishes a detailed spectroscopic baseline for this compound.
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆BrF₃[1]
-
Molecular Weight: 239.03 g/mol [1]
-
CAS Number: 163975-05-1[2]
Our analytical approach involves predicting the spectral data based on established substituent effects and comparing these predictions with published data for analogous compounds, such as the isomeric 1-Bromo-4-(2,2,2-trifluoroethyl)benzene[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the arrangement of substituents on the aromatic ring.
¹H NMR Spectroscopy
Theoretical Basis: The chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms and aromatic ring currents typically shift signals downfield (to a higher ppm). Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, with the coupling constant (J) providing information about the connectivity and spatial relationship of the coupled nuclei.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Predicted Shift (δ, ppm) | Multiplicity | Approx. J (Hz) | Assignment | Rationale |
| ~ 7.55 | s (broad) | - | H-2 | Positioned between two electron-withdrawing groups (Br and CH₂CF₃), leading to the most downfield shift. |
| ~ 7.45 | d | ~ 7.8 | H-4 | Ortho-coupled to H-5. Shifted downfield due to proximity to the bromine atom. |
| ~ 7.25 | t | ~ 7.8 | H-5 | Coupled to both H-4 and H-6, appearing as a triplet. |
| ~ 7.20 | d | ~ 7.8 | H-6 | Ortho-coupled to H-5. Least affected by the substituents, thus appearing most upfield. |
| ~ 3.40 | q | ~ 10.5 | -CH₂- | Methylene protons are coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet. |
Methodology: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Caption: Molecular structure with proton assignments for NMR analysis.
¹³C NMR Spectroscopy
Theoretical Basis: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom. The chemical shift is highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is often observed and can be a powerful diagnostic tool.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 135-140 | C-3 | Aromatic carbon bearing the -CH₂CF₃ group. |
| ~ 133 | C-6 | Aromatic CH. |
| ~ 131 | C-5 | Aromatic CH. |
| ~ 129 | C-2 | Aromatic CH. |
| ~ 125.5 (q, ¹JCF ≈ 276 Hz) | -CF₃ | The trifluoromethyl carbon shows a large quartet due to one-bond coupling to three fluorine atoms. This is a highly characteristic signal. |
| ~ 123 | C-1 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine shields this carbon. |
| ~ 122 | C-4 | Aromatic CH. |
| ~ 39.5 (q, ²JCF ≈ 30 Hz) | -CH₂- | The methylene carbon signal is split into a quartet by two-bond coupling to the fluorine atoms. |
Note: The assignments for aromatic CH carbons are tentative and may vary. 2D NMR techniques (HSQC/HMBC) would be required for definitive assignment.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. Specific bonds and functional groups have characteristic absorption frequencies.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3050-3100 | Aromatic C-H Stretch | Medium-Weak |
| ~ 1580, 1470 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~ 1260, 1160, 1120 | C-F Stretch | Strong, Multiple Bands |
| ~ 790, 700 | C-H Out-of-plane Bending | Strong |
| ~ 650-550 | C-Br Stretch | Medium |
The most prominent features in the IR spectrum will be the very strong C-F stretching absorptions between 1100 and 1300 cm⁻¹, which are characteristic of trifluoromethyl groups. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending region (below 900 cm⁻¹). For 1,3-disubstitution, strong bands are typically observed around 790 cm⁻¹ and 700 cm⁻¹.[4]
Mass Spectrometry (MS)
Theoretical Basis: In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺˙) confirms the molecular weight. The presence of bromine is easily identified by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M⁺˙ and [M+2]⁺˙) of almost equal intensity, separated by 2 m/z units.
Predicted Mass Spectrum (EI):
| m/z | Ion Identity | Rationale |
| 238/240 | [C₈H₆BrF₃]⁺˙ | Molecular Ion (M⁺˙) . The characteristic 1:1 isotopic pattern for bromine is the most definitive feature. |
| 159 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromo-aromatics. |
| 145 | [C₇H₄F₃]⁺ | Likely from benzylic cleavage and rearrangement. |
| 90 | [C₇H₆]⁺ | Loss of Br and CF₃. |
The presence of the M⁺˙/[M+2]⁺˙ doublet at m/z 238/240 is the primary confirmation of the elemental formula.
Integrated Analytical Workflow
A robust confirmation of structure requires the integration of data from all techniques. The workflow below illustrates the logical process from sample receipt to final structural verification.
Caption: Integrated workflow for the spectroscopic confirmation of molecular structure.
Conclusion
This guide outlines the expected spectroscopic characteristics of this compound. While based on predictive analysis and comparison with analogs, it provides a strong and reliable benchmark for researchers. Key confirmatory signals include:
-
¹H NMR: A quartet around 3.4 ppm for the -CH₂- group and a distinct pattern for four aromatic protons.
-
¹³C NMR: Two characteristic quartets for the -CF₃ (δ ~125.5 ppm, ¹JCF ≈ 276 Hz) and -CH₂- (δ ~39.5 ppm, ²JCF ≈ 30 Hz) carbons.
-
IR: Intense, multiple C-F stretching bands between 1100-1300 cm⁻¹.
-
MS: A molecular ion doublet at m/z 238/240 with roughly equal intensity, confirming the presence of one bromine atom.
By comparing experimental data against these predicted signatures, scientists can confidently verify the identity, purity, and isomeric integrity of their synthesized material.
References
Sources
A Comprehensive Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple spectral interpretation, offering insights into the theoretical underpinnings, practical experimental considerations, and the nuanced effects of the substituents on the proton chemical environment.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound featuring two distinct electron-withdrawing groups: a bromine atom and a 2,2,2-trifluoroethyl group. The bromine atom exerts its influence primarily through a combination of inductive withdrawal and resonance effects, while the trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Understanding the ¹H NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and predicting its reactivity in further chemical transformations. The interplay of the substituents at the meta-position leads to a complex and informative spectral pattern in the aromatic region, which will be the central focus of this guide.
Theoretical Analysis and Spectral Prediction
A definitive, publicly available ¹H NMR spectrum for this compound with full assignment is not readily found in the literature. However, a robust prediction can be made by analyzing the substituent effects and drawing comparisons with structurally related compounds.
Substituent Effects on the Aromatic System
-
Bromine: As a halogen, bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In terms of ¹H NMR, it deshields adjacent protons through its inductive effect, but can shield protons at the ortho and para positions to a lesser extent via resonance.
-
2,2,2-Trifluoroethyl Group (-CH₂CF₃): This group is strongly electron-withdrawing due to the three fluorine atoms, a phenomenon often referred to as a "-I effect". This inductive effect is transmitted through the sigma bonds and deshields the protons on the benzene ring. The methylene protons of this group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Predicted ¹H NMR Spectrum
Based on the additive effects of the substituents and data from similar structures, the following spectral characteristics are anticipated for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2 | ~7.55 | Singlet (or narrow triplet) | - | 1H |
| H-4 | ~7.45 | Doublet | Jortho ≈ 8.0 | 1H |
| H-5 | ~7.25 | Triplet | Jortho ≈ 8.0 | 1H |
| H-6 | ~7.35 | Doublet | Jortho ≈ 8.0 | 1H |
| -CH₂- | ~3.30 | Quartet | ³JH-F ≈ 10.5 | 2H |
Rationale for Predictions
-
Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the aromatic ring will appear in the range of δ 7.2-7.6 ppm. The exact chemical shifts are influenced by the combined electron-withdrawing nature of both substituents. H-2, situated between the two substituents, is expected to be the most deshielded. H-5, being para to the bromine and meta to the trifluoroethyl group, is likely the most shielded. The splitting patterns arise from ortho- and meta-couplings.
-
Methylene Protons (-CH₂-): The methylene protons are adjacent to both the aromatic ring and the trifluoromethyl group. Their chemical shift around 3.30 ppm is a result of these neighboring groups. The most prominent feature will be their splitting into a quartet due to coupling with the three equivalent fluorine atoms (³JH-F). Long-range coupling to aromatic protons may also be observed, potentially leading to a more complex multiplet. Long-range H-F coupling is a known phenomenon in fluorinated organic compounds.[1][2][3]
Spin-Spin Coupling Visualization
The coupling relationships within the molecule can be visualized as follows:
Caption: Predicted spin-spin coupling in this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the NMR sample has a profound effect on the resulting spectrum. Adherence to a meticulous experimental protocol is paramount for obtaining high-resolution data that is free from artifacts.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral analysis.
-
Solvent Selection: A deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's peaks.[4] Chloroform-d (CDCl₃) is a suitable choice for this compound. Other common deuterated solvents include acetone-d₆, and DMSO-d₆.[4]
-
Concentration: For a standard ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[4][5]
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a separate small vial before transferring it to the NMR tube.[5] This allows for better mixing and the ability to filter the solution if any solid particles are present. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount can be added to the sample for accurate chemical shift referencing.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate for small molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring and processing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the electronic effects of the bromine and trifluoroethyl substituents allows for a confident prediction of the chemical shifts and coupling patterns. The aromatic region is expected to show a complex multiplet system, while the aliphatic region will be characterized by a distinct quartet for the methylene protons due to strong coupling with the fluorine atoms. By following the detailed experimental protocol outlined in this guide, researchers can obtain a high-quality spectrum that, when properly analyzed, provides unambiguous confirmation of the molecule's structure.
References
- University of California, Riverside. (n.d.). How to Prepare Samples for NMR.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- University College London. (n.d.). Sample Preparation.
- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.
- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- ACS Publications. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the 13C NMR of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool in this endeavor, providing unparalleled insight into the carbon framework of organic molecules. This guide offers a comprehensive exploration of the 13C NMR spectrum of 1-bromo-3-(2,2,2-trifluoroethyl)benzene, a compound of interest due to the presence of two distinct and influential substituents on the aromatic ring: a bromine atom and a trifluoroethyl group.
The strategic placement of a halogen and a fluorinated alkyl chain introduces complex electronic effects that significantly impact the 13C NMR spectrum. Understanding these effects is not merely an academic exercise; it is crucial for confirming molecular identity, assessing purity, and predicting reactivity in the context of medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, provide a robust experimental protocol for acquiring high-quality data, and present a detailed analysis of the resulting spectrum.
Theoretical Framework: Substituent Effects on Aromatic 13C Chemical Shifts
The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to its electronic environment. Substituents alter the electron density at the various ring positions (ipso, ortho, meta, and para) through a combination of inductive and resonance effects, leading to predictable shielding or deshielding of the carbon nuclei.[1][2][3]
The Influence of the Bromo Group
Bromine is an electronegative atom that exerts a net electron-withdrawing inductive effect, which generally deshields adjacent carbon atoms. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance, which tends to shield the ortho and para positions. For halogens like bromine, the inductive effect typically dominates, but the resonance contribution is not negligible.[4] The effect of the bromine atom on the directly bonded (ipso) carbon is particularly pronounced, causing a significant downfield shift.
The Influence of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl group (-CH2CF3) is a strong electron-withdrawing group due to the intense inductive effect of the three fluorine atoms. This effect is transmitted through the sigma bonds to the aromatic ring, leading to a general deshielding of the ring carbons. The CF3 group itself exhibits a characteristic quartet in the 13C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF).[5] Similarly, the benzylic methylene carbon (-CH2-) will also be split into a quartet due to two-bond coupling with the fluorine atoms (²JCF).[5][6]
Additivity of Substituent Effects
To a first approximation, the chemical shifts of the aromatic carbons in this compound can be predicted by considering the additive effects of the bromo and trifluoroethyl substituents on the chemical shifts of a simple benzene ring (δ ≈ 128.5 ppm).[3][4] However, it is important to recognize that steric and electronic interactions between the two substituents can lead to deviations from simple additivity.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
The acquisition of a high-quality 13C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters to ensure accurate chemical shift determination and resolution of carbon-fluorine couplings.[7][8]
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte and has well-separated solvent peaks. Deuterated chloroform (CDCl₃) is a common choice. The CDCl₃ triplet at approximately 77 ppm serves as a convenient internal reference.[9]
-
Concentration: Prepare a solution of this compound at a concentration of 50-100 mg/mL. Higher concentrations can reduce the required acquisition time but may lead to line broadening.
-
Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.[9] A small amount can be added to the sample, or the residual solvent peak can be used for referencing.
NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Observe Nucleus | 13C | |
| Decoupling | ¹H broadband decoupling | Simplifies the spectrum by removing C-H couplings, resulting in singlets for most carbons (unless coupled to fluorine). |
| Acquisition Time (at) | 1-2 seconds | Longer acquisition times provide better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of quaternary carbons, which have longer relaxation times, ensuring more accurate integration. |
| Pulse Width (p1) | 30-45° flip angle | A smaller flip angle can be used to shorten the relaxation delay and increase the number of scans in a given time, improving the signal-to-noise ratio. |
| Number of Scans (ns) | 1024 or more | 13C has a low natural abundance (1.1%), requiring a large number of scans to achieve an adequate signal-to-noise ratio.[10] |
| Spectral Width (sw) | 0-220 ppm | Encompasses the typical range for organic molecules.[10] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas. For the quartets arising from C-F coupling, the integration of the entire multiplet should be considered.
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring the 13C NMR spectrum.
Spectral Analysis and Assignment
The proton-decoupled 13C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic region will display six signals, while the aliphatic region will contain two signals for the trifluoroethyl group.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted chemical shifts (δ) in ppm and the key carbon-fluorine coupling constants (JCF) in Hz. These predictions are based on established substituent effects and data from similar compounds.[5][6]
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |
| C-1 (C-Br) | ~123 | Singlet | - |
| C-2 | ~133 | Singlet | - |
| C-3 (C-CH₂CF₃) | ~139 | Quartet | ³JCF ≈ 3-5 Hz |
| C-4 | ~129 | Singlet | - |
| C-5 | ~132 | Singlet | - |
| C-6 | ~127 | Singlet | - |
| -CH₂- | ~40 | Quartet | ²JCF ≈ 30 Hz |
| -CF₃ | ~125 | Quartet | ¹JCF ≈ 275 Hz |
Detailed Signal Assignment
-
-CF₃ Carbon (δ ≈ 125 ppm): This signal appears as a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF ≈ 275 Hz).[6] The significant deshielding is a direct result of the high electronegativity of the attached fluorine atoms.
-
Aromatic Carbons (δ ≈ 123-139 ppm):
-
C-1 (ipso to Br, δ ≈ 123 ppm): The carbon directly attached to the bromine is expected to be significantly deshielded.
-
C-3 (ipso to -CH₂CF₃, δ ≈ 139 ppm): This carbon will be deshielded by the inductive effect of the trifluoroethyl group and will appear as a small quartet due to three-bond C-F coupling (³JCF).[5]
-
C-2, C-4, C-5, C-6: The remaining aromatic carbons will have chemical shifts determined by their positions relative to the two substituents. A combination of 2D NMR techniques, such as HSQC and HMBC, would be required for unambiguous assignment.
-
-
-CH₂- Carbon (δ ≈ 40 ppm): This benzylic carbon is deshielded by both the aromatic ring and the adjacent CF₃ group. It will appear as a quartet due to the two-bond coupling with the fluorine atoms (²JCF ≈ 30 Hz).[6]
Key Carbon-Fluorine Couplings Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
A Technical Guide to the Infrared Spectrum of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction
1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of interest in synthetic chemistry, serving as a versatile building block for the introduction of the trifluoroethyl moiety into more complex molecular architectures. The precise structural verification of such compounds is paramount for ensuring the integrity of subsequent research and development in fields like medicinal chemistry and materials science. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying its constituent functional groups through their characteristic vibrational frequencies.
This technical guide provides an in-depth analysis of the expected infrared spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed theoretical breakdown of its spectral features, a standard protocol for data acquisition, and a logical workflow for interpretation, grounded in established spectroscopic principles.
Molecular Structure and Expected Vibrational Modes
To predict the infrared spectrum, we must first deconstruct the molecule into its core components, each with unique vibrational modes (stretching and bending) that correspond to specific IR absorption bands.
Caption: Molecular structure of this compound.
The key functional groups are:
-
1,3-Disubstituted (meta) Benzene Ring: This core structure gives rise to aromatic C-H stretches, C=C in-ring stretches, and characteristic out-of-plane bending vibrations that are diagnostic of the "meta" substitution pattern.
-
Alkyl Linker (-CH₂-): The methylene bridge provides aliphatic C-H stretching and bending modes.
-
Trifluoromethyl Group (-CF₃): This group is a powerful IR reporter. The high electronegativity of fluorine and the C-F bond's polarity result in exceptionally strong and intense absorption bands.
-
Bromo Substituent (C-Br): The carbon-bromine bond vibration is found in the lower frequency "fingerprint" region of the spectrum.
Detailed Spectral Analysis: A Predictive Breakdown
The IR spectrum can be logically divided into several key regions, each containing absorptions from the functional groups mentioned above. The following table summarizes the predicted vibrational modes, their expected frequencies, and their characteristic intensities.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Causality and Scientific Insights |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium | The C-H bond involves an sp² hybridized carbon, which is shorter and stronger than an sp³ C-H bond, causing it to vibrate at a higher frequency (>3000 cm⁻¹).[1][2] |
| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 | Medium | These vibrations correspond to the symmetric and asymmetric stretching of C-H bonds on the sp³ hybridized methylene carbon, placing them reliably below the 3000 cm⁻¹ threshold.[3] |
| Overtone/Combination Bands | Benzene Ring | 2000 - 1665 | Weak | These complex, low-intensity patterns are characteristic of aromatic rings and can offer secondary confirmation of the substitution pattern.[1][4] |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1585 & 1500 - 1400 | Medium to Strong | The conjugated pi-system of the benzene ring results in multiple, sharp in-ring carbon-carbon stretching vibrations.[1][4][5] |
| Aliphatic C-H Bend | -CH₂- | 1470 - 1450 | Medium | This absorption is due to the "scissoring" motion of the two hydrogen atoms on the methylene group. |
| C-F Symmetric & Asymmetric Stretch | -CF₃ | 1350 - 1100 | Very Strong | The C-F bond is highly polarized. The stretching of these bonds creates a very large change in the molecular dipole moment, leading to the most intense absorptions in the entire spectrum. This is a key diagnostic feature for any trifluoromethylated compound.[6] |
| C-H Out-of-Plane (OOP) Bending | 1,3-Disubstituted Ring | 810 - 750 & 725 - 680 | Strong | The specific pattern of hydrogens on the ring (three adjacent and one isolated) in a meta-substituted compound gives rise to a distinct and strong absorption pattern in this region, which is critical for distinguishing it from ortho or para isomers.[7][8] |
| C-Br Stretch | Aryl Bromide | 690 - 515 | Medium to Strong | The vibration of the heavier bromine atom against the carbon atom occurs at a low frequency, placing this informative peak in the deep fingerprint region of the spectrum.[9] |
Standard Operating Protocol: ATR-FTIR Spectroscopy
Acquiring a high-quality spectrum is the foundation of accurate analysis. Attenuated Total Reflectance (ATR) is a common and effective technique for liquid or solid samples.
Experimental Workflow:
Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.
Detailed Methodology:
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.
-
Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract it from the final sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, lower the ATR press arm to ensure firm and even contact with the crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing and Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply a baseline correction and an ATR correction algorithm if available to account for the wavelength-dependent depth of penetration of the IR beam.
A Logic-Driven Interpretation Strategy
A systematic approach to interpreting the resulting spectrum ensures all key features are identified and correctly assigned.
-
Locate the Dominant Peaks: Immediately search the 1350 - 1100 cm⁻¹ region. The presence of multiple, very strong absorption bands here is the primary confirmation of the -CF₃ group . Their high intensity is due to the significant change in dipole moment during C-F bond stretching.[3]
-
Bisect the Spectrum at 3000 cm⁻¹: Examine the C-H stretching region. The presence of weaker peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds .[1] Peaks of medium intensity below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the -CH₂- group.[3]
-
Identify the Aromatic Core: Look for a pair of medium-to-strong, sharp peaks in the 1600 - 1400 cm⁻¹ region. These are characteristic of the C=C stretching vibrations within the benzene ring.[4][5]
-
Confirm the Substitution Pattern: This is the most crucial step for isomer identification. Carefully analyze the 900 - 675 cm⁻¹ region. For a 1,3-(meta) disubstituted ring, expect to find two strong bands, typically one between 810 - 750 cm⁻¹ and another between 725 - 680 cm⁻¹ .[7][8] The presence of this specific combination provides powerful evidence against ortho or para substitution.
-
Pinpoint the C-Br Bond: Finally, inspect the low-wavenumber end of the spectrum. A medium-to-strong absorption band in the 690 - 515 cm⁻¹ range can be confidently assigned to the C-Br stretch .[9]
Conclusion
The infrared spectrum of this compound is a rich tapestry of information that, when interpreted systematically, provides an unambiguous structural fingerprint. The key diagnostic features are the exceptionally intense C-F stretching bands (1350-1100 cm⁻¹), the clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and, most critically, the pattern of strong C-H out-of-plane bending bands (810-750 cm⁻¹ and 725-680 cm⁻¹) that confirm the 1,3-disubstitution pattern on the aromatic ring. This guide provides the theoretical foundation and practical framework for researchers to confidently use IR spectroscopy for the structural verification of this and similar complex molecules.
References
- NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- Linstrom, P.J. & Mallard, W.G. (Eds.). (2021). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data.
- MatDaCs. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook.
- PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- ResearchGate. (2025). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
- Smith, B.C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.
- Michigan State University. (n.d.). Infrared Spectroscopy.
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- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction
1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound often utilized as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine atom and a trifluoroethyl group, imparts specific chemical properties that are leveraged in drug development. Accurate structural verification and identification of this compound are paramount for quality control, reaction monitoring, and regulatory compliance.
Electron Ionization Mass Spectrometry (EI-MS) serves as a definitive analytical technique for this purpose. The high energy imparted during EI induces predictable and reproducible fragmentation, generating a unique mass spectrum that acts as a molecular fingerprint.[1][2] This guide provides a comprehensive analysis of the expected mass spectrum of this compound, detailing the underlying fragmentation mechanisms, experimental considerations, and the diagnostic interpretation of its spectral features. The insights presented herein are grounded in established principles of mass spectrometry for halogenated and aromatic compounds, offering a robust framework for researchers and analytical chemists.[3][4]
Physicochemical Properties and Molecular Structure
A foundational understanding of the analyte's properties is critical before delving into its mass spectrometric behavior.
| Property | Value | Source |
| Chemical Formula | C₈H₆BrF₃ | [5][6] |
| Molecular Weight | 239.03 g/mol | [5][6] |
| CAS Number | 163975-05-1 | [5][6] |
| Structure | 3-Br-C₆H₄-CH₂CF₃ | |
| Boiling Point | 106-108 °C at 56 mmHg | [6] |
The structure contains a stable aromatic ring, a C-Br bond, and a trifluoroethyl side chain. The key features influencing its fragmentation are the benzylic carbon (the -CH₂- group attached to the ring) and the presence of two different halogen types (bromine and fluorine), which will dictate the primary cleavage pathways.
Recommended Experimental Protocol: GC-EI-MS Analysis
To obtain a high-quality mass spectrum, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred instrumentation, ensuring the introduction of a pure, thermally stable sample into the ion source.
Experimental Workflow
The overall analytical process follows a standardized workflow designed for reproducibility and accuracy.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
Purity analysis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
An In-Depth Technical Guide to the Purity Analysis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction
This compound is a fluorinated organic compound of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and a trifluoroethyl group on a benzene ring, makes it a versatile building block for introducing these moieties into larger target structures. The purity of this reagent is paramount; the presence of isomeric, starting material, or byproduct impurities can have profound consequences on reaction yields, downstream purification processes, and the impurity profile of the final active ingredient.
This guide provides a comprehensive framework for the rigorous purity analysis of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating system for quality assessment. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to qualify this critical reagent.
Chapter 1: Physicochemical Properties & Safety Imperatives
A thorough understanding of a compound's properties and hazards is the foundation of any analytical work. Safe handling is not merely a procedural step but a prerequisite for scientific integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 163975-05-1 | [1][2] |
| Molecular Formula | C₈H₆BrF₃ | [1][2] |
| Molecular Weight | 239.04 g/mol | [1][2] |
| Boiling Point | 106-108 °C at 56 mmHg | [1] |
| MDL Number | MFCD10697864 | [1][2] |
Safety First: The Scientist's Mandate
This compound is classified as an irritant.[1] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[3] In case of exposure, immediately flush the affected area with copious amounts of water.[4][3] Before commencing any work, it is mandatory to read and understand the material's Safety Data Sheet (SDS).
Chapter 2: The Analytical Triad for Purity Determination
No single technique can provide a complete picture of a compound's purity. We employ a multi-faceted approach, an "analytical triad," to ensure a comprehensive evaluation. The primary methods for this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone for assessing chromatographic purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR) against a standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for confirming the presence of key functional groups and overall molecular identity.
The interplay between these techniques forms a robust workflow for quality control.
Caption: High-level workflow for the purity analysis of this compound.
Chapter 3: Chromatographic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: Why GC-MS is the Primary Tool
GC-MS is the definitive technique for this analysis due to the compound's volatility and thermal stability. The gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the stationary phase. The mass spectrometer then bombards these components with electrons, generating unique fragmentation patterns that act as molecular fingerprints, allowing for positive identification. This dual capability makes it exceptionally powerful for detecting and identifying closely related impurities, such as regioisomers, which may be difficult to resolve by other methods.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure run-to-run consistency and data integrity.
-
System Preparation & Suitability:
-
Inject a solvent blank (e.g., high-purity dichloromethane) to ensure the system is free from contaminants.
-
Perform a system suitability test using a standard mixture (e.g., an alkane series) to verify column performance and resolution. Adherence to established guidelines like those in EPA method 8270 for tune verification ensures the mass spectrometer is performing optimally.[5]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of dichloromethane to create a ~1 mg/mL solution. Vortex until fully dissolved.
-
-
Instrumentation & Parameters:
Table 2: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent Intuvo 9000 or equivalent | Provides excellent reproducibility for retention times.[6] |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that separates compounds primarily by boiling point, ideal for aromatic isomers. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can offer faster analysis times if the MS is equipped with a suitable source.[5] |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of potential early-eluting impurities and ensures the main peak is well-resolved. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 40-350 m/z | Covers the molecular weight of the target compound and potential fragments/impurities. |
-
Data Analysis & Interpretation:
-
The primary peak in the Total Ion Chromatogram (TIC) should correspond to this compound.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
The mass spectrum of the main peak should show the characteristic molecular ion cluster for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio). The expected molecular ion would be at m/z 238/240.
-
Search the NIST Mass Spectral Library for any impurity peaks to tentatively identify them.[7][8][9] Common impurities may include isomers, residual starting materials, or products of side reactions.
-
Table 3: Example GC-MS Purity Data
| Retention Time (min) | Area % | Tentative Identification | Key Mass Fragments (m/z) |
| 7.85 | 0.15 | Isomer 1 | 238, 240, 159, 109 |
| 8.12 | 99.75 | This compound | 238, 240 (M+), 159 (M-Br), 109 (M-Br-CF₂) |
| 9.03 | 0.10 | Dimerization byproduct | (Higher m/z) |
Chapter 4: Structural Verification by NMR Spectroscopy
Expertise & Causality: The Power of Multiple Nuclei
While GC-MS provides purity and mass information, NMR spectroscopy provides definitive structural confirmation.
-
¹H NMR confirms the proton environment, including the substitution pattern on the aromatic ring.
-
¹³C NMR verifies the carbon skeleton of the molecule.
-
¹⁹F NMR is crucial for confirming the presence and environment of the trifluoroethyl group, often showing a characteristic quartet due to coupling with the adjacent CH₂ group.
For the highest level of accuracy, Quantitative NMR (qNMR) can be performed. This involves adding a certified internal standard of known purity and concentration to the sample, allowing for a direct and highly accurate calculation of the analyte's purity. This method is considered a primary ratio method by metrological institutes.
Experimental Protocol: Precision in Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh ~20 mg of the compound and ~10 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent does not have signals that overlap with key analyte or standard signals.
-
-
Instrumentation & Parameters:
Table 4: Recommended NMR Acquisition Parameters (400 MHz)
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse | Proton-decoupled single pulse |
| Relaxation Delay (D1) | 30 s | 30 s | 30 s |
| Number of Scans | 16 | 1024 | 64 |
| Acquisition Time | ~4 s | ~1.5 s | ~2 s |
Scientist's Note: A long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest is critical for qNMR. This ensures all nuclei have fully relaxed back to equilibrium before the next pulse, making the resulting signal integrals directly proportional to the number of nuclei.
-
Data Interpretation:
-
¹H NMR: Expect complex multiplets in the aromatic region (~7.2-7.6 ppm) and a quartet at ~3.2 ppm for the -CH₂- group coupled to the -CF₃ group.
-
¹⁹F NMR: Expect a triplet at approximately -66 ppm corresponding to the -CF₃ group coupled to the -CH₂- group.
-
Purity Calculation (qNMR): Use the standard qNMR equation, comparing the integral of a known analyte proton signal to a known standard proton signal, accounting for molecular weights and the number of protons.
-
Chapter 5: Functional Group Confirmation by FTIR Spectroscopy
FTIR serves as a rapid identity check. It is less sensitive to minor impurities than GC-MS or NMR but is excellent for confirming that the primary functional groups of the molecule are present.
Experimental Protocol
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100-3000 | Aromatic C-H stretch | Confirms benzene ring |
| ~1600, ~1475 | Aromatic C=C stretch | Confirms benzene ring |
| ~1350-1100 | C-F stretch | Strong, characteristic bands confirming the trifluoromethyl group. |
| ~1070 | C-Br stretch | Confirms the presence of the bromo-substituent. |
Chapter 6: Integrated Purity Assessment & Final Qualification
The true power of this analytical approach lies in the synthesis of all data. A purity value of >99.5% by GC-MS is only trustworthy if NMR and FTIR confirm the identity of that main peak as this compound.
Sources
- 1. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. This compound | 163975-05-1 | FB85040 [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 8. Benzene, 1-bromo-3-methyl- [webbook.nist.gov]
- 9. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
Solubility of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in Organic Solvents
Abstract
This compound is a fluorinated aromatic compound with growing importance as a building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, grounded in its molecular structure. Recognizing the scarcity of publicly available quantitative data, this document focuses on providing detailed, field-proven experimental methodologies for researchers to accurately determine its solubility. We present a step-by-step protocol for the isothermal shake-flask method, coupled with analytical quantification, to ensure the generation of reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to handling and utilizing this compound.
Introduction: The Importance of Solubility in a Modern Synthetic Context
The utility of a chemical intermediate is fundamentally linked to its physical properties, with solubility being one of the most critical. For this compound, a compound featuring a brominated phenyl ring and a trifluoroethyl substituent, its behavior in solution dictates its application across the entire development lifecycle. From ensuring homogeneous reaction kinetics in a synthesis campaign to enabling efficient purification via crystallization or chromatography, and finally to its formulation in a drug delivery system, solubility data informs every step.
This guide moves beyond simple data reporting. Instead, it provides the foundational principles and practical workflows necessary for any scientist to generate high-quality solubility data in their own laboratory. By understanding the interplay between the solute's structure and the solvent's properties, researchers can make informed decisions, troubleshoot issues, and accelerate their development timelines.
Molecular Structure and Predicted Solubility Profile
The solubility characteristics of this compound (Molecular Formula: C₈H₆BrF₃, Molecular Weight: 239.04 g/mol ) are dictated by the combined physicochemical contributions of its constituent parts.[1]
-
Benzene Ring: The core aromatic ring is non-polar and lipophilic, favoring interactions with other aromatic or non-polar aliphatic solvents through van der Waals forces.
-
Bromine Atom: The bromine substituent adds polarizability and increases the molecular weight, but it does not participate in hydrogen bonding. Its presence generally enhances solubility in less polar solvents.
-
Trifluoroethyl Group (-CH₂CF₃): This is the most influential group. The three highly electronegative fluorine atoms create a strong dipole moment, making this portion of the molecule significantly more polar than a simple ethyl group. However, it is a poor hydrogen bond acceptor and not a hydrogen bond donor.
The "Like Dissolves Like" Principle in Action:
Based on this structure, we can predict a nuanced solubility profile. The compound is an aryl halide, a class of molecules generally soluble in organic solvents but insoluble in water.[2][3] The trifluoroethyl group introduces a degree of polarity, suggesting that while it will be soluble in non-polar solvents, it may exhibit enhanced solubility in moderately polar aprotic solvents that can engage in dipole-dipole interactions.
Predicted Solubility in Common Solvent Classes:
-
Non-Polar Solvents (e.g., Toluene, Hexanes, Benzene): High solubility is expected due to favorable van der Waals interactions with the aromatic ring and the aliphatic part of the trifluoroethyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane): Good to excellent solubility is predicted. These solvents can effectively solvate the molecule through dipole-dipole interactions, particularly around the C-Br and C-F bonds.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. While the compound cannot donate hydrogen bonds, the oxygen and hydrogen atoms of the alcohol can interact with the polar regions of the molecule.
-
Aqueous Solvents (e.g., Water): Very low to negligible solubility is expected.[2] The large, non-polar aromatic ring and the lack of strong hydrogen bonding sites prevent effective solvation by water molecules. Breaking the strong hydrogen-bonding network of water would be energetically unfavorable.[2]
Workflow for Experimental Solubility Determination
Given the lack of published quantitative data, a systematic experimental approach is necessary. The following workflow provides a robust framework for determining the solubility of this compound.
Caption: Logical workflow for systematic solubility assessment.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a globally recognized standard for solubility determination due to its simplicity and reliability. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (analytical grade, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic orbital shaker or water bath
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Procedure
Caption: Experimental workflow for the Isothermal Shake-Flask method.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. "Excess" means enough solid remains visible at the end of the experiment, ensuring saturation. A good starting point is ~100-200 mg.
-
Accurately add a known volume of the selected organic solvent (e.g., 5.0 mL).
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. The causality here is critical: continuous agitation maximizes the surface area for dissolution, and a long equilibration time ensures the rate of dissolution equals the rate of precipitation.
-
-
Sample Preparation and Analysis:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulates that could falsely inflate the measured concentration.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.
-
Analyze the diluted sample via a validated method (e.g., HPLC-UV) to determine the precise concentration.
-
Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = C × DF
Where:
-
C is the concentration of the diluted sample measured by the analytical instrument (in mg/mL).
-
DF is the dilution factor.
Quantitative Data Summary (Template)
Since specific data is not available, the following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar | Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetone | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value | |
| Dichloromethane | 25 | Experimental Value | Calculated Value | |
| Polar Protic | Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value | |
| Aqueous | Water | 25 | Experimental Value | Calculated Value |
Safety and Handling
This compound is classified as an irritant.[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse cautiously with water for several minutes.[1] Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.
Conclusion
While published quantitative solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its molecular structure. It is expected to be highly soluble in non-polar and polar aprotic organic solvents and poorly soluble in water. This guide provides a comprehensive and trustworthy experimental framework that empowers researchers to generate their own high-quality solubility data. Adherence to the detailed isothermal shake-flask protocol and rigorous analytical quantification will ensure accurate and reproducible results, facilitating the effective application of this versatile chemical intermediate in research and development.
References
- General Properties of Aryl Halides, Chemistry LibreTexts. [Link]
- Solubility of Organic Compounds, University of Toronto. [Link]
- Discussion on Aryl Halide Solubility, Quora. [Link]
Sources
Reactivity profile of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction
This compound is a key aromatic building block in modern synthetic chemistry. Its utility stems from a unique combination of structural features: a reactive carbon-bromine (C-Br) bond, which is a versatile handle for cross-coupling reactions, and a meta-substituted trifluoroethyl group. The trifluoroethyl moiety, a potent electron-withdrawing group, significantly modulates the electronic properties of the benzene ring, thereby influencing the molecule's reactivity and providing a lipophilic element often sought in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the compound's reactivity, offering field-proven insights and detailed protocols for its application in key synthetic transformations.
Physicochemical and Spectroscopic Data
A foundational understanding of a reagent begins with its physical and chemical properties. These characteristics are critical for handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 163975-05-1 | [1][2] |
| Molecular Formula | C₈H₆BrF₃ | [1][2] |
| Molecular Weight | 239.04 g/mol | [1] |
| Boiling Point | 106-108 °C at 56 mmHg | [1] |
| MDL Number | MFCD10697864 | [1][3] |
Electronic Profile and Reactivity Overview
The reactivity of this compound is dictated by the interplay of its two key substituents.
-
Aryl Bromide (C-Br Bond): The C-Br bond is the primary site for transformations involving organometallic intermediates. It is susceptible to oxidative addition by low-valent transition metals (e.g., Palladium(0)), making it an ideal substrate for a wide array of cross-coupling reactions.[4][5] It also readily undergoes halogen-metal exchange to form highly reactive Grignard or organolithium reagents.[6][7]
-
Trifluoroethyl Group (-CH₂CF₃): This group exerts a strong electron-withdrawing effect on the aromatic ring through induction. This effect deactivates the ring towards electrophilic aromatic substitution but is generally not sufficient to enable facile nucleophilic aromatic substitution (SₙAr) without the presence of additional, more powerfully activating groups (like -NO₂) in ortho or para positions.[8][9] The primary influence of the -CH₂CF₃ group is the modulation of the C-Br bond's reactivity in catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation, and this compound is an excellent substrate.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[4][10][11] The reaction is valued for its mild conditions and high functional group tolerance.
Causality Behind Protocol Choices: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle, while the base is essential for activating the boronic acid for transmetalation.[10][12]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas (repeat three times).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: Upon completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][13][14] It has revolutionized the synthesis of anilines and their derivatives for the pharmaceutical industry.
Causality Behind Protocol Choices: The mechanism is analogous to other cross-couplings, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, and reductive elimination.[14][15] Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often crucial. They promote the reductive elimination step, which can be rate-limiting, and prevent the formation of inactive catalyst species. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the reaction.[14][16]
Caption: Fig. 2: Buchwald-Hartwig Catalytic Cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst/Ligand Premix: In a separate vial, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).
-
Component Addition: To the Schlenk tube, add the catalyst/ligand premix, followed by this compound (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon or nitrogen.
-
Reagent/Solvent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor completion by TLC or GC-MS (typically 12-24 hours).
-
Work-up: Cool to room temperature and quench by adding water. Extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash column chromatography.
Formation and Reactivity of Organometallic Intermediates
Halogen-metal exchange provides access to highly nucleophilic and basic organometallic reagents, which are powerful tools for C-C bond formation.
Grignard Reagent Formation
Reacting the aryl bromide with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, a potent carbon nucleophile.[6][17]
Causality Behind Protocol Choices: Grignard reactions are notoriously sensitive to moisture and protic sources, as the reagent is a very strong base and will be quenched by water or alcohols.[17][18] Anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware are mandatory. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[18][19]
Caption: Fig. 3: Grignard Reagent Workflow.
Detailed Experimental Protocol: Grignard Formation and Reaction
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 mmol, 1.2 equiv) to the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of this compound (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous diethyl ether.
-
Formation: Add ~10% of the aryl bromide solution to the magnesium. Warm the flask gently until the color of the iodine fades and the solution begins to reflux, indicating the reaction has initiated.
-
Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 30 minutes.
-
Reaction with Electrophile: Cool the resulting dark grey solution to 0 °C. Add a solution of an electrophile (e.g., benzophenone, 1.0 mmol) in anhydrous ether dropwise.
-
Work-up: After stirring for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting alcohol via chromatography or recrystallization.
Organolithium Reagent Formation (Lithiation)
Bromine-lithium exchange using an alkyllithium reagent like n-butyllithium (n-BuLi) is a highly efficient method for generating an aryllithium species. This is often preferred over Grignard formation for its speed and cleaner reaction profile.
Causality Behind Protocol Choices: This exchange reaction is extremely fast and must be conducted at very low temperatures (-78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with the starting aryl bromide.[7][20] The resulting aryllithium is a more potent nucleophile and base than the corresponding Grignard reagent, enabling reactions with a wider range of electrophiles.
Caption: Fig. 4: Lithiation and Quench Workflow.
Detailed Experimental Protocol: Lithiation and Electrophilic Quench
-
Setup: To a flame-dried, two-neck flask under argon, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 mmol, 1.1 equiv, typically 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Trap: Add the desired electrophile (e.g., anhydrous DMF, 1.5 mmol) dropwise. Stir at -78 °C for 1-2 hours.
-
Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by slowly adding a saturated aqueous NH₄Cl solution.
-
Purification: Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the corresponding aldehyde.
Conclusion
This compound is a highly versatile and reactive building block. Its reactivity is dominated by the C-Br bond, which serves as an efficient handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, the C-Br bond enables access to potent organometallic intermediates via Grignard or organolithium formation, opening pathways to a vast array of functionalized derivatives. The electron-withdrawing trifluoroethyl group, while deactivating the ring to electrophilic attack, is a key modulator of the molecule's overall properties, making this compound a valuable asset for researchers in drug discovery and materials science.
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An In-depth Technical Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene for Advanced Research Applications
Introduction: The Strategic Value of a Trifluoroethylated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. However, the introduction of a trifluoroethyl moiety offers a nuanced alternative, providing a flexible, lipophilic spacer that can probe deeper into binding pockets and alter conformational profiles in ways that a simple trifluoromethyl group cannot.
1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS No. 163975-05-1) emerges as a critical chemical intermediate in this context. It serves as a versatile building block, presenting a trifluoroethylated phenyl ring functionalized with a bromine atom—a perfect handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This guide provides research scientists and drug development professionals with a comprehensive technical overview of this reagent, focusing on commercial sourcing, quality verification, and safe handling to ensure the integrity and success of downstream applications. Such halogenated compounds are foundational in creating novel compounds with specific biological activities or enhanced material properties.[1][2]
Compound Profile: Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 163975-05-1 | [3][4][5] |
| Molecular Formula | C₈H₆BrF₃ | [3][4][5] |
| Molecular Weight | 239.03 g/mol | [3][5] |
| MDL Number | MFCD10697864 | [3][4] |
| Boiling Point | 106-108 °C at 56 mmHg | [3] |
| SMILES | C1=CC(=CC(=C1)Br)CC(F)(F)F | [5] |
| Storage Conditions | Sealed in dry, room temperature | [4] |
Commercial Sourcing and Supplier Analysis
The reliability of a chemical building block is paramount to experimental reproducibility. Several reputable suppliers offer this compound, though catalog details may vary. The following table summarizes offerings from prominent vendors.
| Supplier | Product Number | Purity / Specification | Notes |
| Matrix Scientific | 085040 | Not specified in catalog | Offers custom synthesis and sourcing services.[3] |
| BLDpharm | BD138676 | Not specified in catalog | Provides basic safety and storage information.[4] |
| Biosynth | FB85040 | Not specified in catalog | Marketed for pharmaceutical testing and research purposes.[5] |
| eMolecules / Fisher Scientific | eMolecules: 537686991 | Not specified in catalog | Available through the Fisher Scientific eMolecules building block tool.[6] |
Note: Purity specifications are often lot-dependent. Researchers are strongly advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain precise purity data.
Quality Control and In-House Verification: A Protocol for Trust
While suppliers provide a Certificate of Analysis (CoA), independent verification of incoming reagents is a critical, self-validating step to prevent costly and time-consuming experimental failures. The identity and purity of this compound can be readily confirmed using standard analytical techniques.
Workflow for Incoming Reagent Qualification
The following diagram outlines a robust workflow for the qualification of newly received chemical reagents like this compound.
Caption: A logical workflow for verifying the identity and purity of a newly received chemical reagent.
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹⁹F NMR are indispensable for structural confirmation. The ¹H NMR should show characteristic aromatic proton signals and a quartet for the methylene (-CH₂-) protons coupled to the three fluorine atoms. The ¹⁹F NMR should display a corresponding triplet, confirming the -CH₂CF₃ moiety.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for assessing purity and confirming molecular weight. A single major peak in the gas chromatogram indicates high purity, while the mass spectrum should show the expected molecular ion peak and fragmentation pattern for C₈H₆BrF₃. Analytical methods for related compounds often rely on GC and HPLC for separation and quantification.[7]
Protocol: Sample Preparation for GC-MS Analysis
This protocol provides a general guideline for preparing a sample for purity assessment.
Objective: To prepare a dilute solution of this compound for GC-MS analysis to determine purity and confirm identity.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Volumetric flask (10 mL)
-
Micropipette
-
GC vial with cap
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound into the 10 mL volumetric flask.
-
Dissolution: Add the GC-grade solvent to the flask, initially filling it to about half the volume. Gently swirl to dissolve the compound completely.
-
Dilution to Volume: Carefully add more solvent until the meniscus reaches the 10 mL calibration mark. Cap the flask and invert it several times to ensure a homogenous solution. This creates a ~1 mg/mL stock solution.
-
Final Dilution: Using a micropipette, transfer 100 µL of the stock solution into a GC vial. Add 900 µL of the same solvent to the vial. This results in a final concentration of ~100 µg/mL, suitable for most standard GC-MS instruments.
-
Analysis: Cap the vial, label it clearly, and proceed with GC-MS analysis according to your instrument's standard operating procedure for volatile aromatic compounds.
Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is crucial for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions for this class of chemicals apply.
-
Hazard Classification : Often classified as an irritant. May cause skin, eye, and respiratory irritation.[3][8][9]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or goggles, and a lab coat.[3] All handling should be performed in a well-ventilated chemical fume hood.[8][10]
-
First Aid :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][11]
-
In case of skin contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][11]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Keep away from strong oxidizing agents.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a high-value building block for researchers in medicinal chemistry and materials science. Its utility is directly linked to its quality and purity. By partnering with reputable commercial suppliers and implementing a stringent in-house quality control workflow, scientists can ensure the integrity of their starting materials. This diligence is the foundation of reproducible, high-impact research and development. Always prioritize safety by consulting the lot-specific SDS and using appropriate protective equipment.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
<
Abstract
This document provides a comprehensive technical guide for the synthesis of diverse molecular derivatives starting from 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This fluorinated aromatic compound is a critical building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoroethyl group.[1] This guide details robust, field-proven protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, as well as nucleophilic aromatic substitution for cyanation. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying mechanistic principles, and guidance on reagent selection and reaction optimization. The content is designed for researchers, scientists, and drug development professionals, aiming to facilitate the efficient and successful synthesis of novel chemical entities.
Introduction: The Strategic Importance of the 3-(2,2,2-trifluoroethyl)phenyl Moiety
The introduction of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The 2,2,2-trifluoroethyl group, in particular, can significantly modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound serves as a versatile and readily available starting material for introducing the 3-(2,2,2-trifluoroethyl)phenyl scaffold into a wide array of molecular architectures.[3][4] Its bromine atom provides a reactive handle for a multitude of powerful and selective cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
This guide will focus on the most impactful and widely utilized synthetic transformations of this compound, providing detailed protocols that have been optimized for yield, purity, and scalability.
Core Synthetic Transformations and Protocols
The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The following sections detail protocols for the most common and synthetically useful transformations.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5][6][7] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and other functional materials.[8][9]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[6] A base is required to activate the organoboron reagent for transmetalation.[7]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-(2,2,2-trifluoroethyl)-1,1'-biphenyl
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 239 mg).
-
Addition of Reagents: To the flask, add phenylboronic acid (1.2 mmol, 146 mg), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg, 3 mol%), and a base such as potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(2,2,2-trifluoroethyl)-1,1'-biphenyl.
Data Summary:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98 |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF/H₂O | 80 | 6 | >95 |
Table 1: Typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Buchwald-Hartwig Amination: Formation of C(sp²)–N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[10][11][12][13] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[14]
Reaction Principle: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the aryl amine product and regenerate the palladium(0) catalyst.[10][11] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[15]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-phenyl-3-(2,2,2-trifluoroethyl)aniline
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 239 mg) to a dry vial equipped with a stir bar.
-
Addition of Reagents: Add aniline (1.2 mmol, 112 mg), a palladium precatalyst such as tBuXPhos Pd G3 (0.02 mmol, 15.8 mg, 2 mol%), and a base such as sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and stir the mixture at 100 °C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired N-phenyl-3-(2,2,2-trifluoroethyl)aniline.
Data Summary:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| tBuXPhos Pd G3 | (integrated) | LHMDS | Dioxane | 110 | 6 | 85-95 |
| RuPhos Pd G3 | (integrated) | K₂CO₃ | t-AmylOH | 110 | 8 | >90 |
Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound with aniline.
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[19][20]
Reaction Principle: The Sonogashira coupling proceeds via two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper acetylide. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, the copper(I) salt, and an amine base.[16]
Experimental Protocol: Synthesis of 1-(phenylethynyl)-3-(2,2,2-trifluoroethyl)benzene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 239 mg).
-
Addition of Catalysts and Base: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg, 3 mol%) and a copper(I) co-catalyst such as CuI (0.06 mmol, 11.4 mg, 6 mol%). Add a base, typically an amine like triethylamine (2.0 mmol, 0.28 mL).
-
Solvent and Alkyne Addition: Add anhydrous tetrahydrofuran (THF, 10 mL). Then, add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(phenylethynyl)-3-(2,2,2-trifluoroethyl)benzene.
Data Summary:
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 85-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 2 | 90-98 |
| PdCl₂(MeCN)₂ | CuTC | DBU | Acetonitrile | RT | 1 | >95 |
Table 3: Common conditions for the Sonogashira coupling of this compound with phenylacetylene.
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amides, and amines.[21] Palladium- or nickel-catalyzed cyanation of aryl halides is a common method for achieving this transformation.[22][23]
Reaction Principle: The catalytic cyanation of aryl bromides typically involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). This is followed by reaction with a cyanide source, and subsequent reductive elimination to form the aryl nitrile and regenerate the active catalyst. The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is preferred.[24][25]
Experimental Protocol: Synthesis of 3-(2,2,2-trifluoroethyl)benzonitrile
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 239 mg) to a dry vial.
-
Addition of Reagents: Add zinc cyanide (0.6 mmol, 70.5 mg), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg, 5 mol%), and a solvent such as N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the vial and heat the mixture to 120 °C. Monitor the reaction by GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into a solution of aqueous ammonia and stir for 30 minutes to quench any remaining zinc salts. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) or distillation to obtain 3-(2,2,2-trifluoroethyl)benzonitrile.
Data Summary:
| Catalyst System | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | Zn(CN)₂ | DMF | 120 | 12 | 75-85 |
| NiCl₂(dppp) | K₄[Fe(CN)₆] | NMP | 130 | 24 | 70-80 |
| Pd₂(dba)₃/dppf | KCN | Toluene | 100 | 8 | 80-90 |
Table 4: Conditions for the cyanation of this compound.
Applications in Agrochemical and Pharmaceutical Synthesis
Derivatives of this compound are prevalent in a variety of bioactive molecules. For instance, the trifluoroethylphenyl moiety is a key structural component in some modern insecticides and herbicides.[1] In medicinal chemistry, this scaffold is explored for the development of new therapeutics targeting a range of diseases.
A notable application is in the synthesis of isoxazoline-based insecticides.[26] The 3-(2,2,2-trifluoroethyl)phenyl group can be incorporated into the isoxazoline core structure through multi-step synthetic sequences that often begin with one of the cross-coupling reactions described above.[27][28][29][30]
Figure 3: General workflow for the application of this compound in the synthesis of complex molecules.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in the pharmaceutical and agrochemical industries. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the construction of new carbon-carbon and carbon-nitrogen bonds. By understanding the principles behind these reactions and following the optimized protocols, researchers can effectively utilize this important starting material in their synthetic endeavors.
References
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- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05232a]
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- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/285.shtm]
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Application Notes and Protocols: Suzuki Coupling with 1-Bromo-3-(2,2,2-trifluoroethyl)benzene for Advanced Drug Discovery
Introduction: The Strategic Importance of Fluorinated Biphenyls in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry is particularly profound, facilitating the construction of complex molecular architectures, most notably biaryl and heteroaryl structures, which are prevalent in numerous drug candidates.[3][4] This guide focuses on a specific, yet increasingly critical, application: the Suzuki coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene.
The incorporation of fluorine-containing motifs, such as the trifluoroethyl group, into drug molecules is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties.[5][6] The trifluoroethyl group can improve metabolic stability, increase lipophilicity, and modulate pKa, thereby enhancing the overall druglikeness of a compound.[4][5][7] Consequently, the synthesis of trifluoroethyl-substituted biphenyls via Suzuki coupling is of significant interest to researchers in drug development. This document provides a comprehensive technical guide, including mechanistic insights and a detailed experimental protocol, for the successful implementation of this transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1][11] For this compound, the C-Br bond is sufficiently reactive for efficient oxidative addition under standard conditions.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex. The presence of a base is essential for this step.[12][13][14][15] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[13][14][15][16] The choice of base can significantly impact the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Experimental Parameters: A Rationale-Driven Approach
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the aryl bromide, making optimization crucial.
| Parameter | Recommended Choice(s) | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst.[8] For more challenging couplings, catalysts with specialized ligands like dppf or bulky, electron-rich phosphines can be more effective.[12][17][18] |
| Ligand | PPh₃, SPhos, XPhos | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.[1] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often beneficial.[17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate the transmetalation step.[15] The choice of base can depend on the solvent and the sensitivity of other functional groups in the substrates. Carbonates are generally a good starting point. |
| Solvent System | Toluene/Water, Dioxane/Water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[8] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | A wide range of boronic acids and their esters are commercially available or can be readily synthesized. Pinacol esters often exhibit enhanced stability and are less prone to protodeboronation.[19] |
| Reaction Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[8] The optimal temperature will depend on the specific substrates and catalyst system used. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene and Water, in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water) to the flask via syringe. The reaction mixture should be a suspension.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2,2,2-trifluoroethyl)-substituted biphenyl product.
Figure 2: A generalized workflow for the Suzuki coupling experiment.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. Increasing the reaction temperature or time may also be beneficial. Ensure that the reaction is performed under strictly anaerobic conditions.
-
Side Products: The formation of homocoupled products (from the boronic acid) can sometimes be an issue. Using a slight excess of the aryl bromide or a different base can sometimes mitigate this. Protodeboronation of the boronic acid can be minimized by using anhydrous solvents and a carefully chosen base.
-
Difficult Purification: If the product is difficult to separate from impurities, optimizing the chromatographic conditions (solvent system, silica gel type) is necessary.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated biphenyl compounds for drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these important molecular building blocks. This guide provides a solid foundation for the successful implementation and optimization of this critical transformation in the modern medicinal chemistry laboratory.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
<
Introduction: Strategic Importance in Medicinal Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in drug discovery and development, where the construction of complex molecular architectures is paramount.[4][5][6] The focus of this guide is the Heck reaction involving 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a substrate of particular interest due to the presence of the trifluoroethyl group. This electron-withdrawing moiety can significantly influence the electronic properties of the aromatic ring, impacting reactivity and providing a valuable scaffold for novel therapeutics. Understanding the nuances of this specific reaction is crucial for researchers aiming to synthesize new chemical entities with potential biological activity.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][7][8] A fundamental understanding of this mechanism is essential for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex, forming an arylpalladium(II) species.[2][9] The electron-withdrawing nature of the trifluoroethyl group in this compound is expected to facilitate this rate-determining step.
-
Olefin Coordination and Insertion: The alkene substrate then coordinates to the palladium(II) center.[7][10] This is followed by a migratory insertion of the alkene into the aryl-palladium bond, a step that dictates the regioselectivity of the final product.[7][11]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is then eliminated, forming a palladium-hydride species and the substituted alkene product.[7][10]
-
Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of HX, typically facilitated by a base, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7][12]
Caption: The catalytic cycle of the Heck reaction.
Key Experimental Parameters and Their Rationale
The success of the Heck reaction is highly dependent on the careful selection of several key parameters.
Catalyst and Ligand Selection
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1][12] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[2]
-
Phosphine Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[13][14] For electron-deficient aryl bromides like our substrate, bulky and electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) or bidentate ligands like BINAP can be highly effective.[1][10] The choice of ligand can also influence the regioselectivity of the reaction.
The Role of the Base
A base is required to neutralize the hydrohalic acid (HBr) produced during the reductive elimination step, regenerating the Pd(0) catalyst.[7][12]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common and effective choices.[7][15]
-
Organic Bases: Triethylamine (Et₃N) is a frequently used organic base.[7] The choice of base can impact reaction rate and yield.
Solvent Considerations
The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction outcome.[16][17]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (MeCN) are excellent solvents for the Heck reaction due to their ability to dissolve the palladium catalyst and polar reactants.[15][18][19]
-
Solvent Mixtures: In some cases, aqueous solvent mixtures can be beneficial, particularly when using water-soluble ligands or phase-transfer catalysts.[15]
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with a model alkene, n-butyl acrylate. Optimization may be required for different alkene substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and PPh₃
This protocol outlines a standard set of conditions that have proven effective for a range of aryl bromides.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1-5 mol%) and PPh₃ (2-10 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5-10 mL).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Caption: General experimental workflow for the Heck reaction.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical starting points for optimizing the Heck reaction of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(dba)₂ (1 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Ligand | PPh₃ (4 mol%) | P(t-Bu)₃ (2 mol%) | None |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | Et₃N (3 equiv) |
| Solvent | DMF | Dioxane | Acetonitrile |
| Temperature | 100 °C | 80 °C | 110 °C |
| Typical Yield | Moderate to High | High | Substrate Dependent |
Note: Yields are highly dependent on the specific alkene partner and reaction time.
Troubleshooting and Expert Insights
-
Low Yields: If yields are low, consider increasing the catalyst loading, using a more electron-rich and bulky phosphine ligand, or switching to a more polar solvent like DMA.
-
Formation of Side Products: The formation of reduced arene (3-(2,2,2-trifluoroethyl)benzene) can occur, particularly at higher temperatures. Lowering the reaction temperature or using a milder base may mitigate this.
-
Regioselectivity Issues: The regioselectivity of the alkene insertion can sometimes be an issue. The choice of ligand can play a significant role in directing the regiochemical outcome. Generally, for acrylates, the β-branched regioisomer is the sole product.[3]
Conclusion
The Heck reaction of this compound is a powerful and versatile tool for the synthesis of novel fluorinated compounds of interest to the pharmaceutical and agrochemical industries.[6][18] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct complex molecules and accelerate the drug discovery process. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important transformation.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a prevalent feature in a vast array of pharmaceuticals and bioactive molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely superseding classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1][2] This guide provides a detailed examination and practical protocols for the Buchwald-Hartwig amination of 1-bromo-3-(2,2,2-trifluoroethyl)benzene, a substrate of interest in drug development due to the unique electronic properties imparted by the trifluoroethyl group.
The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the aryl bromide can influence the reactivity of the substrate, making the careful selection of reaction parameters paramount for a successful transformation. This document will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, bases, and solvents, and provide step-by-step protocols for researchers.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl bromide (this compound in this case) to form a palladium(II) complex.[5][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7] The choice of base is critical and can influence the reaction rate.[8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[5]
Sources
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Application Note and Detailed Protocol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Sonogashira Coupling Using 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction: Harnessing the Power of C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to proceed under remarkably mild conditions.[1][3] Its utility is vast, with applications in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecular architectures.[1][4]
This guide focuses on a specific, yet highly relevant substrate: This compound . The presence of the electron-withdrawing trifluoroethyl group significantly influences the reactivity of the aryl bromide. Understanding these electronic effects is crucial for developing a robust and high-yielding protocol. This document provides a detailed mechanistic overview, key experimental considerations, a step-by-step protocol, and troubleshooting advice tailored for the successful coupling of this and similar electron-deficient substrates.
The Mechanism of the Sonogashira Coupling
While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.[6] The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the active Pd(0) catalyst.[7]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[8] The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[9]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent a common side reaction: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[1][10][11] In these systems, the alkyne is believed to coordinate directly with the palladium center after deprotonation by the base.[10]
Key Considerations for Coupling with this compound
The trifluoroethyl group at the meta-position is strongly electron-withdrawing. This electronic feature is the primary factor governing the reaction's success.
-
Reactivity of the Aryl Bromide : The C-Br bond in this compound is activated towards oxidative addition. Electron-withdrawing groups accelerate this key step in the catalytic cycle, which can lead to faster reaction times compared to electron-rich or neutral aryl bromides.[6] While aryl bromides are generally less reactive than aryl iodides, the electronic activation in this substrate makes it a very suitable candidate for Sonogashira coupling.[1]
-
Catalyst and Ligand Selection :
-
Palladium Source : Standard palladium sources like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often effective. For more challenging couplings or to achieve lower catalyst loadings, precatalysts that readily form the active Pd(0) species, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used in conjunction with phosphine ligands.[5]
-
Ligands : The choice of phosphine ligand is critical. Electron-rich and sterically bulky phosphine ligands, such as triphenylphosphine (PPh₃), tri(tert-butyl)phosphine (P(t-Bu)₃), or N-heterocyclic carbenes (NHCs), can enhance catalytic activity.[2][5] They promote the formation of highly active, monoligated palladium complexes and can accelerate the oxidative addition step.[6] For electron-deficient substrates, PPh₃ is often a reliable starting point.
-
-
The Role of Copper(I) and Copper-Free Alternatives :
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It significantly increases the reaction rate, allowing the coupling to proceed at lower temperatures.[1] However, its use necessitates an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which forms undesired di-alkyne byproducts.[10]
-
Copper-Free Conditions : To avoid Glaser coupling, especially when the alkyne is valuable, a copper-free protocol can be employed.[11] These reactions may require slightly higher temperatures, a stronger base, or more specialized palladium/ligand systems to achieve comparable efficiency.[10][12]
-
-
Base and Solvent :
-
Base : An amine base is required to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.[13] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent.[14] For less reactive systems, a stronger base like Cs₂CO₃ or K₂CO₃ may be beneficial.
-
Solvent : Anhydrous, deoxygenated solvents are crucial, especially when using a copper co-catalyst.[13] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself. The choice depends on the solubility of the substrates and the required reaction temperature.
-
Detailed Experimental Protocol
This protocol describes the Sonogashira coupling of this compound with phenylacetylene as a representative example.
Safety Precaution : This procedure should be carried out in a well-ventilated fume hood. All reagents are toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 239.03 | 239 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (134 µL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg | 0.03 | 0.03 (3 mol%) |
| Triethylamine (TEA) | 101.19 | 5 mL | - | - |
| Tetrahydrofuran (THF), Anhydrous | - | 5 mL | - | - |
| Round-bottom flask (25 mL) | - | 1 | - | - |
| Magnetic stir bar | - | 1 | - | - |
| Septa, Needles, Argon balloon | - | - | - | - |
Step-by-Step Methodology:
-
Flask Preparation : To a 25 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (239 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with septa, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition : Using a syringe, add anhydrous THF (5 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids. The solution may appear as a yellow-to-brown suspension.
-
Degassing : Bubble argon through the stirred solution for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Alkyne Addition : Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aryl bromide. For this activated substrate, the reaction is often complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 1-phenyl-2-(3-(2,2,2-trifluoroethyl)phenyl)ethyne.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently inert atmosphere.3. Reagents (especially solvent/base) not anhydrous. | 1. Use a Pd(0) source like Pd(PPh₃)₄ or add a phosphine ligand to a Pd(II) source.2. Ensure proper degassing and maintain a positive pressure of inert gas.3. Use freshly distilled or commercially available anhydrous solvents. |
| Significant Glaser homocoupling observed | 1. Presence of oxygen in the reaction.2. High catalyst loading of copper. | 1. Improve degassing procedure; ensure no air leaks into the system.2. Reduce the amount of CuI (1-2 mol% is often sufficient). Consider a copper-free protocol.[10] |
| Reaction is sluggish | 1. Low reaction temperature.2. Inappropriate base or solvent. | 1. Gently heat the reaction to 40-60 °C.[14]2. Switch to a more polar solvent like DMF or a stronger base like DBU if TEA is ineffective. |
| Formation of unidentified byproducts | 1. Decomposition of starting materials or product.2. Side reactions involving functional groups. | 1. Run the reaction at a lower temperature. Ensure the alkyne is added slowly.2. If the alkyne or aryl halide has sensitive functional groups, they may need to be protected. |
Conclusion
The Sonogashira coupling of this compound is a highly efficient transformation, facilitated by the electron-withdrawing nature of the trifluoroethyl substituent. By carefully selecting the catalyst system, maintaining an inert and anhydrous environment, and choosing the appropriate base and solvent, researchers can reliably synthesize the corresponding arylalkynes in high yield. This guide provides a robust starting point and the necessary technical insights for professionals in research and drug development to successfully implement this powerful C-C bond-forming reaction.
References
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Soheili, A., et al. (2003).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Jana, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Shaikh, A. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. [Link]
- ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
- Golden. (n.d.). Sonogashira coupling. [Link]
- Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
- Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
- ResearchGate. (n.d.).
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- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formation of 3-(2,2,2-trifluoroethyl)phenylmagnesium Bromide for Advanced Synthetic Applications
Introduction: The Synthetic Utility of a Fluorinated Grignard Reagent
The Grignard reagent derived from 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, namely 3-(2,2,2-trifluoroethyl)phenylmagnesium bromide, is a critical building block in modern medicinal chemistry and materials science. The incorporation of the trifluoroethyl moiety into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed guide for the successful and reliable formation of this valuable organometallic intermediate, addressing the inherent challenges posed by the electron-withdrawing nature of the trifluoroethyl group.
The presence of the strongly electron-withdrawing CF₃CH₂- group deactivates the aryl bromide towards oxidative addition with magnesium, often leading to sluggish or failed reaction initiation under standard Grignard formation conditions. To overcome this hurdle, this guide will focus on two robust methodologies: the use of a lithium chloride (LiCl) additive to activate the magnesium surface and facilitate the reaction, and the halogen-magnesium exchange reaction using a "Turbo Grignard" reagent.
Methodology 1: Lithium Chloride-Mediated Grignard Formation
The addition of anhydrous lithium chloride has been shown to significantly promote the formation of Grignard reagents from deactivated aryl halides.[1] LiCl is believed to break down the passivating magnesium oxide layer and enhance the solubility of the Grignard reagent, thereby driving the reaction to completion.
Experimental Workflow
Caption: Workflow for LiCl-Mediated Grignard Formation.
Detailed Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | 24.31 | 1.2 g | 49.4 | 1.2 eq. |
| This compound | 255.04 | 10.5 g | 41.2 | 1.0 eq. |
| Anhydrous Lithium Chloride | 42.39 | 1.75 g | 41.2 | 1.0 eq. |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Freshly distilled from Na/benzophenone |
| Iodine | 253.81 | 1-2 small crystals | - | Activator |
| 1,2-Dibromoethane | 187.86 | ~0.1 mL | - | Optional initiator |
Procedure:
-
Preparation:
-
All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Place the magnesium turnings and anhydrous lithium chloride in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Flame-dry the flask containing the magnesium and LiCl under a flow of inert gas and allow to cool to room temperature.
-
-
Magnesium Activation:
-
Add a small crystal of iodine to the flask. The purple color of the iodine will disappear upon reaction with the magnesium surface, indicating activation.
-
Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is evidenced by the evolution of ethylene gas.
-
-
Reaction Initiation:
-
In the dropping funnel, prepare a solution of this compound in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of this solution to the activated magnesium slurry.
-
The reaction is initiated when a gentle reflux is observed, and the solution turns cloudy and greyish-brown. Gentle warming with a heat gun may be necessary to start the reaction.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
-
Completion and Use:
-
The reaction is complete when most of the magnesium has been consumed.
-
The resulting Grignard reagent solution should be used immediately for subsequent reactions. The concentration can be determined by titration (e.g., with a standard solution of I₂ or menthol with an indicator).
-
Methodology 2: Halogen-Magnesium Exchange with a "Turbo Grignard" Reagent
For substrates that are particularly challenging or contain sensitive functional groups, a halogen-magnesium exchange offers a milder and often more efficient alternative to direct formation. The use of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), known as the "Turbo Grignard" reagent, is highly effective for this transformation with electron-poor aryl bromides.[2]
Experimental Workflow
Caption: Workflow for Halogen-Magnesium Exchange.
Detailed Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 255.04 | 10.5 g | 41.2 | 1.0 eq. |
| iPrMgCl·LiCl (Turbo Grignard) | - | 34.3 mL | 45.3 | 1.1 eq. (1.3 M solution in THF) |
| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - | Freshly distilled from Na/benzophenone |
Procedure:
-
Preparation:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask, dissolve this compound in 80 mL of anhydrous THF.
-
-
Reaction:
-
Cool the solution to -15 °C using a suitable cooling bath (e.g., a salt-ice bath or a cryocooler).
-
Slowly add the iPrMgCl·LiCl solution dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
After the addition is complete, stir the reaction mixture at -15 °C for an additional 2 hours.
-
-
Confirmation and Use:
-
The formation of the Grignard reagent can be confirmed by quenching a small aliquot with a proton source (e.g., saturated aqueous NH₄Cl) and analyzing the formation of 1-(2,2,2-trifluoroethyl)benzene by GC-MS.
-
The resulting Grignard solution is ready for immediate use in the next synthetic step.
-
Safety Considerations
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All reagents and solvents must be strictly anhydrous, and the reaction must be carried out under an inert atmosphere.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. Proper temperature control and slow addition of the aryl halide are crucial to prevent runaway reactions.
-
Potential Hazards of Fluorinated Grignard Reagents: Trifluoromethyl-substituted phenyl Grignard reagents have been reported to be thermally unstable and potentially explosive, especially upon concentration or heating. It is imperative to use these reagents in solution and avoid isolation of the neat compound. Always work behind a blast shield and take appropriate safety precautions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Use fresh magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. Ensure all reagents and glassware are scrupulously dry. |
| Low yield of Grignard reagent | Incomplete reaction. | Extend the reflux time. Ensure efficient stirring to maintain contact between the aryl bromide and magnesium. |
| Formation of Wurtz coupling byproduct (biphenyl derivative) | High local concentration of aryl bromide. | Add the aryl bromide solution slowly and dilute to maintain a low concentration in the reaction mixture. |
Conclusion
The successful formation of 3-(2,2,2-trifluoroethyl)phenylmagnesium bromide is readily achievable with careful attention to experimental detail. The use of lithium chloride as an additive or the application of a halogen-magnesium exchange with a "Turbo Grignard" reagent provides reliable and efficient access to this important synthetic intermediate. By following the protocols outlined in this application note, researchers can confidently incorporate the valuable trifluoroethyl motif into their target molecules.
References
- Knochel, P., et al. (2003). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents.
- Leazer, J. L., Jr., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698.
- JP2019104702A - Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone. (2019).
- Grignard Reagents: New Developments. (2000). Edited by H. G. Richey, Jr. John Wiley & Sons, Ltd.
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Reagents from Organic Bromides.
Sources
Application Notes and Protocols for the Lithiation of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the lithiation of 1-bromo-3-(2,2,2-trifluoroethyl)benzene, a critical transformation for the synthesis of functionalized aromatic compounds. These compounds serve as valuable intermediates in the development of novel pharmaceuticals and advanced materials. This guide offers a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into reaction optimization and safety.
Introduction: Strategic Importance of Trifluoroethyl-Substituted Phenylithiums
The introduction of a trifluoroethyl group into aromatic systems is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The generation of the corresponding aryllithium species from this compound via lithium-halogen exchange is a powerful method for creating a nucleophilic aromatic ring.[1] This reactive intermediate can then be intercepted by a wide array of electrophiles to introduce diverse functional groups, enabling rapid analogue synthesis and structure-activity relationship (SAR) studies.
The carbon-lithium bond in organolithium reagents is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1] This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. However, this high reactivity also necessitates careful control of reaction conditions, particularly temperature, to prevent unwanted side reactions.
Mechanistic Considerations and Reagent Selection
The primary transformation in this protocol is a lithium-halogen exchange reaction. This process involves the reaction of an organolithium reagent, typically an alkyllithium, with an aryl halide. The reaction proceeds through a four-centered transition state, leading to the exchange of the halogen atom for a lithium atom.
Choice of Lithiating Agent: n-Butyllithium vs. sec-Butyllithium
The selection of the appropriate alkyllithium reagent is critical for the success of the lithiation. While both n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi) are commonly used, they exhibit different reactivities.
-
n-Butyllithium (n-BuLi): This is a versatile and widely used reagent for lithium-halogen exchange.[2] It is less basic than sec-BuLi, which can be advantageous in minimizing side reactions such as deprotonation of acidic protons elsewhere in the molecule.[3]
-
sec-Butyllithium (sec-BuLi): As a stronger base, sec-BuLi can facilitate more challenging lithiations.[2] However, its increased reactivity also makes it more prone to side reactions and decomposition, especially at higher temperatures.[2]
For the lithiation of this compound, n-butyllithium is generally the preferred reagent due to its favorable balance of reactivity and selectivity.
The Critical Role of Low Temperature
Organolithium reagents are thermally unstable and highly reactive.[4] Performing the reaction at low temperatures, typically -78 °C, is essential for several reasons:
-
Preventing Decomposition: It minimizes the decomposition of both the alkyllithium reagent and the newly formed aryllithium intermediate.
-
Suppressing Side Reactions: Low temperatures suppress unwanted side reactions, such as ortho-lithiation or reaction with the trifluoroethyl group.
-
Enhancing Selectivity: It promotes the desired lithium-halogen exchange over other potential reaction pathways.[5]
The use of a dry ice/acetone bath or a cryocooler is standard practice for maintaining the required low temperature throughout the reaction.[6]
Experimental Protocol
This protocol details the generation of 3-(2,2,2-trifluoroethyl)phenyllithium and its subsequent reaction with an electrophile, using N,N-dimethylformamide (DMF) as an example to synthesize 3-(2,2,2-trifluoroethyl)benzaldehyde.
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Argon or Nitrogen gas | High purity |
Equipment
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Rubber septa
-
Argon or nitrogen inlet
-
Syringes and needles for transfer of anhydrous reagents
-
Low-temperature thermometer
-
Dry ice/acetone bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Reaction Workflow Diagram
Caption: Experimental workflow for the lithiation of this compound.
Step-by-Step Procedure
Safety First: Organolithium reagents are pyrophoric and corrosive. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using proper air-free techniques.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[4]
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Place the flask under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of 0.2-0.5 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution over 15-20 minutes. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C.[8]
-
Warming: After the addition of the electrophile, stir the reaction at -78 °C for another hour, then allow it to slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or no conversion | Inactive n-BuLi | Titrate the n-BuLi solution before use. |
| Wet solvent or glassware | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Reaction temperature too high | Maintain a consistent temperature of -78 °C. | |
| Formation of side products | Reaction temperature too high | Maintain a consistent temperature of -78 °C. |
| Excess n-BuLi | Use a slight excess (1.05-1.1 eq) of n-BuLi. | |
| Slow addition of electrophile | Add the electrophile at a steady rate. | |
| Product decomposition | Harsh work-up conditions | Use a mild quenching agent like saturated aqueous NH₄Cl. |
Safety Precautions
-
Pyrophoric Reagents: Organolithium reagents like n-butyllithium can ignite spontaneously on contact with air and react violently with water.[9] Handle them in a well-ventilated fume hood or a glovebox.[10]
-
Quenching: Unused organolithium reagents must be quenched carefully. A common procedure involves slow addition to a stirred solution of isopropanol in an inert solvent like hexane, followed by the addition of methanol and then water.[10]
-
Emergency Preparedness: Have a Class D fire extinguisher readily available. In case of a small fire, it can be smothered with sand or powdered limestone. Do not use a water or carbon dioxide extinguisher.[10]
Conclusion
The lithiation of this compound is a robust and versatile method for the synthesis of a wide range of functionalized aromatic compounds. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the reagents, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012).
- Zhang, Y., et al. (2022).
- A Comparative Analysis of sec-Butyllithium and n-Butyllithium Basicity: An In-depth Technical Guide. (2025). Benchchem.
- Smart, M. C., & Ratnakumar, B. V. (2010). Electrolytes for Low-Temperature Lithium-Ion Batteries. Electrochemical Society Interface, 19(3), 41–46.
- Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Wang, Q., et al. (2018). Methods for Improving the Low-Temperature Performance of Lithium-Ion Batteries. Energy Storage Science and Technology, 7(5), 876-888.
- Is there a difference between n-BuLi and sec-BuLi when it comes to lithi
- Organolithium reagent. (n.d.). In Wikipedia.
- Safe handling of organolithium compounds in the laboratory. (2002). Chemical Health & Safety, 9(3), 5–11.
- Jaguemont, J., et al. (2022). Advances and future prospects of low-temperature electrolytes for lithium-ion batteries.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117), 54648.
- Liu, Y., et al. (2023). Low-Temperature Electrolytes for Lithium-Ion Batteries: Current Challenges, Development, and Perspectives. Nano-Micro Letters, 15(1), 1-43.
- Organolithium Reagents. (n.d.). Sigma-Aldrich.
- Kremsmair, A., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange.
- n-Butyllithium. (n.d.). In Wikipedia.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551–6554.
- Hodan, R., et al. (2023). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
- Why do we use t-BuLi instead of sec-BuLi and n-BuLi? (2023). Reddit.
- Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2023). Request PDF.
- Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2023). PubMed.
- Phenyllithium. (n.d.). In Wikipedia.
- Narasimhan, N. S., & Chandrachood, P. S. (1979). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of the Indian Institute of Science, 61(8), 165-171.
- What are the applications of Phenyllithium? (n.d.). Guidechem.
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)
- Method of making phenyllithium. (1969). U.S.
- Organolithium compounds, properties & structures. (n.d.).
- Reich, H. J., & Green, D. P. (1989). Aggregation and Reactivity of Phenyllithium Solutions. Journal of the American Chemical Society, 111(23), 8729–8731.
- Preparation of phenyllithium (PhLi · LiBr). (n.d.). PrepChem.com.
- Application Notes and Protocols for the Lithiation of 1-Bromo-1-butene. (2025). Benchchem.
- Bis(2,2,2 trifluoroethyl)
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.
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Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction: The Strategic Importance of the Trifluoroethyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The 2,2,2-trifluoroethyl group (-CH₂CF₃) is particularly valuable as a bioisostere for more common alkyl groups, offering a unique combination of steric bulk, high lipophilicity, and strong electron-withdrawing character. These attributes can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.
1-Bromo-3-(2,2,2-trifluoroethyl)benzene serves as a key building block for introducing this valuable motif. Its structure, featuring a reactive carbon-bromine bond, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoroethyl group activates the aryl bromide towards oxidative addition, a key step in many catalytic cycles, while also influencing the electronic properties of the resulting coupled products.
This comprehensive guide provides detailed application notes and robust protocols for several major classes of cross-coupling reactions utilizing this compound. The methodologies are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps, but also the underlying scientific rationale for catalyst selection, reaction conditions, and expected outcomes.
General Considerations for an Electron-Deficient Substrate
The trifluoroethyl group exerts a significant electron-withdrawing effect on the benzene ring. This electronic characteristic is a critical factor in designing successful cross-coupling strategies:
-
Enhanced Reactivity: The C-Br bond is polarized and more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-limiting step in cross-coupling reactions.[1] This can lead to faster reaction times and milder conditions compared to electron-rich or neutral aryl bromides.
-
Ligand Selection: For challenging couplings, or to achieve high turnover numbers, the choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote reductive elimination.[2][3]
-
Base Selection: The choice of base must be compatible with the coupling partners and catalyst system. While stronger bases like sodium tert-butoxide are common in aminations, milder carbonate or phosphate bases are often sufficient for Suzuki-Miyaura and Heck reactions.[4]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a vast array of biaryl and substituted styrene derivatives. Given the electron-deficient nature of this compound, it is an excellent candidate for this transformation.
Reaction Principle & Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Standard inert atmosphere glassware (Schlenk flask or similar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Reagent Addition: Add K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent ratio is often critical and may require optimization.
-
Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-(2,2,2-Trifluoroethyl)biphenyl | >90 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-3-(2,2,2-trifluoroethyl)biphenyl | >85 |
| 3 | 4-Fluorophenylboronic acid | 4'-Fluoro-3-(2,2,2-trifluoroethyl)biphenyl | >90 |
| 4 | 2-Thiopheneboronic acid | 2-(3-(2,2,2-Trifluoroethyl)phenyl)thiophene | >80 |
Note: Yields are estimated based on typical outcomes for electron-deficient aryl bromides and may require optimization.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[3] The reaction couples aryl halides with a wide range of primary and secondary amines. For an electron-deficient substrate like this compound, modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly effective.[2]
Reaction Principle & Mechanistic Insight
Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The final C-N bond is formed via reductive elimination, which releases the N-aryl amine product and regenerates the active Pd(0) catalyst.[2][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., Aniline) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to a dry Schlenk tube.
-
Base Addition: Add NaOtBu (1.4 mmol).
-
Reagent & Solvent Addition: Add the primary amine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction to 100-110 °C with vigorous stirring. Monitor progress by GC-MS or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Product | Expected Yield (%) |
| 1 | Aniline | N-Phenyl-3-(2,2,2-trifluoroethyl)aniline | >85 |
| 2 | Morpholine | 4-(3-(2,2,2-Trifluoroethyl)phenyl)morpholine | >90 |
| 3 | n-Butylamine | N-Butyl-3-(2,2,2-trifluoroethyl)aniline | >80 |
| 4 | Benzophenone imine | N-(Diphenylmethylene)-3-(2,2,2-trifluoroethyl)aniline | >85 |
Note: Yields are estimated based on established protocols for electron-deficient aryl bromides. The choice of ligand and base combination is critical and may require screening for optimal results.
Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[6] This reaction is particularly effective for producing stilbene and cinnamate derivatives. The reaction is tolerant of a wide array of functional groups and is a cornerstone of synthetic organic chemistry.
Reaction Principle & Mechanistic Insight
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[6] It begins with the oxidative addition of the aryl bromide to Pd(0). The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. The final step is a β-hydride elimination, which forms the substituted alkene product and a hydridopalladium(II) species. The base regenerates the Pd(0) catalyst from this species, allowing the cycle to continue.
Caption: Catalytic cycle of the Heck reaction.
Protocol 3: General Procedure for the Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene or Ethyl Acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol). Evacuate and backfill with an inert gas three times.
-
Reagent & Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL), this compound (1.0 mmol), the alkene (1.5 mmol), and Et₃N (2.0 mmol).
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by GC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove palladium black. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Data Presentation: Representative Heck Couplings
| Entry | Alkene Partner | Product | Expected Yield (%) |
| 1 | Styrene | (E)-1-(3-(2,2,2-Trifluoroethyl)phenyl)-2-phenylethene | >80 |
| 2 | Ethyl acrylate | (E)-Ethyl 3-(3-(2,2,2-trifluoroethyl)phenyl)acrylate | >85 |
| 3 | 4-Vinylpyridine | (E)-4-(2-(3-(2,2,2-Trifluoroethyl)phenyl)vinyl)pyridine | >75 |
| 4 | N-Vinylpyrrolidinone | (E)-1-(2-(3-(2,2,2-Trifluoroethyl)phenyl)vinyl)pyrrolidin-2-one | >70 |
Note: Yields are estimated based on standard Heck reaction protocols. Regioselectivity and E/Z selectivity are typically high for these types of substrates.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the most widely employed method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[7] This reaction is fundamental to the synthesis of functional materials, natural products, and pharmaceuticals. The classic protocol involves a dual palladium and copper(I) catalytic system.
Reaction Principle & Mechanistic Insight
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the aryl alkyne product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne, copper(I) iodide, and an amine base, which also serves to neutralize the HBr byproduct.[7][8]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol) under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and Et₃N (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS. The formation of an ammonium salt precipitate is typically observed.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-3-(2,2,2-trifluoroethyl)benzene | >90 |
| 2 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-3-(2,2,2-trifluoroethyl)benzene | >85 |
| 3 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-3-(2,2,2-trifluoroethyl)benzene | >80 |
| 4 | Propargyl alcohol | 3-(3-(2,2,2-Trifluoroethyl)phenyl)prop-2-yn-1-ol | >75 |
Note: Yields are estimated based on standard Sonogashira protocols. Copper-free conditions can also be employed, often requiring a stronger base and a different ligand system.
Mandatory Visualization: General Experimental Workflow
A systematic approach is crucial when developing and optimizing cross-coupling reactions for a specific substrate. The following workflow outlines a logical sequence for such a study.
Caption: A generalized workflow for the optimization of cross-coupling reactions.
References
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
- Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(21), 7270-7271. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- NROChemistry. Heck Coupling. NROChemistry. [Link]
- Chemistry LibreTexts (2023).
- Wikipedia. Suzuki reaction. Wikipedia. [Link]
- Wikipedia. Heck reaction. Wikipedia. [Link]
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
- Wikipedia. Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Tóth, B. L., Kovács, S., Sályi, G., & Novák, Z. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition, 55(6), 1988-1992. [Link]
- Cella, R., et al. (2018). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts (2023).
- Royal Society of Chemistry. Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. Royal Society of Chemistry. [Link]
- Wang, Y., et al. (2006). Synthesis of stilbene derivatives with inhibition of SARS coronavirus replication.
- Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia.
- YouTube. Heck Reaction example 3. YouTube. [Link]
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- PubChem. 3-(2,2,2-trifluoroethyl)aniline. PubChem. [Link]
- Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20979-20983. [Link]
- Google Patents. US2680770A - Fluorinated biphenyl derivatives.
- Jamison, T. F., et al. (2019).
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- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Trifluoroethyl Moiety in Modern Drug Discovery
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) has emerged as a particularly valuable bioisostere and modulator of molecular properties.
1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a key building block that provides medicinal chemists with a versatile platform to introduce the 3-(2,2,2-trifluoroethyl)phenyl fragment into complex molecules. This Application Note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in pharmaceutical synthesis. We will delve into its core applications in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of numerous pharmaceutical agents.
Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value |
| CAS Number | 163975-05-1 |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 106-108 °C at 56 mmHg |
| Density | 1.555 g/mL at 25 °C |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes.[3]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[4][5] this compound is an excellent substrate for these transformations, allowing for the synthesis of diverse molecular architectures.
Application I: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron species.[6][7] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many classes of pharmaceuticals. The protocol below provides a reliable method for the coupling of this compound with a generic arylboronic acid.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki couplings. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent System: The dioxane/water mixture provides a biphasic system where both the organic-soluble reactants and the inorganic base can interact effectively. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Application II: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][9][10] This reaction is of paramount importance in the pharmaceutical industry as the arylamine motif is a key component of numerous drugs.
Reaction Principle: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[10]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides.[11] The ligand facilitates both the oxidative addition and the reductive elimination steps.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, forming the palladium-amido complex which is crucial for the reductive elimination step.[8]
-
Solvent: Anhydrous toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system. Anhydrous conditions are critical as water can interfere with the base and the catalyst.
Visualizing the Synthetic Workflow
To better illustrate the utility of this compound as a versatile building block, the following diagrams outline the general synthetic workflow and the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General synthetic pathways from this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant compounds. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures containing the beneficial 3-(2,2,2-trifluoroethyl)phenyl moiety. The protocols and insights provided in this Application Note are intended to empower researchers to effectively leverage this reagent in their drug discovery and development programs.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- Ivanova, M., Legros, J., Poisson, T., & Jubault, P. (2022). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Vapourtec.
- Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525–1529.
- Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
- Wang, F., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20853–20857.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
- Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-802.
- Request PDF. (n.d.). A Facile Synthesis of Isomeric C-(2,2,2-Trifluoroethyl)anilines.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Leger, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron Letters, 57(47), 5224-5227.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Schareina, T., & Zalubovskis, R. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Menczinger, B., et al. (2020). Synthesis of aryl 2,2,2-trifluoroethyl sulfides. Journal of Fluorine Chemistry, 231, 109463.
- Chen, C. T., & Wang, H. L. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 360.
- Penning, T. D., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529.
- Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16789–16811.
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The Strategic Application of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in the Agrochemical Discovery Pipeline
Introduction: The Imperative of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. Among these, the trifluoroethyl group (-CH₂CF₃) imparts a unique combination of physicochemical properties that can significantly enhance the efficacy, metabolic stability, and overall performance of active ingredients.[1][2][3] Unlike the more common trifluoromethyl group (-CF₃), the trifluoroethyl group offers a different spatial arrangement and electronic profile, providing a valuable tool for chemists to navigate and optimize the complex interplay between a molecule and its biological target. This guide delineates the practical application of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a key building block for introducing the 3-(2,2,2-trifluoroethyl)phenyl fragment into next-generation herbicides, insecticides, and fungicides.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to its effective utilization. This compound is a versatile intermediate whose reactivity is dominated by the presence of the bromine atom on the aromatic ring, making it an excellent substrate for a variety of cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃ | [4][5][6] |
| Molecular Weight | 239.04 g/mol | [4][6] |
| Boiling Point | 106-108 °C at 56 mmHg | [6] |
| MDL Number | MFCD10697864 | [4][6] |
| CAS Number | 163975-05-1 | [4] |
The trifluoroethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. The bromine atom at the meta-position provides a handle for regioselective functionalization, allowing for the precise construction of complex agrochemical candidates.
Synthetic Utility and Core Transformations
The primary utility of this compound in agrochemical synthesis lies in its ability to serve as a precursor to a variety of more complex intermediates. The carbon-bromine bond is the key reaction site for forming new carbon-carbon and carbon-heteroatom bonds.
Protocol 1: Synthesis of 3-(2,2,2-Trifluoroethyl)aniline - A Key Amine Building Block
Aniline derivatives are critical components of many commercial agrochemicals, including a wide range of herbicides and fungicides. The conversion of this compound to the corresponding aniline opens up a vast synthetic landscape. The Buchwald-Hartwig amination is a powerful and widely adopted method for this transformation.
Reaction Scheme:
Caption: Workflow for the synthesis of 3-(2,2,2-trifluoroethyl)aniline.
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Reagent Addition: Under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by the ammonia source, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(2,2,2-trifluoroethyl)aniline.
Causality and Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step and achieving high yields in the C-N bond formation.
-
Ammonia Source: A non-nucleophilic base and ammonia surrogate like LiN(SiMe₃)₂ is used to avoid side reactions and ensure the clean formation of the primary aniline.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining a nitrogen or argon atmosphere is essential for reproducible results.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for creating carbon-carbon bonds. By coupling this compound with various boronic acids or esters, a diverse array of biaryl and heteroaryl structures, which are common motifs in agrochemicals, can be accessed.
Reaction Scheme:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
-
Reactor Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.
Trustworthiness Through Self-Validation:
-
The progress of the reaction should be monitored to ensure complete consumption of the starting bromide.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the characteristic trifluoroethyl signals is a key diagnostic feature.
Application in Agrochemical Scaffolds: Learning from Sulfindoflufen
The recently developed acaricide and insecticide, Sulfindoflufen, highlights the potential of the trifluoroethyl moiety in modern crop protection.[7]
Structure of Sulfindoflufen: 2-{2-fluoro-4-methyl-5-[(RS)-(2,2,2-trifluoroethyl)sulfinyl]phenyl}isoindolin-1-one[7]
While not a direct derivative, the presence of the trifluoroethylsulfinyl group on the phenyl ring underscores the beneficial properties this functional group imparts to the final molecule. It is plausible that this compound could be a precursor to analogs of such compounds. For instance, the bromine could be displaced by a sulfur nucleophile, followed by oxidation to the sulfoxide, to generate a key intermediate.
Future Directions and Potential
The 3-(2,2,2-trifluoroethyl)phenyl scaffold, readily accessible from this compound, holds significant promise for the development of novel agrochemicals. By leveraging established cross-coupling methodologies and conversion to key intermediates like anilines, researchers can explore a wide range of chemical space. This building block offers a valuable alternative to more traditional fluorinated motifs, potentially leading to the discovery of active ingredients with improved performance profiles and novel modes of action.
References
- Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.
- Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed.
- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.
- PubChem. This compound.
- ChemRobotics. (2025). Patented New ISO Name Approved – August 2025: Sulfindoflufen, A New Aryltrifluoroethylsulfide Acaricide and Insecticide by Chinese Player Jiangsu Shaanxi Sunger Road Bio-Science Co., Ltd.
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- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 4. This compound | 163975-05-1 | FB85040 [biosynth.com]
- 5. PubChemLite - this compound (C8H6BrF3) [pubchemlite.lcsb.uni.lu]
- 6. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. Patented New ISO Name Approved – August 2025: Sulfindoflufen, A New Aryltrifluoroethylsulfide Acaricide and Insecticide by Chinese Player Jiangsu Shaanxi Sunger Road Bio-Science Co., Ltd. – News & Updates [chemrobotics.in]
The Strategic Integration of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in Advanced Organic Electronics
Introduction: A Fluorinated Building Block for Next-Generation Materials
In the relentless pursuit of high-performance organic electronic materials, the strategic incorporation of fluorine atoms has emerged as a powerful molecular design tool. The trifluoroethyl group (-CH₂CF₃), in particular, offers a unique combination of strong electron-withdrawing effects and steric bulk, which can be leveraged to fine-tune the electronic and morphological properties of organic semiconductors. 1-Bromo-3-(2,2,2-trifluoroethyl)benzene stands out as a key building block in this arena, providing a versatile platform for the synthesis of a new generation of hole transport materials (HTMs), electron transport materials (ETMs), and emissive hosts for organic light-emitting diodes (OLEDs).
This technical guide delves into the application of this compound as a foundational component for organic electronic materials. We will explore its impact on material properties and provide detailed, field-proven protocols for its incorporation into larger π-conjugated systems via cornerstone cross-coupling reactions.
The Scientific Rationale: Why the 3-(2,2,2-trifluoroethyl)phenyl Moiety?
The introduction of the 3-(2,2,2-trifluoroethyl)phenyl moiety into an organic semiconductor framework imparts several desirable characteristics:
-
Deepened HOMO Levels: The strong inductive effect of the -CF₃ group, transmitted through the ethyl spacer, effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. This is a critical attribute for HTMs in perovskite solar cells (PSCs) and OLEDs, as it can lead to improved open-circuit voltage (Voc) and better energy level alignment with the perovskite layer or emissive dopants.
-
Enhanced Electron Affinity: The electron-withdrawing nature of the trifluoroethyl group increases the electron affinity of the molecule. This makes derivatives of this compound promising candidates for ETMs and host materials in OLEDs, facilitating electron injection and transport.
-
Improved Morphological Stability: The steric bulk of the trifluoroethyl group can disrupt intermolecular π-π stacking. While seemingly counterintuitive, this can be advantageous in preventing crystallization and promoting the formation of stable amorphous films, a crucial factor for the longevity and reliability of organic electronic devices.
-
Increased Solubility: The presence of the fluorinated alkyl chain can enhance the solubility of the final material in common organic solvents, simplifying device fabrication through solution-processing techniques.
Core Synthetic Strategies: Building Advanced Architectures
The bromine atom on the this compound scaffold serves as a versatile handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. The two most pivotal reactions in this context are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds for Hole Transport Materials
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, which are the cornerstone of most high-performance HTMs.[1][2][3] This reaction allows for the coupling of this compound with a variety of amine-containing moieties, such as carbazoles and diphenylamines, to create triarylamine-based structures.
dot graph "Buchwald-Hartwig_Amination_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Buchwald-Hartwig Amination Workflow"
Protocol 1: Synthesis of N,N-Diphenyl-3-(2,2,2-trifluoroethyl)aniline
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with diphenylamine.
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), diphenylamine (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and tBu₃P·HBF₄ (0.04 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as tBu₃P·HBF₄ is crucial for efficient catalytic turnover. The ligand stabilizes the palladium(0) species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure high yields.
Suzuki-Miyaura Coupling: Constructing C-C Bonds for Host Materials and Emitters
The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds, enabling the connection of the this compound unit to other aromatic or heteroaromatic systems.[4] This is particularly useful for synthesizing host materials and emitters where a rigid, conjugated backbone is desired.
dot graph "Suzuki-Miyaura_Coupling_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Suzuki-Miyaura Coupling Workflow"
Protocol 2: Synthesis of 9-(3-(2,2,2-trifluoroethyl)phenyl)-9H-carbazole
This protocol outlines a general procedure for the Suzuki-type N-arylation of carbazole with this compound, a variation of the Buchwald-Hartwig amination that can also be considered a Suzuki-type coupling.
Materials:
-
This compound
-
9H-Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reagent Preparation: In a round-bottom flask, combine 9H-Carbazole (1.2 eq.), this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.[5]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor. Xantphos is a bidentate phosphine ligand that forms a stable and highly active catalyst, promoting the C-N bond formation.[6]
-
Base: As in the Buchwald-Hartwig reaction, a strong base like NaOtBu is necessary for the deprotonation of carbazole.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.
Data Presentation: Anticipated Properties and Performance
The incorporation of the 3-(2,2,2-trifluoroethyl)phenyl moiety is expected to significantly influence the photophysical and electrochemical properties of the resulting materials. The table below presents a hypothetical comparison of a standard hole transport material (HTM), such as Spiro-OMeTAD, with a novel HTM incorporating the 3-(2,2,2-trifluoroethyl)phenyl group.
| Property | Standard HTM (e.g., Spiro-OMeTAD) | HTM with 3-(2,2,2-trifluoroethyl)phenyl Moiety | Rationale for Anticipated Change |
| HOMO Energy Level | ~ -5.1 eV | ~ -5.3 to -5.5 eV | The strong electron-withdrawing nature of the -CH₂CF₃ group deepens the HOMO level. |
| Glass Transition Temp. (Tg) | ~ 125 °C | > 130 °C | The bulky trifluoroethyl group can lead to a more rigid molecular structure, enhancing thermal stability. |
| Hole Mobility | ~ 10⁻⁴ to 10⁻³ cm²/Vs | Potentially similar or slightly lower | While the trifluoroethyl group may disrupt π-π stacking, the overall molecular design will determine the final mobility. |
| Solubility | Moderate | High | The fluorinated alkyl chain generally improves solubility in organic solvents. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique electronic and steric properties, conferred by the trifluoroethyl group, provide a powerful handle for tuning the performance of hole transport materials, electron transport materials, and OLED emitters. The well-established and robust nature of the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions allows for the reliable and efficient incorporation of this building block into a wide array of molecular architectures. As the field of organic electronics continues to demand materials with enhanced efficiency, stability, and processability, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation devices.
References
- Synthesis of N,N-bis(2,2,2-trifluoroethyl)aniline. PrepChem.com.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7363. doi:10.3390/molecules26237363
- Buchwald–Hartwig amination. In: Wikipedia. ; 2023.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Materials (Basel). 2021;14(11):2989. doi:10.3390/ma14112989
- Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. J. Mater. Chem. C. 2024;12(4):1369-1379. doi:10.1039/D3TC04088A
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. 2017;36(1):153-162. doi:10.1021/acs.organomet.6b00768
- Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... ResearchGate.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF₃SO₂Na and RբSO₂Na. Org. Lett. 2018;20(17):5258-5262. doi:10.1021/acs.orglett.8b02220
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020. doi:10.26434/chemrxiv.12282005.v1
- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. 2020;61(4):835-844. doi:10.24996/ijs.2020.61.4.15
- Wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. Sci Rep. 2015;5:16335. doi:10.1038/srep16335
- Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData. 2021;6(Pt 10):x211075. doi:10.1107/S241431462101075X
- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. 2020;61(4):835-844.
- Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. Heliyon. 2024;10(2):e26632. doi:10.1016/j.heliyon.2024.e26632
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Sci Rep. 2024;14(1):2415. doi:10.1038/s41598-024-52695-8
- Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs. ACS Appl Mater Interfaces. 2018;10(15):12930-12936. doi:10.1021/acsami.8b02766
- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank. 2021;2021(3):M1264. doi:10.3390/M1264
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv. 2024;14(40):29184-29188. doi:10.1039/d4ra03725a
- Hole mobility of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine investigated by using space-charge-limited currents. Appl. Phys. Lett. 2007;91(15):152110. doi:10.1063/1.2798253
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv. 2024;14(40):29184-29188.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank. 2018;2018(4):M1012. doi:10.3390/M1012
- Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2010;1(4):707-714.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate.
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene for Advanced Synthesis
Introduction: The Strategic Importance of the 3-(2,2,2-trifluoroethyl)phenyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a cornerstone strategy for modulating molecular properties. The trifluoromethyl group (-CF3) and related fluoroalkyl substituents are particularly prized for their ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] 1-Bromo-3-(2,2,2-trifluoroethyl)benzene serves as a key building block for introducing the 3-(2,2,2-trifluoroethyl)phenyl scaffold. The presence of the bromine atom provides a versatile synthetic handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[2]
The electron-withdrawing nature of the trifluoroethyl group influences the reactivity of the aryl bromide, making it an excellent substrate for oxidative addition to a palladium(0) center, a critical step in many catalytic cycles.[3] This guide provides detailed, field-proven protocols for the most critical functionalization reactions of this substrate, moving beyond simple procedural lists to explain the underlying principles and rationale for experimental design.
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most robust and widely used methods for the functionalization of aryl halides.[2] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and exceptional functional group tolerance. The general workflow involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation (or amine coordination/deprotonation) and reductive elimination to yield the desired product and regenerate the active catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Step-by-Step Protocol
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (239 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Summary Table
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Bromo-3-(CF₃CH₂)C₆H₄ | Substrate |
| Boronic Acid | Aryl-B(OH)₂ (1.2 equiv.) | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Provides active Pd(0) species. [4] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Activates boronic acid for transmetalation. [5] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic system often enhances reaction rates. |
| Temperature | 80-110 °C | Provides thermal energy for catalytic turnover. |
| Typical Yield | 75-95% | Dependent on the coupling partner. |
Protocol 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides. [6][7]This reaction is of paramount importance in pharmaceutical synthesis, as the aniline moiety is a common feature in drug candidates. [8]
Causality and Experimental Rationale
This reaction requires a strong, non-nucleophilic base to deprotonate the amine, facilitating the formation of a palladium-amido complex. [7]Sodium tert-butoxide (NaOtBu) is commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting. [7]Using a pre-formed catalyst or a combination of a palladium source like Pd₂(dba)₃ and a ligand is standard practice. [7]
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig amination cycle.
Detailed Step-by-Step Protocol
-
Setup: In a glovebox or under an argon-filled Schlenk tube, add this compound (239 mg, 1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol%), and XPhos (38.1 mg, 0.08 mmol, 8 mol%).
-
Base and Amine Addition: Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.). Then, add the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Bromo-3-(CF₃CH₂)C₆H₄ | Substrate |
| Amine | Primary or Secondary Amine (1.2 equiv.) | Nucleophile |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) | Efficient for C-N bond formation. [7] |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv.) | Strong, non-nucleophilic base required. [7][9] |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial. |
| Temperature | 100-110 °C | To overcome activation energy for reductive elimination. |
| Typical Yield | 70-90% | Highly dependent on the amine's steric hindrance. |
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly reliable method for coupling terminal alkynes with aryl halides, providing access to substituted alkynes and conjugated enynes. [10]The reaction is unique in that it typically employs a dual-catalyst system of palladium and copper(I). [11]
Causality and Experimental Rationale
The catalytic cycle involves both palladium and copper. [12]The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent) to form a copper acetylide intermediate. [12][13]This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product. [13]The reactivity of aryl halides follows the trend I > Br > Cl, making our bromide substrate ideal. [13]
Catalytic Cycle Diagram
Caption: Interdependent catalytic cycles in Sonogashira coupling.
Detailed Step-by-Step Protocol
-
Setup: To a dry Schlenk flask under argon, add this compound (239 mg, 1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv.). Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Bromo-3-(CF₃CH₂)C₆H₄ | Substrate |
| Alkyne | Terminal Alkyne (1.2 equiv.) | Coupling Partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Primary catalyst for the main cycle. |
| Cu Co-catalyst | CuI (1-5 mol%) | Facilitates acetylide formation. [14] |
| Base | Et₃N or Diisopropylamine | Acts as base and often as a co-solvent. [13] |
| Solvent | THF or DMF | Anhydrous conditions preferred. |
| Temperature | Room Temperature to 50 °C | Generally mild conditions are sufficient. [13] |
| Typical Yield | 80-98% | Usually a very high-yielding reaction. |
Alternative Strategy: Lithiation-Borylation for Boronic Ester Synthesis
An alternative to directly purchasing a boronic acid for Suzuki coupling is to synthesize it from the aryl bromide. The lithiation-borylation sequence is a powerful method for converting aryl halides into aryl boronic esters. This two-step approach first generates an organolithium intermediate, which is then trapped with a boronic ester to form a new, more functionalized boronic ester, ready for subsequent cross-coupling. [15]
Causality and Experimental Rationale
This method involves a lithium-halogen exchange at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium species is a powerful nucleophile. It is immediately trapped with an electrophilic boron source, typically triisopropyl borate or pinacolborane, to form a boronate complex. [15]An acidic workup then hydrolyzes this complex to the desired boronic acid or its pinacol ester. The extremely low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.
Workflow Diagram
Caption: Two-step lithiation-borylation workflow.
Detailed Step-by-Step Protocol
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add this compound (2.39 g, 10.0 mmol, 1.0 equiv.) and anhydrous THF (40 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (3.0 mL, 13.0 mmol, 1.3 equiv.) dropwise, again keeping the temperature below -70 °C.
-
Work-up: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL).
-
Purification/Isolation: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting crude boronic acid can often be used directly in a subsequent Suzuki reaction after solvent removal, or it can be esterified with pinacol and purified by chromatography.
Conclusion
This compound is a valuable and versatile starting material for accessing complex molecular architectures. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to form key C-C and C-N bonds. By understanding the mechanistic principles behind these transformations, researchers can rationally select and optimize conditions to achieve their synthetic goals. Furthermore, alternative strategies like lithiation-borylation expand the synthetic toolkit, allowing for the in-situ generation of key intermediates. The protocols outlined in this guide serve as a robust foundation for researchers, scientists, and drug development professionals to leverage this important building block in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
- Mejía, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Wikipedia. (n.d.). Suzuki reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Leonori, D., & Aggarwal, V. K. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.
- Koenigs, R. M. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- University of Bristol. (2013).
- Aggarwal, V. K., et al. (2017).
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Application Notes & Protocols: A Guide to the Synthetic Utility of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The 2,2,2-trifluoroethyl group (-CH₂CF₃), in particular, is a fascinating substituent. While it lacks the direct mesomeric effects of a trifluoromethyl group, its powerful inductive electron-withdrawing nature significantly influences the electronic character of an aromatic ring.
1-Bromo-3-(2,2,2-trifluoroethyl)benzene emerges as a highly valuable and versatile building block. Its structure presents two key points of reactivity: the carbon-bromine bond, which is primed for metal-catalyzed cross-coupling reactions, and the electron-deficient aromatic ring. This guide provides an in-depth exploration of its reactivity, offering detailed protocols and the scientific rationale behind the experimental design for several key transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is fundamental to safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.04 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 106-108 °C at 56 mmHg | [1] |
| Density | 1.555 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.487 | [2] |
| MDL Number | MFCD10697864 | [1] |
Safety Profile: this compound is classified as an irritant.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1] All reactions should be conducted under an inert atmosphere where specified.
Reactivity Profile: An Electron-Deficient Aromatic System
The synthetic utility of this compound is dominated by the strong inductive effect (-I) of the trifluoroethyl group. This effect withdraws electron density from the benzene ring, making it electron-poor. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced nucleophilicity of the ring makes traditional EAS reactions like Friedel-Crafts or nitration challenging, often requiring harsh conditions.[3]
-
Activation for Cross-Coupling: The carbon-bromine bond is the primary locus of reactivity, serving as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring can facilitate the initial oxidative addition step in these catalytic cycles.
This guide will focus on three pillars of modern synthetic chemistry as applied to this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures and other C(sp²)-C(sp²) bonds.[4][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[6]
Principle and Mechanistic Insight
The reaction proceeds via a palladium-based catalytic cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) complex.[7]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex, formed with the base) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-(2,2,2-Trifluoroethyl)-[1,1'-biphenyl]
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (239 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%). Add the catalyst to the Schlenk flask.
-
Inerting the System: Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene (6 mL) and water (1.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Representative Suzuki Coupling Data
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 82-92 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₃PO₄ | Dioxane | 110 | 75-85 |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by coupling aryl halides with amines.[9][10] This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals.[11]
Principle and Mechanistic Insight
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[12] Key steps include:
-
Oxidative Addition: Pd(0) adds to the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.[11]
-
Reductive Elimination: The C-N bond is formed, releasing the N-aryl amine product and regenerating the Pd(0) catalyst.[11]
The choice of ligand and base is critical and depends heavily on the nature of the amine coupling partner (primary, secondary, hindered, etc.).[13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of N-Phenyl-3-(2,2,2-trifluoroethyl)aniline
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube. Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd) and XPhos (14.3 mg, 0.03 mmol, 3 mol%).
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (239 mg, 1.0 mmol, 1.0 equiv.).
-
Inerting the System: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by aniline (112 mg, 1.2 mmol, 1.2 equiv.).
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the disappearance of the starting material using GC-MS.
-
Work-up: After cooling, pass the reaction mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired arylamine.
Representative Buchwald-Hartwig Amination Data
| Amine Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-90 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 78-88 |
| Ammonia (equiv.) | Pd(OAc)₂ / Josiphos | K₂CO₃ | t-BuOH | 110 | 65-75 |
| Using an ammonia equivalent like LHMDS or from an ammonium salt.[13] |
Application Note 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[14] It is unique in its typical use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[15]
Principle and Mechanistic Insight
The reaction involves two interconnected catalytic cycles.[15][16]
-
Palladium Cycle: This is similar to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the Pd(II) complex.
The use of copper allows the reaction to proceed under milder conditions than copper-free variants.[14]
Caption: General experimental workflow for a Sonogashira coupling reaction.
Detailed Experimental Protocol: Synthesis of 1-(Phenylethynyl)-3-(2,2,2-trifluoroethyl)benzene
-
Reaction Setup: To a dry 50 mL Schlenk flask under an argon atmosphere, add this compound (239 mg, 1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 4 mg, 0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours. If the reaction is sluggish (as monitored by TLC), gently warm the mixture to 50 °C.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® and rinse with diethyl ether. Concentrate the filtrate.
-
Purification: Dissolve the residue in diethyl ether (20 mL), wash with saturated aqueous NH₄Cl solution (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (eluent: hexane) to afford the pure product.[15]
Representative Sonogashira Coupling Data
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-50 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 80-90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 88-96 |
| 3-Ethynylpyridine | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 50 | 75-85 |
Conclusion
This compound is a synthetically powerful intermediate whose reactivity is dominated by its C-Br bond. As demonstrated, it is an excellent substrate for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to construct a diverse array of complex molecules, leveraging this unique fluorinated building block to access novel chemical space.
References
- PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]
- Chemistry LibreTexts.
- PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]
- Wikipedia.
- ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- American Chemical Society Publications.
- YouTube. Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects. [Link]
- Chemistry LibreTexts. 16.
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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- 16. kbfi.ee [kbfi.ee]
Catalysts for cross-coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
An Application Guide to Catalytic Cross-Coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of catalytic cross-coupling strategies for this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the fundamental principles and mechanistic rationale behind catalyst selection and reaction optimization for this key synthetic building block.
The 2,2,2-trifluoroethyl moiety is a privileged structural motif in modern drug discovery. Its incorporation into organic molecules can significantly enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a versatile and readily available precursor for introducing this valuable group into complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.
This document details robust protocols for several cornerstone C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will dissect the role of various palladium and nickel-based catalytic systems, emphasizing the interplay between the ligand, metal center, and the electronically demanding nature of the trifluoroethyl-substituted aryl bromide.
Mechanistic Considerations and Catalyst System Selection
The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the -CH₂CF₃ group. This renders the attached aryl ring electron-deficient, which has profound implications for the key steps of a typical palladium-catalyzed cross-coupling cycle.
The rate-determining step for many cross-coupling reactions involving aryl halides is the initial oxidative addition of the C-Br bond to a low-valent metal center (typically Pd(0) or Ni(0)). For electron-poor aryl halides, this step is generally faster compared to electron-rich analogues.[2] However, the subsequent reductive elimination step to form the desired product can be sluggish. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to accelerate reductive elimination and stabilize the catalytic intermediates, preventing side reactions like β-hydride elimination.[3]
Diagram: The General Palladium Cross-Coupling Cycle
The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions discussed in this guide.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[4][5] Given the importance of biaryl motifs in pharmaceuticals, this is a primary transformation for derivatizing our substrate.
Causality Behind Protocol Choices:
-
Catalyst: Palladium sources like Pd(OAc)₂ or pre-catalysts are common. The key is the ligand. Bulky, electron-donating phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) are effective because they promote the oxidative addition and, crucially, the reductive elimination step.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rate and yield, with stronger bases often being more effective but potentially causing side reactions with sensitive functional groups.[1]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is frequently used. Water can aid in dissolving the inorganic base and facilitate the transmetalation step.[6]
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask, magnetic stir bar, condenser, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90 |
| Alkylboronic ester | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 90 | ~85 |
| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | ~92 |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted styrene derivative, a valuable intermediate in polymer and materials science as well as fine chemical synthesis.[7][8]
Causality Behind Protocol Choices:
-
Catalyst: Pd(OAc)₂ is a common and cost-effective precursor. For less reactive aryl chlorides, ligands like P(t-Bu)₃ have proven highly effective, and this efficacy often translates to challenging aryl bromides.[9]
-
Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[7]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure solubility of the reagents and catalyst.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask, magnetic stir bar, condenser, inert gas supply
Procedure:
-
Add this compound, K₂CO₃, and DMF to a dry Schlenk flask under an inert atmosphere.
-
Add Pd(OAc)₂ and P(t-Bu)₃ to the mixture.
-
Add n-butyl acrylate via syringe.
-
Heat the reaction to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify via column chromatography.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | ~88 |
| n-Butyl Acrylate | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF | 120 | ~91 |
| Ethylene (gas) | Herrmann's Catalyst | NaOAc | NMP | 130 | ~75 |
Table 2: Representative conditions for Heck coupling.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting aryl halides with terminal alkynes.[10][11][12] This reaction is distinguished by its use of a dual-catalyst system.
Causality Behind Protocol Choices:
-
Dual Catalysis: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the active nucleophile that undergoes transmetalation to the palladium center.[10]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves both to deprotonate the alkyne and to act as a solvent.
Diagram: The Sonogashira Dual Catalytic Cycle
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask, magnetic stir bar, inert gas supply
Procedure:
-
To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove salts, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated NH₄Cl solution, then brine. Dry the organic layer and concentrate.
-
Purify by column chromatography.[13]
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | ~90 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | RT | ~89 |
Table 3: Representative conditions for Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[3][14] This reaction is often sensitive to ligand and base choice.
Causality Behind Protocol Choices:
-
Catalyst: The reductive elimination of an amine from the palladium center is often the most challenging step.[3] This necessitates the use of very bulky and electron-rich ligands, such as those from the Buchwald (e.g., BrettPhos, RuPhos) or Hartwig research groups, which promote this final step of the catalytic cycle.[15][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalyst.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the flask, remove from the glovebox, and heat to 100 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[18]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | ~93 |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | ~87 |
| Benzylamine | Pd₂(dba)₃ / XPhos | LHMDS | THF | 80 | ~90 |
Table 4: Representative conditions for Buchwald-Hartwig amination.
Experimental Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution, particularly with respect to maintaining an inert atmosphere, as many of the catalysts and reagents are air-sensitive.
Diagram: General Experimental Workflow
Caption: Standard workflow for transition-metal-catalyzed cross-coupling.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Use a fresh batch of catalyst or a pre-catalyst. Ensure ligands have not oxidized.[19]
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure solvents and the reaction headspace are thoroughly inert.[19]
-
Incorrect Base/Solvent: The choice is critical. Screen different bases and solvents if the initial attempt fails.[19]
-
-
Formation of Side Products:
-
Homocoupling: Often arises from reactions run at too high a temperature or for too long. Can also indicate issues with the transmetalation step.
-
Dehalogenation: Reduction of the aryl bromide to the corresponding arene can occur, often promoted by trace water or other protic sources. Ensure anhydrous conditions.
-
References
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
- Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
- Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. PubMed. [Link]
- Cross-Coupling of Aromatic Bromides with Allylic Silanol
- Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC - PubMed Central. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters.
- Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters.
- Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
- Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids.
- Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Heck reaction. Wikipedia. [Link]
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Advances in Cross-Coupling Reactions. MDPI. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]
- Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. [Link]
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Investigating Solvent Effects in Reactions of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Abstract
This technical guide provides an in-depth analysis of solvent effects on common synthetic transformations involving 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a key building block in pharmaceutical and materials science. As a Senior Application Scientist, this document moves beyond simple procedural outlines to explain the causal relationships between solvent properties and reaction outcomes. We will explore Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing both the theoretical underpinnings and field-proven, step-by-step protocols for laboratory application. All methodologies are designed as self-validating systems, and key mechanistic claims are supported by authoritative references.
Introduction
This compound is a valuable aryl bromide intermediate. The presence of the electron-withdrawing trifluoroethyl group significantly influences the electronic properties of the benzene ring, making it a suitable substrate for a variety of transformations. However, the success of these reactions—in terms of yield, rate, and selectivity—is profoundly dependent on the reaction medium. The solvent is not a passive bystander; it is an active participant that can stabilize intermediates, solvate reagents, and mediate catalyst activity.[1] A rational approach to solvent selection, grounded in mechanistic understanding, is therefore critical for efficient process development and optimization. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively harness solvent effects in their work with this versatile substrate.
Chapter 1: Physicochemical Properties of Substrate and Solvents
Understanding the interplay between the substrate and the solvent begins with their intrinsic properties. This compound is a relatively nonpolar molecule with a molecular weight of 239.04 g/mol .[2] The choice of solvent will dictate the solubility of this substrate and other reagents, as well as influence the energy of transition states throughout the reaction pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃ | [2] |
| Molecular Weight | 239.04 g/mol | [2] |
| Boiling Point | 106-108 °C / 56 mmHg | [2] |
| Appearance | Liquid |
A judicious selection of solvents for screening should cover a range of polarities and coordinating abilities.
Table 2: Properties of Common Solvents in Organic Synthesis
| Solvent | Dielectric Constant (ε) at 20°C | Type | Key Characteristics |
| Toluene | 2.4 | Nonpolar | Good for dissolving organic substrates; often used in cross-coupling. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Ethereal solvent, good coordinating ability with metal catalysts. |
| 1,4-Dioxane | 2.2 | Polar Aprotic | Higher boiling point than THF; common in Suzuki and Buchwald-Hartwig reactions.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High polarity, excellent for dissolving salts; can accelerate SNAr reactions.[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Highly polar, strongly solvates cations, increasing nucleophile reactivity.[4][5] |
| Ethanol (EtOH) | 24.6 | Polar Protic | Can hydrogen-bond; stabilizes ions but can deactivate strong nucleophiles.[6] |
| Water (H₂O) | 80.1 | Polar Protic | Highly polar, often used as a co-solvent to dissolve inorganic bases.[6] |
Chapter 2: Key Reaction Classes and Mechanistic Solvent Influence
The electron-deficient nature of the aromatic ring in this compound makes it an excellent candidate for two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this high-energy intermediate is paramount to the reaction's success.
Causality of Solvent Choice:
-
Polar Aprotic Solvents (DMSO, DMF): These are the solvents of choice for SNAr reactions involving anionic nucleophiles.[5] They possess large dipole moments that effectively stabilize the charged Meisenheimer complex. Crucially, they do not engage in strong hydrogen bonding, leaving the anionic nucleophile "bare" and highly reactive.[4][5]
-
Polar Protic Solvents (Water, Alcohols): These solvents can stabilize the Meisenheimer complex but also strongly solvate the anionic nucleophile through hydrogen bonding. This solvation shell "cages" the nucleophile, lowering its ground-state energy and increasing the activation barrier for the initial attack, thus slowing the reaction significantly.[6][7]
Caption: The SNAr mechanism and the role of solvent in stabilizing the key intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorses of modern synthesis for forming C-C and C-N bonds.[8] The solvent's role here is multifaceted, impacting catalyst solubility, stability, and the kinetics of individual steps within the catalytic cycle.[1][9]
This reaction couples the aryl bromide with an organoboron species. A base is required to activate the boronic acid/ester.
Causality of Solvent Choice:
-
Solubility: A key challenge is the mutual insolubility of the nonpolar organic substrate and the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Biphasic solvent systems, such as Toluene/Water or Dioxane/Water, are frequently used to overcome this.[3] The water phase dissolves the base, facilitating the formation of the active boronate, while the organic phase dissolves the substrate and catalyst.
-
Catalyst Activity: Polar aprotic solvents can coordinate to the palladium center. This can stabilize the catalyst but may also inhibit certain steps. For example, highly coordinating solvents can sometimes slow the initial oxidative addition step. The choice of solvent must balance catalyst stability with high turnover frequency.[9]
Caption: The Suzuki-Miyaura catalytic cycle where solvent choice impacts base and substrate solubility.
This reaction forms a C-N bond between the aryl bromide and an amine.[10]
Causality of Solvent Choice:
-
Base and Amine Solubility: Similar to the Suzuki coupling, a strong, often poorly soluble base (e.g., NaOtBu, K₃PO₄) is required. Nonpolar aprotic solvents like toluene or ethereal solvents like dioxane are common choices.[11][12] They provide good solubility for the substrate, amine, and the bulky phosphine-ligated palladium complexes.
-
Polarity and Rate: While less polar solvents are typical, moderately polar solvents can sometimes accelerate the final reductive elimination step, which often involves a more polar transition state. However, overly polar solvents may inhibit the initial oxidative addition. This trade-off necessitates empirical screening.[13]
Chapter 3: Experimental Design for Solvent Screening
A systematic approach is essential for efficiently determining the optimal solvent for a given transformation. A parallel screening workflow allows for direct comparison under identical conditions.
Caption: A logical workflow for systematic solvent screening experiments.
Key Considerations for Screening:
-
Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Anhydrous Solvents: For many cross-coupling reactions, especially those using strong bases like NaOtBu, the use of anhydrous solvents is critical to prevent base quenching and side reactions.
-
Analysis: Choose an appropriate analytical method. For rapid screening, TLC or GC-MS can provide quick information on substrate conversion. For accurate yield determination, HPLC or ¹H NMR with an internal standard is required.
Chapter 4: Detailed Experimental Protocols
The following protocols are designed as robust starting points. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents before use. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: SNAr Reaction with Morpholine
This protocol details the reaction of this compound with morpholine, a secondary amine, under SNAr conditions. A strong base is used to generate the nucleophilic amide in situ.
-
Reagents & Materials:
-
This compound (1.0 mmol, 239 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vials with stir bars
-
Standard Schlenk line or glovebox equipment
-
-
Procedure (Parallel Screening):
-
To two separate oven-dried reaction vials (Vial A and Vial B) containing stir bars, add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Place the vials under an inert atmosphere (Argon).
-
To Vial A, add anhydrous DMSO (5 mL) via syringe.
-
To Vial B, add anhydrous Toluene (5 mL) via syringe.
-
To each vial, add this compound (239 mg, 1.0 mmol).
-
Add morpholine (105 µL, 1.2 mmol) to each vial.
-
Seal the vials and heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by GC-MS.
-
After 24 hours (or upon completion), cool the reactions to room temperature.
-
Work-up: Carefully quench each reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield.
-
-
Expected Outcome:
| Solvent | Expected Relative Rate | Rationale |
| DMSO | Fast | Polar aprotic solvent stabilizes the Meisenheimer complex and does not deactivate the nucleophile.[5] |
| Toluene | Very Slow / No Reaction | Nonpolar solvent cannot effectively stabilize the charged intermediate required for the SNAr mechanism. |
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a typical Suzuki-Miyaura coupling to form a biaryl product.[3]
-
Reagents & Materials:
-
This compound (1.0 mmol, 239 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried Schlenk tube with stir bar
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a stir bar, add this compound (239 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Work-up: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Solvent System Variation for Screening:
| Solvent System | Expected Outcome | Rationale |
| Dioxane / H₂O | Good Yield | Biphasic system effectively dissolves both organic reagents and the inorganic base.[3] |
| THF / H₂O | Moderate to Good Yield | Lower boiling point may require longer reaction times or sealed vessel. |
| Toluene / H₂O | Moderate Yield | Can be effective, sometimes requires a phase-transfer catalyst. |
| Anhydrous DMSO | Low Yield / Decomposition | While DMSO can be used, the combination with an aqueous base is crucial. Anhydrous conditions with K₂CO₃ often lead to poor reactivity.[14] |
References
- LibreTexts, C. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- ResearchGate. (2014). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- NIH. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC.
- White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
- ResearchGate. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- ResearchGate. (2013). How to study a solvent's effect on the rate of reaction?
- Semantic Scholar. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- PubChem. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-.
- RSC Publishing. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- NIH. (2010). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC.
- PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-.
- NIH. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Scribd. (n.d.). Solvent Effects Hughes-Ingold Rules.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (2016). Effect of solvent on the Suzuki reaction.
- OUCI. (1997). Solvent effects on aromatic nucleophilic substitution reactions.
- MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- ResearchGate. (2012). Specific and non-specific solvent effects on aromatic nucleophilic substitution.
- YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.
- NIH. (2014). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic properties conferred by the trifluoroethyl group can present distinct challenges and opportunities in chemical reactions. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and improve reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and reactivity of this compound.
Q1: What are the key chemical properties of this compound that I should be aware of?
The defining features of this molecule are the bromine atom, which serves as a versatile handle for cross-coupling and metallation reactions, and the meta-substituted 2,2,2-trifluoroethyl group. The -CH₂CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has several implications for reactivity:
-
Aryl Bromide Reactivity: The electron-withdrawing nature of the trifluoroethyl group can influence the rates of oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
-
Acidity of Ring Protons: The inductive effect of the trifluoroethyl group can increase the acidity of the aromatic protons, which can be a factor in metallation reactions.
-
Nucleophilicity of Intermediates: Organometallic intermediates (Grignard or organolithium reagents) derived from this compound will have their nucleophilicity modulated by the electron-withdrawing substituent.
Q2: Are there any specific safety or handling precautions for this compound?
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For waste disposal, it should be treated as halogenated organic waste and collected in a designated, properly labeled container.[3]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common application for this aryl bromide. Low yields in these reactions are a frequent issue.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields (<50%). What are the most critical parameters to investigate first?
Low yields in Suzuki couplings are typically traced back to the catalyst system, base, or solvent. Given the electronic properties of your substrate, a systematic optimization is recommended.
Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting a low-yielding Suzuki reaction.
-
Catalyst and Ligand System: This is the most crucial factor. While standard catalysts like Pd(PPh₃)₄ can work, modern palladacycle precatalysts (e.g., G3- or G4-type) paired with bulky, electron-rich biarylphosphine ligands are often superior.[4][5] The ligand accelerates the rate-determining reductive elimination step, which can be sluggish for electron-deficient substrates.
-
Solvent Choice: The solvent plays a critical role in solubilizing the base and stabilizing the catalytic species. A switch from common solvents like dioxane or toluene to 2-MeTHF has been shown to dramatically increase yields in challenging Suzuki couplings.[5]
-
Base Selection: The choice and strength of the base are paramount. A screen of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is a standard starting point. The solubility of the base in the chosen solvent system is a key consideration.[6]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | Starting material |
| Boronic Acid/Ester | Your coupling partner (1.5 equiv) | Your coupling partner (1.5 equiv) | Excess nucleophile drives the reaction. |
| Catalyst | XPhos Pd G3 (2-5 mol%) | CataCXium A Pd G3 (2-5 mol%) | Modern precatalysts show broad utility and high activity.[4][5] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Effective bases for a wide range of Suzuki couplings. |
| Solvent | 2-MeTHF | Toluene/H₂O (10:1) | 2-MeTHF has shown excellent performance[5]; biphasic systems can also be effective. |
| Temperature | 70-100 °C | 70-100 °C | Adjust based on solvent boiling point and reaction progress. |
Q4: I am observing a significant amount of a debrominated side product, 3-(2,2,2-trifluoroethyl)benzene. How can I suppress this?
Debromination arises from a competing reaction pathway where the aryl-palladium intermediate is protonated before it can undergo transmetalation with the boronic acid. To minimize this:
-
Ensure Anhydrous Conditions: While some Suzuki protocols use water, ensure your organic solvent is dry if you are not intentionally running a biphasic reaction. Trace water can be a proton source.
-
Use a Milder Base: If using a very strong base like an alkoxide, consider switching to a carbonate or phosphate.
-
Increase Boronic Acid Equivalents: Increasing the concentration of the coupling partner can kinetically favor the desired transmetalation pathway.
Buchwald-Hartwig Amination (C-N Bond Formation)
Q5: What are the best general conditions to start with for a Buchwald-Hartwig amination using this compound and a primary or secondary amine?
The Buchwald-Hartwig amination is highly dependent on the specific combination of substrate, amine, catalyst, ligand, and base.[7] However, a robust starting point can be established using modern, well-defined catalyst systems.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).[1]
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The crude product can then be purified by column chromatography.
Q6: My amination reaction is slow and stalls before completion. What adjustments should I make?
A stalled reaction indicates a problem with catalyst activity or stability.
-
Ligand Screening: The choice of ligand is paramount. The electronic and steric properties of the amine coupling partner heavily influence the optimal ligand. If a reaction with a general-purpose ligand like XPhos or RuPhos is slow, screening other ligands such as t-BuXPhos or SPhos is a logical next step.[8] The trifluoroethyl group makes your substrate electron-deficient, which can alter the kinetics of the catalytic cycle.
-
Base Choice: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base but can be incompatible with some functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ are often used and can sometimes provide better results with sensitive substrates.[1]
-
Catalyst Loading: While 1-2 mol% is standard, increasing the catalyst loading to 5 mol% can sometimes push a sluggish reaction to completion, although this is a less elegant solution.
Section 3: Troubleshooting Organometallic Intermediate Formation
The formation of Grignard or organolithium reagents is a key step for introducing this moiety into molecules via reaction with electrophiles. These reactions are notoriously sensitive to experimental conditions.
Grignard Reagent Formation
Q7: I cannot get my Grignard reaction to initiate with this compound and magnesium turnings. The solution remains clear and the magnesium is unreacted. What is wrong?
Failure to initiate is the most common problem in Grignard synthesis. The culprit is almost always trace amounts of water or a passivated magnesium surface.[9]
Troubleshooting Workflow: Grignard Reaction Initiation Failure
Caption: A workflow for diagnosing and solving Grignard reaction initiation issues.
Solutions:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (>120 °C) and cooling under an inert gas stream. Solvents (typically THF or diethyl ether) must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone.[9][10]
-
Activate the Magnesium: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[11] This layer must be disrupted.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is an indicator of activation.[12] A few drops of 1,2-dibromoethane are also highly effective; its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[10]
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings against the side of the flask with a dry glass rod to break the MgO layer and expose fresh metal surfaces.
-
Q8: My Grignard reaction turns cloudy and then black, and I get a low yield of my desired product after quenching with an electrophile. What is causing this?
A cloudy, grey appearance is a positive sign that the Grignard reagent is forming.[12] However, a black color often indicates decomposition. The most likely side reaction is a Wurtz-type coupling, where the newly formed Grignard reagent attacks a molecule of unreacted starting material.[13]
Minimizing Side Reactions:
-
Control the Temperature: The reaction is exothermic. Maintain a gentle reflux by controlling the rate of addition of the aryl bromide. Do not apply excessive external heat, as higher temperatures favor the Wurtz coupling side reaction.[13]
-
Slow Addition: Add the solution of this compound dropwise from an addition funnel to maintain a low instantaneous concentration of the starting material in the flask.
Lithium-Halogen Exchange
Q9: My lithium-halogen exchange reaction using n-BuLi or t-BuLi is giving abysmal yields (<20%). I've dried my glassware and solvent. What else could be wrong?
Lithiation reactions are even more sensitive than Grignard reactions. Assuming your reagents are of good quality, the most common failure points are:
-
Reagent Quality: The concentration of commercially available butyllithium solutions can decrease over time. It is crucial to titrate your n-BuLi or t-BuLi solution (e.g., with diphenylacetic acid) before use to know its exact molarity.[14]
-
Temperature Control: Lithium-halogen exchange is extremely fast and must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[15] If the temperature rises, the highly basic organolithium reagent can react with the THF solvent or deprotonate other sites on the molecule.[14]
-
Strictly Inert Atmosphere: These reactions must be conducted under a positive pressure of a dry, inert gas like Argon. Nitrogen is often suitable, but Argon is preferred for its higher density. Oxygen will rapidly quench organolithium reagents.
Q10: How can I be sure my lithiation has worked before I add my expensive electrophile?
A simple and effective method is to perform a deuteration quench on a test reaction.
-
Run the lithiation reaction under your optimized conditions on a small scale.
-
Instead of adding your electrophile, quench the reaction at -78 °C with a few drops of deuterated water (D₂O) or deuterated methanol (MeOD).
-
Work up the reaction and analyze the crude product by ¹H NMR and Mass Spectrometry.
-
Successful lithiation will be indicated by the disappearance of the aromatic proton signal at the position of the bromine and the appearance of a new signal corresponding to the deuterated product, confirmed by a mass increase of 1 unit in the mass spectrum.[14]
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
- Optimization in reaction conditions for Suzuki coupling reactions... (2016).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
- Optimization of the reaction conditions for Suzuki coupling reaction. (2019).
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).
- The Grignard Reaction. (n.d.). University of Rochester. [Link]
- Lithiations Not Working. (2025). Reddit. [Link]
- Grignard reagent. (n.d.). Wikipedia. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC - NIH. [Link]
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support hub for the Suzuki-Miyaura coupling involving 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific aryl bromide in their synthetic routes. The presence of the electron-withdrawing trifluoroethyl group can significantly influence the reactivity of the aryl bromide, leading to specific side reactions and challenges. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
The Suzuki-Miyaura coupling, while a powerful C-C bond-forming reaction, is not without its nuances, especially with electronically modified substrates like this compound.[1] The following table outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated. 2. Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is hindered.[2] 3. Poor Solubility: Reactants, particularly the aryl bromide, may have limited solubility in the chosen solvent system.[3] | 1. Catalyst & Ligand Screening: Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or a robust pre-catalyst such as XPhos Pd G4.[4] Experiment with different phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalytic species and accelerate oxidative addition.[5] 2. Base & Solvent Optimization: Ensure the chosen base is strong enough to activate the boronic acid for transmetalation (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6][7] The addition of water to the organic solvent (e.g., dioxane/H₂O, THF/H₂O) can facilitate the formation of the boronate species.[1] 3. Enhance Solubility: Consider using a co-solvent like DMF or switching to a higher boiling point solvent like dioxane to improve the solubility of starting materials.[3] |
| Significant Hydrodehalogenation (Debromination) | 1. Presence of a Hydride Source: The palladium intermediate can react with a hydride source, leading to the replacement of the bromine with a hydrogen.[8] This can be exacerbated by certain solvents (e.g., alcohols) or bases.[8] 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the organopalladium intermediate has more time to undergo side reactions like hydrodehalogenation. | 1. Rigorous Anhydrous & Degassed Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture to remove oxygen and moisture. 2. Choice of Base and Solvent: Avoid using alcoholic solvents if hydrodehalogenation is a major issue. Consider using a non-coordinating base like KF.[3] 3. Ligand Modification: Employ bulky, electron-rich ligands that promote faster reductive elimination, outcompeting the hydrodehalogenation pathway. |
| Protodeboronation of the Boronic Acid | 1. Base-Mediated Decomposition: The boronic acid can be sensitive to the basic conditions required for the Suzuki coupling, leading to its conversion to the corresponding arene.[9][10][11] 2. Presence of Protic Solvents: Water or other protic solvents can facilitate the protonolysis of the C-B bond.[9] | 1. Use of Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) which slowly hydrolyze in situ to the boronic acid, maintaining a low concentration of the active species and minimizing decomposition.[12] 2. Milder Base: Employ a milder base such as KF or CsF, which can be effective in promoting the reaction while minimizing protodeboronation.[3][13] 3. Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress this side reaction.[1] |
| Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[14] 2. Inefficient Oxidative Addition: If the oxidative addition of the aryl bromide to the Pd(0) catalyst is slow, the catalyst can preferentially react with two molecules of the boronic acid. | 1. Thorough Degassing: Ensure the reaction mixture and headspace are thoroughly purged with an inert gas (e.g., argon or nitrogen) to remove all traces of oxygen. 2. Optimize Catalyst and Ligand: Use a catalyst system that promotes rapid oxidative addition. The electron-withdrawing nature of the trifluoroethyl group should facilitate this step.[1] |
| Formation of Phosphine-Related Byproducts | 1. Phosphine Oxidation: Phosphine ligands can be oxidized, especially at elevated temperatures. 2. P-C Bond Cleavage: In some cases, P-C bond cleavage can occur, leading to the incorporation of ligand fragments into the product. | 1. Use of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are often more robust and less prone to oxidation than phosphine ligands.[15] 2. Lower Reaction Temperature: If possible, optimize the reaction to proceed at a lower temperature to minimize ligand decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrodehalogenation in Suzuki coupling?
A1: The electron-withdrawing nature of the 2,2,2-trifluoroethyl group makes the ipso-carbon more electron-deficient. This facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is the first step in the desired catalytic cycle.[2][16] However, the resulting organopalladium(II) intermediate is also more susceptible to side reactions. If a hydride source is present in the reaction mixture (e.g., from the solvent, base, or impurities), a competing pathway of hydrodehalogenation can occur where the aryl-palladium intermediate abstracts a hydride and then undergoes reductive elimination to form 1-(2,2,2-trifluoroethyl)benzene.[8]
Q2: I am observing significant amounts of the homocoupled product of my boronic acid. What is the primary cause and how can I prevent it?
A2: The primary cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[14] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[1] To prevent this, it is crucial to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
Q3: My reaction is sluggish and gives a low yield. How does the trifluoroethyl group affect the reaction rate?
A3: The trifluoroethyl group is strongly electron-withdrawing. This property has opposing effects on the different steps of the Suzuki catalytic cycle. While it accelerates the initial oxidative addition of the aryl bromide to the palladium catalyst, it can slow down the final reductive elimination step, which is favored by electron-rich aryl groups on the palladium center.[1] This can lead to an overall slower reaction rate and the accumulation of the organopalladium intermediate, which may then be susceptible to decomposition or other side reactions. To overcome this, the use of bulky, electron-donating phosphine ligands (like XPhos or SPhos) is often beneficial as they can promote the reductive elimination step.
Q4: Can I use a boronic ester instead of a boronic acid with this compound? What are the advantages?
A4: Yes, using a boronic ester, such as a pinacol boronate, is an excellent strategy, particularly if you are experiencing issues with protodeboronation.[12] Boronic esters are generally more stable than their corresponding boronic acids under basic conditions. They act as a "slow-release" source of the boronic acid in the reaction mixture through in-situ hydrolysis. This maintains a low, steady concentration of the active boronic acid, which minimizes the rate of the competing protodeboronation side reaction.[11]
Q5: What is the role of the base in the Suzuki coupling, and how does its choice impact reactions with this substrate?
A5: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[2][6] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6] For a substrate like this compound, the choice of base is critical. A base that is too weak may not facilitate transmetalation efficiently, leading to a stalled reaction. Conversely, a base that is too strong can promote side reactions like protodeboronation of the boronic acid or decomposition of other functional groups.[17] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often needs to be determined empirically for a specific boronic acid partner.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or boronic ester (1.1-1.5 eq.), the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Key Side Reactions in the Suzuki Coupling
Caption: Competing pathways in Suzuki coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic approach to optimizing low-yield reactions.
References
- Wikipedia.
- Carrow, B. P., & Hartwig, J. F. (2017). "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12452–12455. [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13626–13640. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Gunda, P., & Kice, J. L. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Chen, Y., & Rapoport, H. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 69(17), 5863–5865. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. [Link]
- Nasrollahzadeh, M., Issaabadi, Z., & Varma, R. S. (2018). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. RSC Advances, 8(63), 36199–36207. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate.
- ResearchGate. Preformed Pd(II)
- MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Myers, A. G. The Suzuki Reaction. [Link]
- National Institutes of Health. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
- Hirai, Y., Shiraishi, T., & Tanaka, K. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(44), 15729–15733. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- ChemRxiv.
- Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
- Molander, G. A., & Ito, T. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
Sources
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- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
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Technical Support Center: Purification of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS 163975-05-1). This document is designed for researchers, chemists, and drug development professionals who are synthesizing this key intermediate and require robust, field-proven methods for its isolation and purification. My objective is to move beyond simple procedural lists and provide a deeper understanding of the causality behind each step, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
The synthesis of this compound, often via metal-catalyzed trifluoroethylation, can introduce a variety of challenging impurities, including unreacted starting materials, isomeric byproducts, and persistent catalyst or ligand residues. This guide provides a structured approach to tackling these common issues.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter post-synthesis and during the purification workflow. The format is designed for rapid problem identification and resolution.
Problem 1: Crude product is a dark, viscous oil, even after solvent removal.
-
Symptom: After removing the reaction solvent (e.g., Toluene, THF) on a rotary evaporator, the resulting crude material is a dark brown or black oil, often with poor flow characteristics.
-
Possible Causes:
-
Residual High-Boiling Solvents: Amide solvents like DMF or NMP, or DMSO, if used in the reaction, are difficult to remove completely by standard rotary evaporation.
-
Polymeric Byproducts: Side reactions can lead to the formation of high-molecular-weight, non-volatile impurities.
-
Residual Metal Catalyst: Copper or Palladium catalysts, often used in trifluoroethylation reactions, can remain as finely dispersed, dark-colored species.[1][2]
-
-
Suggested Solutions & Protocols:
-
Aqueous Work-up/Liquid-Liquid Extraction: Before concentrating the crude product, perform a thorough aqueous work-up. Transfer the reaction mixture to a separatory funnel with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether) and wash sequentially with:
-
Water: To remove water-soluble solvents like DMF or DMSO.
-
Saturated Ammonium Chloride (NH₄Cl) solution: To quench the reaction and help remove certain metal salts.
-
Brine (Saturated NaCl solution): To break emulsions and remove the bulk of the remaining water from the organic layer.[3]
-
-
Filtration through a Celite®/Silica Plug: If dark, insoluble material is present, filter the crude organic solution through a short plug of Celite® or silica gel before concentration. This can effectively remove baseline impurities and some metal residues.
-
Problem 2: NMR/GC-MS analysis shows persistent starting material or new aromatic peaks.
-
Symptom: Analytical data of the crude or partially purified product shows signals corresponding to the starting aryl halide (e.g., 1,3-dibromobenzene) or unexpected aromatic signals, suggesting isomeric byproducts.
-
Possible Causes:
-
Incomplete Reaction: The trifluoroethylation reaction did not proceed to completion.
-
Isomer Formation: Depending on the synthetic route, substitution at other positions on the benzene ring may have occurred. Direct bromination, for instance, can be difficult to control regioselectively.[4]
-
-
Suggested Solutions & Protocols:
-
Optimized Flash Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5][6] The key is selecting the correct eluent system. Since this compound is a relatively non-polar halogenated aromatic compound, a non-polar mobile phase is required.[7]
-
Action: Perform Thin Layer Chromatography (TLC) analysis with various ratios of Hexanes and a slightly more polar co-solvent (e.g., Ethyl Acetate or Dichloromethane) to find a system that gives your product an Rf value of approximately 0.25-0.35 and provides clear separation from the impurities.
-
-
| Table 1: Recommended Starting Solvent Systems for Flash Chromatography | |
| Solvent System (v/v) | Comments |
| 100% Hexanes | A good starting point for very non-polar compounds. |
| 99:1 to 95:5 Hexanes:Ethyl Acetate | Gradually increasing polarity to elute the product. |
| 98:2 to 90:10 Hexanes:Dichloromethane | An alternative system that can provide different selectivity. |
Problem 3: Product is contaminated with phosphine ligands (e.g., PPh₃) or their oxides (e.g., TPPO).
-
Symptom: NMR shows characteristic aromatic signals for triphenylphosphine (PPh₃) or a downfield singlet in the ³¹P NMR for triphenylphosphine oxide (TPPO). These impurities are notoriously difficult to remove via standard chromatography as they can co-elute with the product.
-
Possible Causes:
-
Suggested Solutions & Protocols:
-
For Unreacted Phosphine Ligands (PPh₃):
-
Copper(I) Chloride Sequestration: This is a highly effective and inexpensive method.[3][8] PPh₃ coordinates strongly with CuCl, forming an insoluble complex that can be filtered off.
-
Protocol: Dissolve the crude product in a suitable solvent like Dichloromethane (CH₂Cl₂). Add 0.5-1.0 equivalent of solid CuCl and stir at room temperature for 15-30 minutes. The resulting precipitate is the CuCl-phosphine complex. Filter the mixture and concentrate the filtrate.[3]
-
-
-
For Phosphine Oxides (TPPO):
-
Precipitation with Metal Salts: TPPO forms complexes with various metal salts, most commonly Zinc Chloride (ZnCl₂), which then precipitate from solution.[3][9]
-
Oxidize First, Then Remove: If both PPh₃ and TPPO are present, it is often more efficient to first oxidize all remaining PPh₃ to TPPO (e.g., with a dilute hydrogen peroxide wash during work-up) and then remove it all at once.[9]
-
-
Section 2: Purification Workflow & Decision Making
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities identified. The following diagram outlines a logical workflow.
Caption: Decision workflow for purifying this compound.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most robust, general-purpose purification method for this compound on a lab scale (1-10 g)?
-
A1: Flash column chromatography over silica gel is the gold standard for this scale.[5][6] It offers excellent resolving power for separating the non-polar product from slightly more polar or less polar impurities. Given the compound's boiling point of 106-108 °C at 56 mmHg, it is sufficiently non-volatile for easy handling during chromatography.[10]
-
-
Q2: Is recrystallization a viable purification method?
-
A2: Recrystallization is generally not suitable for this compound itself, as it is a liquid at room temperature. Recrystallization is a purification technique for solids, based on the principle that a compound's solubility in a solvent increases with temperature.[11][12] An impure solid is dissolved in a minimum of hot solvent and, upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[11] This technique would only be applicable to solid derivatives of the target compound.
-
-
Q3: My GC-MS shows a clean major peak, but the yield is very low after chromatography. What happened?
-
A3: This issue often points to one of two causes:
-
Incorrect Solvent System: If the eluent is too polar, your product may have eluted very quickly along with impurities, resulting in mixed fractions that were discarded. Conversely, if it's not polar enough, the product may be retained on the column. Always optimize the solvent system with TLC first.
-
Volatility: While not extremely volatile, some product can be lost if excessive vacuum is applied for a prolonged period during solvent removal, especially if co-evaporating with a low-boiling solvent like dichloromethane. Use moderate vacuum and temperature on the rotary evaporator.
-
-
-
Q4: Can I use distillation as the primary purification method?
-
A4: Yes, high vacuum distillation is an excellent method, particularly for larger scales (>20 g) or as a final polishing step after chromatography to remove non-volatile baseline impurities. However, it will not effectively separate impurities with boiling points close to that of the product, such as isomers. For this reason, chromatography is often performed first to remove structurally similar impurities, followed by distillation to remove residual column silica and high-boiling contaminants.
-
Section 4: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a 5-gram scale of crude material.
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of the crude oil in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a starting eluent of 98:2 Hexanes:Ethyl Acetate.
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent polarity until the product spot has an Rf of ~0.3.
-
-
Column Packing:
-
Select a glass column of appropriate diameter (e.g., 40-50 mm for 5 g of crude).
-
Prepare a slurry of silica gel (40-63 µm particle size) in the chosen eluent.[5]
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the 5 g of crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~5-10 g) to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the column and apply positive pressure to begin elution at a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes. Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a clear, colorless oil.
-
Protocol 2: High Vacuum Distillation
This protocol is for final purification after chromatography or for larger scales where the main impurities are non-volatile.
-
Apparatus Setup:
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Ensure all glass joints are properly greased and sealed.
-
Connect the apparatus to a high-vacuum pump capable of reaching <1 mmHg, with a cold trap in between.
-
-
Procedure:
-
Place the post-chromatography product into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the vacuum is stable, begin gently heating the distillation flask in an oil bath.
-
Monitor the temperature of the vapor as it reaches the thermometer. Collect the fraction that distills at a constant temperature. Based on literature, the boiling point is 106-108 °C at 56 mmHg; this will be significantly lower at high vacuum.[10]
-
Discard any initial forerun and stop the distillation before any high-boiling, colored residue begins to distill.
-
-
Result: The collected distillate should be the highly pure, colorless product.
References
- Lipshutz, B. H., & Ghorai, S. (2006). Scavenging and Reclaiming Phosphines Associated with Group 10 Metal-Mediated Couplings. Organic Letters, 8(4), 653-656. [Link]
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands. BenchChem.
- BenchChem. (2025).
- Google Patents. (2008). US20080021245A1 - Process for recovering phosphorus ligands from metal complexes having phosphine ligands.
- ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?[Link]
- Shen, Y., et al. (2019).
- PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-.
- Google Patents. (2007). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- Wang, F., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 8(52), 29699–29703. [Link]
- Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]
- Beilstein Journals. (2012).
- Chegg.com. (2021). For this post-lab, you will be analyzing the GC-MS. [Link]
- YouTube. (2013).
- Organic Syntheses. m-BROMONITROBENZENE. [Link]
- Chemistry LibreTexts. (2023).
- Hu, J., et al. (2015). Copper-Catalyzed Decarboxylative Trifluoromethylation of Propargyl Bromodifluoroacetates. Organic Letters, 17(15), 3854–3857. [Link]
- Chemistry LibreTexts. (2021). 2.
- Organic Syntheses. (2025).
- Teledyne ISCO.
- Journal of High-Resolution Chromatography. (2025). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry. [Link]
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
- ResearchGate. (2017).
Sources
- 1. Copper-Catalyzed Synthesis of Trifluoroethylarenes from Benzylic Bromodifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Decarboxylative Trifluoromethylation of Propargyl Bromodifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing debromination of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group significantly influences the reactivity of the C-Br bond, often leading to challenges with premature debromination (hydrodebromination). This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to help you mitigate this common side reaction and maximize the yield of your desired product.
Section 1: Understanding the Challenge: The Chemistry of Debromination
The primary challenge when working with this compound is its susceptibility to hydrodebromination, the replacement of the bromine atom with a hydrogen atom. This undesired reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.
The root cause lies in the electronic nature of the substrate. The trifluoroethyl group is a potent electron-withdrawing group, which makes the aromatic ring electron-deficient. This electronic pull has two main consequences relevant to cross-coupling catalysis:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aryl bromide makes the C-Br bond more susceptible to oxidative addition to a low-valent metal center, such as Pd(0). This is typically the first step in a cross-coupling catalytic cycle.[1]
-
Formation of Palladium-Hydride Species: The most common pathway for debromination involves the formation of a palladium-hydride (Pd-H) species.[2] These species can be generated from various sources within the reaction, including the solvent, base, or even the phosphine ligand. The subsequent reaction of this Pd-H species with the aryl bromide leads to the undesired debrominated product.
The diagram below illustrates a simplified, yet common, mechanistic pathway for this undesired hydrodebromination reaction within a palladium-catalyzed cycle.
Caption: Proposed mechanism for palladium-catalyzed hydrodebromination.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the debrominated side product, 1-(2,2,2-trifluoroethyl)benzene, in my Suzuki coupling. What is the most likely cause?
A1: The most common cause is the generation of a palladium-hydride (Pd-H) species in your reaction mixture.[2] This can be exacerbated by several factors:
-
Base Choice: Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species.[2]
-
High Temperature: Higher reaction temperatures can increase the rate of decomposition pathways that lead to hydride formation and can also favor the debromination pathway.
-
Solvent: Solvents that can act as hydride donors (e.g., alcohols, wet solvents) can contribute to the problem.
Q2: How does the choice of phosphine ligand affect debromination?
A2: The phosphine ligand plays a crucial role in controlling the reactivity of the palladium center.
-
Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically bulky are often preferred.[3] The high electron density on the ligand stabilizes the Pd(0) state and can accelerate the desired reductive elimination step relative to the undesired debromination. The bulkiness of the ligand can also disfavor the formation of certain intermediates that lead to side reactions.[4]
-
Ligand Degradation: Some phosphine ligands can degrade under harsh conditions, which can be a source of hydrides.
Q3: Can I use Grignard or organolithium reagents with this compound?
A3: While possible, it is challenging. The formation of a Grignard reagent from this substrate can be sluggish and prone to side reactions due to the electron-withdrawing nature of the trifluoroethyl group.[5][6] Halogen-metal exchange using organolithium reagents (e.g., n-BuLi) must be conducted at very low temperatures (typically -78 °C or lower) to prevent side reactions, including attack on the trifluoromethyl group. Careful optimization and rapid trapping with an electrophile are essential.
Q4: Is debromination a concern in Buchwald-Hartwig amination reactions as well?
A4: Yes, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[7] The mechanism is similar, often involving β-hydride elimination from an amide intermediate or reaction with a Pd-H species. The choice of ligand, base, and temperature are critical parameters to control.[8][9][10]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting and resolving debromination issues encountered during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High percentage (>10%) of debrominated product by GC-MS or LC-MS. | 1. Inappropriate Base: Use of strong alkoxide bases (e.g., NaOt-Bu, K-Ot-Bu).2. High Reaction Temperature. 3. Sub-optimal Ligand: The ligand may not be sufficiently electron-rich or bulky. | 1. Change the Base: Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] These are less prone to generating hydride species.2. Lower the Temperature: Reduce the reaction temperature in 10-20 °C increments. Monitor the reaction progress to ensure the desired coupling still proceeds at a reasonable rate.3. Screen Ligands: Test a panel of electron-rich, bulky phosphine ligands. Good starting points include SPhos, XPhos, or RuPhos. |
| Low yield of desired product and significant starting material remains, but debromination is still observed. | 1. Catalyst Deactivation: The active Pd(0) catalyst may be decomposing.2. Poor Transmetalation: The transmetalation step of the catalytic cycle is slow. | 1. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.2. Degas Thoroughly: Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[4]3. Check Boronic Acid/Ester Quality: Ensure the boronic acid or ester coupling partner is pure and dry. Protodeboronation can be a competing side reaction.[4] |
| Reaction is inconsistent between runs. | 1. Atmospheric Contamination: Inconsistent exclusion of air or moisture.2. Solvent Quality: Variable water content in the solvent. | 1. Standardize Inert Atmosphere Technique: Use Schlenk line or glovebox techniques consistently for all reagent transfers and reaction setup.2. Use Anhydrous Solvents: Use freshly distilled or purchased anhydrous, degassed solvents for all reactions. |
Section 4: Recommended Protocols for Minimizing Debromination
The following protocols are designed as robust starting points for common cross-coupling reactions with this compound.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol employs a mild base and a bulky, electron-rich phosphine ligand to favor the desired coupling over hydrodebromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-16 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The workflow below outlines the decision-making process for optimizing your reaction.
Caption: Decision workflow for optimizing cross-coupling reactions.
Section 5: References
-
Fu, G. C., & Littke, A. F. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PubMed Central. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
-
Wikipedia contributors. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Retrieved from [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. University of Calgary Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
Buchwald, S. L., & Fors, B. P. (2011). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Retrieved from [Link]
-
University of Rochester. (n.d.). Phosphine Ligands. University of Rochester Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of Aryl Halides through Direct Electrolysis. ResearchGate. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction. Pearson+. Retrieved from [Link]
-
Weiss, R. G., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. Retrieved from [Link]
-
YouTube. (2020). Phosphines as ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Scilit. (n.d.). Hydrodehalogenation of Aryl Halides through Direct Electrolysis. Scilit. Retrieved from [Link]
-
Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]
-
da Costa, M. S., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts.
-
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-bromo-3-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3,4,5-trifluorobenzene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-bromo-2-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]
Sources
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- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the cross-coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. The presence of the electron-withdrawing trifluoroethyl group can significantly influence the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions, particularly catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: Several palladium-catalyzed cross-coupling reactions are suitable for forming new carbon-carbon and carbon-heteroatom bonds with this compound. The most common include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2] This is a versatile and widely used method.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[3][4][5][6][7] This is a powerful tool for introducing nitrogen-containing functional groups.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9][10][11][12] This reaction is excellent for creating arylalkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.[13][14][15] This method is useful for synthesizing substituted alkenes.
Q2: How does the trifluoroethyl group on the benzene ring affect the cross-coupling reaction?
A2: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing. This has several implications for the cross-coupling reaction:
-
Increased Reactivity of the Aryl Bromide: The electron-withdrawing nature of the trifluoroethyl group makes the carbon-bromine bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.[16] This can potentially allow for milder reaction conditions.
-
Influence on Ligand Selection: The electronic properties of the substrate can influence the choice of ligand. Electron-rich and bulky phosphine ligands are often beneficial for stabilizing the palladium catalyst and promoting the desired reaction pathway.[17][18]
-
Potential for Side Reactions: While the increased reactivity is generally favorable, it can sometimes lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.
Q3: What are the initial recommended catalyst and ligand systems for this substrate?
A3: For initial screening experiments with this compound, a good starting point would be to use a well-defined palladium pre-catalyst and a bulky, electron-rich phosphine ligand.[18][19] Some recommended systems include:
-
For Suzuki-Miyaura Coupling: Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source with ligands such as SPhos, XPhos, or RuPhos.[17]
-
For Buchwald-Hartwig Amination: Pre-catalysts like G3 or G4 palladacycles are excellent choices.[20] Alternatively, a combination of Pd₂(dba)₃ and a biarylphosphine ligand like XPhos or RuPhos is often effective.[7]
-
For Sonogashira Coupling: A combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI) is traditional.[8][9]
-
For Heck Coupling: Pd(OAc)₂ with a phosphine ligand is a common starting point.[13]
Q4: Why is an inert atmosphere crucial for these reactions?
A4: The active catalyst in these cross-coupling reactions is a Pd(0) species, which is highly sensitive to oxygen.[17] Exposure to air can lead to the oxidation of Pd(0) to inactive Pd(II) species, which will halt the catalytic cycle and result in low or no product yield. Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[19]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | 1. Verify Pre-catalyst Quality: Ensure your palladium pre-catalyst is from a reliable source and has been stored properly. Pre-catalysts are generally more stable and provide more consistent results than generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂.[18] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure throughout the reaction. Oxygen can deactivate the Pd(0) catalyst.[17] 3. Check for Catalyst Poisons: Certain functional groups can act as catalyst poisons. While the trifluoroethyl group is generally compatible, impurities in the starting materials or solvents could be problematic.[3] |
| Suboptimal Catalyst Loading | 1. Incremental Increase: If the reaction is sluggish, consider a stepwise increase in the catalyst loading. Start with a typical range of 1-2 mol% and increase to 3-5 mol% if necessary. Excessively high loadings can lead to side reactions and should be avoided.[18] 2. Screen a Range: For a new substrate, it is often beneficial to screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal concentration.[20] |
| Inappropriate Ligand | 1. Screen Ligands: The choice of ligand is critical for catalyst stability and activity. For the electron-deficient this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often a good choice.[17] If one ligand is not effective, screen a panel of different ligands. 2. Check Palladium-to-Ligand Ratio: The optimal palladium-to-ligand ratio is typically between 1:1 and 1:2. An excess of ligand can sometimes inhibit the reaction. |
| Incorrect Base or Solvent | 1. Base Screening: The choice of base is crucial and depends on the specific cross-coupling reaction. For Suzuki-Miyaura, bases like K₃PO₄ or Cs₂CO₃ are common.[20] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often used.[20] Screen a variety of bases to find the most effective one. 2. Solvent Selection: The solvent must be anhydrous and capable of dissolving all reaction components.[17] Common solvents include toluene, dioxane, and THF. Ensure solvents are freshly distilled or from a reliable commercial source.[19] |
| Low Reaction Temperature | 1. Gradual Temperature Increase: While the electron-withdrawing group may allow for milder conditions, some cross-coupling reactions still require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at a lower temperature, try increasing it in 10-20 °C increments. However, be aware that excessively high temperatures can lead to catalyst decomposition.[17] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps & Explanation |
| High Catalyst Loading or Temperature | 1. Reduce Catalyst Loading: Excessively high concentrations of the palladium catalyst can promote side reactions like the homocoupling of the aryl bromide.[18] Try reducing the catalyst loading to the minimum effective amount. 2. Lower Reaction Temperature: High temperatures can also accelerate the rate of side reactions. Optimize the temperature to favor the desired cross-coupling pathway. |
| Incorrect Ligand-to-Palladium Ratio | 1. Optimize Ratio: An insufficient amount of ligand relative to the palladium source can lead to the formation of less-stabilized palladium species that are more prone to side reactions. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 1:2). |
| Presence of Oxygen | 1. Improve Inert Atmosphere: Even trace amounts of oxygen can contribute to the formation of homocoupled byproducts. Re-evaluate your degassing procedure and ensure a continuous inert gas flow. |
Experimental Protocols & Data Presentation
General Experimental Protocol for Catalyst Loading Optimization
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, at the desired mol%), and the phosphine ligand (at the desired mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu for amination, K₃PO₄ for Suzuki, 1.4-2.0 equiv) and the coupling partner (e.g., amine or boronic acid, 1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20][21]
Table 1: Example Optimization of Catalyst Loading for a Buchwald-Hartwig Amination
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (0.5) | XPhos (1.0) | NaOtBu | Toluene | 100 | Low |
| 2 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | Moderate |
| 3 | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu | Toluene | 100 | High |
| 4 | Pd₂(dba)₃ (5.0) | XPhos (10.0) | NaOtBu | Toluene | 100 | High (with side products) |
| 5 | Pd₂(dba)₃ (2.0) | XPhos (4.0) | K₃PO₄ | Toluene | 100 | Low |
| 6 | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu | Dioxane | 100 | High |
This is a representative table; actual results may vary.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (n.d.).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
- Cross-Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N-Coordinated Nickel Complex - ResearchGate. (2021).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. (n.d.).
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene - Benchchem. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling | NROChemistry. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022).
- Heck reaction - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Technical Support Center: Optimizing Catalyst Loading for Benzenethiolate Cross-Coupling - Benchchem. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene - Benchchem. (n.d.).
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018).
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (n.d.).
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline - Benchchem. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - Chemical Communications (RSC Publishing). (n.d.).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019).
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.).
- Visible-light-induced nickel-catalysed cross-coupling of 2,2,2-trifluoroethyl pinacol borate with heteroaryl bromides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - Beilstein Journals. (n.d.).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - ResearchGate. (n.d.).
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. (n.d.).
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex | Journal of the American Chemical Society. (n.d.).
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in 1-Bromo-3-(2,2,2-trifluoroethyl)benzene Experiments
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS No: 163975-05-1). This document provides in-depth, field-proven insights into the critical aspect of temperature control during its experimental use. Precise thermal management is paramount for achieving high yields, ensuring selectivity, and maintaining safety. This guide is structured to address common challenges through a series of FAQs and detailed troubleshooting protocols.
Compound Properties and Thermal Considerations
This compound is a key building block in medicinal chemistry and materials science. The presence of both a bromo-substituent and a trifluoroethyl group imparts unique reactivity, which is highly dependent on reaction temperature. Understanding its physical properties is the first step toward effective thermal management.
| Property | Value | Source |
| CAS Number | 163975-05-1 | [1][2] |
| Molecular Formula | C₈H₆BrF₃ | [1][2] |
| Molecular Weight | 239.04 g/mol | [1][2] |
| Boiling Point | 106-108 °C at 56 mmHg | [1] |
| Hazard | Irritant | [1] |
The carbon-fluorine bond is the strongest in organic chemistry, lending thermal stability to the trifluoroethyl group.[3] However, the carbon-bromine bond on the aromatic ring is the primary site of reactivity in many transformations (e.g., cross-coupling, metal-halogen exchange), and the energy input required to activate this bond must be carefully controlled to prevent unwanted side reactions.
Frequently Asked Questions (FAQs) on Temperature Control
Q1: My reaction has a very low conversion rate, with most of the starting material remaining. Should I increase the temperature?
A: Yes, this is often the primary solution. A low reaction temperature may be insufficient to overcome the activation energy required for C-Br bond cleavage. We recommend increasing the temperature gradually in 5-10°C increments, closely monitoring the reaction's progress by TLC or GC-MS. For thermally demanding reactions like certain cross-couplings, temperatures up to 80°C or higher may be necessary, depending on the solvent and catalyst system used.[4]
Q2: I'm observing significant byproduct formation, including what appears to be debrominated starting material. What is the likely cause?
A: High reaction temperatures are a common cause of poor selectivity and byproduct formation.[4] Excessive heat can provide alternative reaction pathways with similar activation energies, leading to side reactions. Specifically, temperatures that are too high can cause:
-
Hydrodebromination: Particularly in the presence of a hydrogen source (e.g., solvent, base) and a catalyst.
-
Dimerization/Polymerization: Radical-mediated side reactions can be initiated at elevated temperatures.
-
Aromatic Bromination Scrambling: In some cases, high temperatures can promote undesired electrophilic aromatic substitution if a bromine source is present.[5]
Lowering the reaction temperature can significantly improve selectivity. For highly sensitive substrates, conducting the reaction at 0°C or even sub-zero temperatures may be necessary to achieve the desired outcome.[4]
Q3: My bromination reaction is highly exothermic and difficult to control. What are the best practices for managing this?
A: Exothermic reactions require robust heat dissipation to prevent a runaway reaction.[6] Key strategies include:
-
Slow Reagent Addition: Add the brominating agent (e.g., Br₂, NBS) portion-wise or as a solution via a syringe pump or dropping funnel. This controls the rate of heat generation.[4]
-
Efficient Cooling: Utilize an appropriately sized cooling bath (e.g., ice-water, dry ice/acetone) or a cryostat to maintain a constant, low temperature.[7] Ensure the reaction flask has adequate surface area in contact with the cooling medium.
-
Vigorous Agitation: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[4]
-
Dilution: Running the reaction at a lower concentration can help moderate the rate and allow the cooling system to dissipate heat more effectively.
Q4: How do I choose between a heating mantle and an oil bath for my reaction?
A: The choice depends on the target temperature and the required precision.
-
Oil/Water Baths: These are ideal for temperatures up to ~150°C (mineral oil) or ~220°C (silicone oil) and provide excellent, uniform heat transfer.[7] They are generally preferred for precise temperature control.
-
Heating Mantles with Sand: For higher temperatures or large-scale reactions, a heating mantle filled with sand is a safer alternative to oil.[7] Temperature control is achieved with a Variac and an internal thermometer placed in the sand. This setup is less messy and reduces fire hazards at very high temperatures.
Troubleshooting Guides for Specific Issues
Issue 1: Low Product Yield or Stalled Reaction
This guide helps diagnose and resolve reactions that fail to proceed to completion. The underlying logic is to differentiate between a reaction that is too slow and one that is being halted by a separate issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Managing Potentially Exothermic Reactions
Safety and control are paramount when dealing with reactions that can generate significant heat. This workflow outlines a self-validating protocol for setting up and running such experiments.
Caption: Safety protocol for exothermic reaction control.
Protocol Example: Temperature Control in Electrophilic Aromatic Bromination
This protocol provides a detailed methodology for a reaction where temperature control is critical to prevent the formation of poly-brominated species.
Objective: To perform a regioselective monobromination of an activated aromatic substrate related to the core structure, where temperature control is key to selectivity.
Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of N-bromosuccinimide (NBS) in the same solvent in the dropping funnel.
-
-
Initial Cooling: Cool the reaction flask containing the substrate to -10 °C using a dry ice/acetonitrile bath. Allow the solution to equilibrate for 15 minutes with stirring.[5]
-
Controlled Addition:
-
Begin adding the NBS solution dropwise from the dropping funnel.
-
Crucially, monitor the internal reaction temperature. Do not let it rise above -5 °C. Adjust the addition rate to maintain this temperature. A rapid temperature increase indicates an exothermic process that must be controlled.[8]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at -10 °C to 0 °C for the prescribed time (e.g., 2 hours).[5]
-
Monitor the consumption of the starting material by TLC.
-
-
Quenching: Once the reaction is complete, quench it by adding a cold aqueous solution of sodium thiosulfate to consume any excess bromine.[6]
-
Workup: Allow the mixture to warm to room temperature before proceeding with standard extraction and purification procedures.
This careful control of a low temperature minimizes the kinetic energy of the reactants, favoring the desired reaction pathway and preventing over-bromination, which typically has a higher activation energy.[4]
References
- Method for the bromination of aromatic compound.
- Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. The Japan Academy. [Link]
Sources
- 1. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. This compound | 163975-05-1 | FB85040 [biosynth.com]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support resource for the synthesis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS 163975-05-1). This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-tested solutions to help you optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The primary challenge lies in managing the regioselectivity of the electrophilic aromatic substitution on a deactivated benzene ring. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group directs incoming electrophiles to the meta-position, but also slows the reaction rate, often necessitating harsher conditions that can promote side-product formation.
This guide focuses on the critical final step: the bromination of (2,2,2-trifluoroethyl)benzene.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is significantly lower than expected (<50%). What are the most likely causes?
Low yield is a common issue stemming from several potential sources, from reagent quality to reaction kinetics.
Answer:
Several factors can contribute to poor yields. Let's break them down systematically:
-
Incomplete Reaction: The (2,2,2-trifluoroethyl)benzene ring is electronically deactivated, making electrophilic bromination sluggish. If the reaction is not driven to completion, you will recover a significant amount of starting material.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress using in-process controls like TLC or GC-MS. A reaction that appears stalled at room temperature may proceed to completion when gently heated to 40-50°C. Also, consider increasing the equivalents of the brominating agent and Lewis acid catalyst.
-
-
Reagent & Solvent Quality: Moisture is the enemy of most Lewis acid-catalyzed reactions. Water can deactivate the catalyst (e.g., FeBr₃, AlCl₃) and quench the electrophilic bromine species.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your solvent is from a previously opened bottle, consider purifying it through standard methods (e.g., distillation over a drying agent).
-
-
Sub-optimal Catalyst Activity: The choice and handling of the Lewis acid are critical.
-
Solution: Use a high-purity Lewis acid from a fresh, unopened container if possible. Iron(III) bromide is often preferred as it is a milder catalyst than aluminum chloride and can lead to cleaner reactions. Ensure the catalyst is added under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation from atmospheric moisture.
-
-
Losses During Workup: The product is volatile.[1] Significant amounts can be lost during solvent removal if not performed carefully.
-
Solution: Use a rotary evaporator with controlled vacuum and a chilled condenser. Avoid heating the water bath excessively (keep it below 40°C). During the aqueous wash, ensure the pH is properly neutralized to prevent any undesired reactions in the separatory funnel.
-
Question 2: My NMR analysis shows a mixture of isomers, primarily my desired meta-product and an undesired para-isomer. How can I improve meta-selectivity?
Isomer formation is a classic selectivity problem in electrophilic aromatic substitution. While the trifluoroethyl group is a meta-director, some ortho- and para-product formation is often unavoidable.
Answer:
Improving meta-selectivity hinges on controlling the reaction's kinetic profile. The meta position is electronically favored, but sterics and subtle electronic effects can still lead to para-substitution.
-
Controlling Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, but in the case of electrophilic aromatic substitution, lower temperatures often enhance selectivity by favoring the kinetically preferred product.
-
Protocol: Start the reaction at 0°C by adding the brominating agent slowly to the solution of your substrate and Lewis acid. After the addition is complete, allow the reaction to slowly warm to room temperature. This minimizes the energy available for the reaction to overcome the higher activation barrier to the para-position.
-
-
Choice of Brominating Agent and Catalyst: The reactivity of the electrophile matters. A highly reactive brominating species is less selective.
-
Recommendation: Use a milder combination like Br₂ with FeBr₃. Avoid stronger Lewis acids like AlCl₃, which can lead to over-activation and reduced selectivity. Another excellent option is using N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid like sulfuric acid or triflic acid. This often provides a more controlled release of the electrophilic bromine.
-
The logical relationship between reaction parameters and product selectivity is crucial.
Caption: Fig. 1: Interplay of conditions and outcomes.
Question 3: I observe significant amounts of polybrominated species in my crude product. How can this be avoided?
The formation of dibromo- and tribromo- products occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.
Answer:
Polybromination is a common side reaction, especially with deactivated rings that require forcing conditions.[2] The key is to use conditions that favor monosubstitution.
-
Stoichiometric Control: Carefully control the amount of the brominating agent.
-
Protocol: Use no more than 1.05 to 1.1 equivalents of Br₂ or NBS. Adding a large excess will inevitably lead to polybromination. The best approach is a slow, dropwise addition of the bromine solution to the reaction mixture, which keeps the instantaneous concentration of the brominating agent low.
-
-
Reaction Time and Temperature: Do not let the reaction run for an excessively long time after the starting material has been consumed.
-
Monitoring: Use TLC or GC to monitor the reaction. Once the starting material, (2,2,2-trifluoroethyl)benzene, is gone, proceed with the workup. Over-extending the reaction time provides an opportunity for the desired mono-brominated product to react further.
-
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction2. Catalyst deactivation by moisture3. Product loss during workup | 1. Increase reaction time/temperature; add more catalyst.2. Use anhydrous solvents and oven-dried glassware.3. Use controlled vacuum for solvent removal; keep water bath <40°C. |
| Poor meta:para Isomer Ratio | 1. Reaction temperature too high2. Overly reactive catalyst/reagent system | 1. Run the reaction at a lower temperature (start at 0°C).2. Use a milder Lewis acid (FeBr₃) or switch to NBS/H₂SO₄. |
| Polybromination | 1. Excess brominating agent2. Reaction time too long or temperature too high | 1. Use only 1.05-1.1 eq. of Br₂ or NBS.2. Monitor reaction by TLC/GC and quench once starting material is consumed. |
Validated Experimental Protocol
This protocol is designed to maximize yield and meta-selectivity for the bromination of (2,2,2-trifluoroethyl)benzene.
Workflow Diagram
Caption: Fig. 2: Synthesis workflow.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (2,2,2-trifluoroethyl)benzene (1.0 eq.). Dissolve it in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Cool the flask to 0°C using an ice-water bath. Under a positive flow of nitrogen, add anhydrous iron(III) bromide (FeBr₃) (0.1 eq.).
-
Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over 1 hour, ensuring the internal temperature does not rise above 5°C. The reaction mixture will turn a dark reddish-brown.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate mobile phase) or GC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup and Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated brine solution.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation (boiling point: 106-108°C at 56 mmHg) or by flash column chromatography on silica gel using a hexane gradient.[1]
References
- IRE Journals. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis.
- Organic Syntheses. 2-PHENYLBUTYRONITRILE.
- Google Patents. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. WO2007107820A2.
- Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes.
- Matrix Scientific. This compound.
Sources
Technical Support Center: Analysis of Impurities in 1-Bromo-3-(2,2,2-trifluoroethyl)benzene Reactions
Welcome to the technical support center for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this key building block. Our goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms and impurity formation, enabling you to troubleshoot and optimize your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and common reactions of this compound?
This compound is a versatile aromatic building block, valued for the unique electronic properties conferred by the trifluoroethyl group. It is predominantly used in cross-coupling reactions to synthesize more complex molecules, particularly in the pharmaceutical and agrochemical industries. The most common transformations include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters. This is a cornerstone for creating biaryl structures.[1][2][3]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with primary or secondary amines, essential for synthesizing aryl amines.[4][5][6]
-
Grignard Reagent Formation: Conversion to an organomagnesium compound, 3-(2,2,2-trifluoroethyl)phenylmagnesium bromide, which is a potent nucleophile for creating new C-C bonds with electrophiles like carbonyls.[7][8]
Q2: What are the general sources of impurities I should be aware of?
Impurities can arise from several sources, and understanding their origin is the first step in mitigation:
-
Starting Material Quality: Residual starting materials or impurities from the synthesis of this compound itself.
-
Side Reactions: Competing reaction pathways that consume starting materials or intermediates to form undesired products (e.g., homocoupling, dehalogenation).[5][9]
-
Reagent Decomposition: Degradation of catalysts, ligands, bases, or the coupling partner under reaction conditions.
-
Environmental Contamination: The presence of oxygen or moisture can be detrimental, especially in Grignard reactions and palladium-catalyzed couplings.[7][10]
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my reaction mixture?
A multi-technique approach is often best. For reactions involving this compound, we recommend:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Its high separation efficiency and mass-based detection allow for the confident identification of byproducts.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): Excellent for non-volatile compounds and for monitoring reaction progress. When coupled with a UV or MS detector, it can quantify product and impurity levels accurately.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation of unknown impurities and for assessing the overall purity of the isolated product.
Troubleshooting Guides by Reaction Type
This section addresses specific issues you may encounter. We focus on the causality behind each problem to empower your troubleshooting process.
Scenario 1: Suzuki-Miyaura Coupling Issues
Q: I'm observing a significant amount of a homocoupled biaryl impurity, 3,3'-bis(2,2,2-trifluoroethyl)biphenyl, in my Suzuki reaction. What causes this and how can I prevent it?
A: This side product arises from the coupling of two molecules of your starting aryl bromide.
-
Causality: The primary cause is often related to the health of the palladium catalyst. The catalytic cycle for homocoupling can be initiated by the degradation of the Pd(0) catalyst, often exacerbated by the presence of oxygen. Additionally, certain reaction conditions, such as high temperatures or specific ligand/base combinations, can favor this side reaction.
-
Troubleshooting & Prevention:
-
Ensure Rigorous Anaerobic Conditions: De-gas your solvent thoroughly (e.g., via a freeze-pump-thaw cycle or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use High-Purity Reagents: Ensure your palladium catalyst, ligand, and base are of high quality and have been stored correctly.
-
Optimize Reaction Parameters: Consider lowering the reaction temperature or screening different ligands. Electron-rich, bulky phosphine ligands often suppress homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents) can help ensure the desired cross-coupling pathway is favored over homocoupling.
-
Q: My starting material is being consumed, but I'm primarily forming the dehalogenated product, 1-(2,2,2-trifluoroethyl)benzene. Why is this happening?
A: Hydrodehalogenation is a common side reaction in many cross-coupling reactions.
-
Causality: This occurs when the aryl-palladium intermediate is protonated before it can undergo transmetalation with the boronic acid. The proton source can be residual water in the solvent or reagents, or even the boronic acid itself. The mechanism of transmetalation requires activation of the boronic acid by a base; if this step is slow or inefficient, the competing dehalogenation pathway can dominate.[1][2]
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Dry your solvent and reagents meticulously. While some Suzuki protocols tolerate water, excessive amounts can promote this side reaction.
-
Choice of Base: The base is critical for activating the boronic acid.[15] Ensure you are using an appropriate and sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base must be soluble enough in the reaction medium to be effective.
-
Boronic Acid Quality: Low-quality boronic acids can contain boric acid, which can interfere with the catalytic cycle. Consider using highly pure boronic acids or potassium trifluoroborate salts, which are more stable.[9]
-
Scenario 2: Buchwald-Hartwig Amination Issues
Q: My Buchwald-Hartwig amination is giving a low yield, and I see a byproduct corresponding to the hydrodehalogenation of my starting material. How can I minimize this?
A: As with the Suzuki reaction, hydrodehalogenation is a known issue. In the Buchwald-Hartwig context, another competing side reaction is β-hydride elimination.
-
Causality: Hydrodehalogenation follows a similar logic to the Suzuki reaction—premature protonation of the Ar-Pd(II)-X intermediate. The β-hydride elimination pathway can occur from the palladium-amido intermediate, which competes with the desired reductive elimination step that forms the C-N bond.[5] This is more common with amines that have β-hydrogens.
-
Troubleshooting & Prevention:
-
Ligand Selection: This is the most critical parameter. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands) are designed to promote rapid reductive elimination, thereby outcompeting side reactions.[16]
-
Base Selection: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial and depends on the amine's pKa. A base that is too strong or too weak can lead to side reactions or an incomplete reaction.[6]
-
Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are standard.[17] Running the reaction at the lowest effective temperature can often minimize byproduct formation.
-
Scenario 3: Grignard Reagent Formation Issues
Q: I'm attempting to form the Grignard reagent, but my yield is low, and I've isolated a significant amount of 3,3'-bis(2,2,2-trifluoroethyl)biphenyl. What went wrong?
A: The formation of a biphenyl byproduct is a classic issue in Grignard synthesis, often referred to as Wurtz-type coupling.
-
Causality: This side product forms from the reaction between the newly formed Grignard reagent and unreacted this compound. This is particularly favored by high local concentrations of the aryl bromide and elevated temperatures.[7][10]
-
Troubleshooting & Prevention:
-
Slow Addition: Add the solution of this compound in anhydrous ether or THF slowly to the suspension of magnesium turnings. This maintains a low concentration of the aryl bromide, minimizing the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of biphenyl formation.[10]
-
Magnesium Activation: Ensure the magnesium surface is active. If the reaction is sluggish to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. A properly initiated reaction will proceed smoothly without excessive heat buildup.
-
Data Presentation: Common Impurities and Mitigation
| Impurity Name | Common Reaction | Likely Cause(s) | Mitigation Strategy | Recommended Analysis |
| 1-(2,2,2-trifluoroethyl)benzene | Suzuki, Buchwald-Hartwig | Excess moisture; inefficient transmetalation/amine coupling; poor base choice. | Use anhydrous conditions; optimize base and ligand. | GC-MS |
| 3,3'-bis(2,2,2-trifluoroethyl)biphenyl | Grignard, Suzuki | Grignard: High temperature, fast addition. Suzuki: Catalyst degradation, presence of O₂. | Grignard: Slow addition, temperature control. Suzuki: Rigorous inert atmosphere, high-purity catalyst. | GC-MS, HPLC |
| Unreacted Starting Material | All | Insufficient reaction time/temperature; poor catalyst/reagent activity; poor solubility. | Increase reaction time/temperature; check reagent quality; screen solvents. | GC-MS, HPLC, TLC |
| Boric Acid/Boronic Anhydrides | Suzuki | Impure boronic acid starting material. | Use high-purity boronic acids or potassium trifluoroborate salts. | NMR of starting material |
Experimental Protocols
Protocol: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for analyzing the purity of a crude reaction mixture from a coupling reaction involving this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude reaction residue.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1 mg/mL stock solution.[11]
-
Filter the solution through a 0.45 µm syringe filter into a clean vial.
-
Further dilute the stock solution to a final concentration of approximately 50-100 µg/mL for analysis.[11]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC equipped with a mass spectrometer (e.g., Agilent 8890 GC / 5977B MSD).[13]
-
Column: A standard non-polar column, such as a DB-5MS or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically effective.[11]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed based on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.[11]
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify the peak for the starting material (this compound) and the desired product by their retention times and mass spectra.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate purity based on the relative peak areas (Area %). Note that this assumes a similar response factor for all components and should be considered semi-quantitative unless proper calibration is performed.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle & Impurity Pathways
The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura reaction and indicates where common side reactions diverge.
Caption: Suzuki catalytic cycle with key impurity pathways.
Analytical Workflow for Impurity Identification
This workflow outlines the logical steps from sample collection to data interpretation for impurity analysis.
Caption: General workflow for GC-MS impurity analysis.
References
- University of Rochester. Grignard Reaction. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia.
- Millersville University. The Grignard Reaction. [Link]
- Chemistry LibreTexts.
- S. K. Sharma, R. M. Singh. Grignard Reaction. [Link]
- Colell, O. et al.
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]
- Organic Syntheses.
- Michigan State University Department of Chemistry.
- PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]
- ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Michigan State University Department of Chemistry.
- CORA.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup & Troubleshooting for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene Reactions
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This molecule is a valuable building block in modern synthesis, prized for its utility in cross-coupling reactions. However, the unique combination of an aryl bromide and an electron-withdrawing trifluoroethyl group presents specific challenges during reaction workup and purification.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide not just procedural steps, but the underlying chemical logic to empower you to solve problems effectively in your own laboratory.
Frequently Asked Questions: Core Principles
Q1: What are the primary chemical properties of this compound that influence workup procedures?
Answer: Understanding the molecule's structure is key to a successful workup. Two features are paramount:
-
The Carbon-Bromine Bond: This is your reactive site for many transformations like Suzuki, Buchwald-Hartwig, and Grignard reactions.[1] The reactivity is generally intermediate between aryl chlorides and aryl iodides.[1] During workup, be mindful of conditions that could lead to undesired side reactions such as hydrodehalogenation (loss of bromine).
-
The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): This group is strongly electron-withdrawing and highly lipophilic. Its presence makes the molecule and its derivatives relatively nonpolar and can significantly influence solubility during extractions. While the C-F bonds are very strong, aggressive workup conditions with certain reagents could potentially lead to unforeseen decomposition pathways.[2][3][4]
Q2: I'm having trouble with phase separation during my aqueous workup. What could be the cause?
Answer: Emulsion formation is a common issue, particularly in cross-coupling reactions that use phase-transfer catalysts or have finely divided solids (like palladium on carbon or inorganic base residues). The trifluoroethyl group can also modify the interfacial properties of your product.
Solutions:
-
Add Brine: Before abandoning the separation, add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break up the emulsion.
-
Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth. This will remove fine particulates that often stabilize emulsions.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating stubborn emulsions.
-
Change the Solvent: If emulsions are persistent across multiple experiments, consider using a different extraction solvent. For instance, if you are using ethyl acetate, switching to dichloromethane (DCM) or diethyl ether might resolve the issue.
Q3: What are the most common impurities I should expect to find after a reaction?
Answer: Beyond your desired product, several common impurities may be present. Identifying them by TLC or crude NMR is the first step in effective removal.
-
Unreacted Starting Material: this compound.
-
Homo-coupling Product: Formation of a biaryl product from the coupling of two molecules of your starting material.
-
Hydrodehalogenated Byproduct: 3-(2,2,2-trifluoroethyl)benzene, where the bromine has been replaced by a hydrogen. This can occur in the presence of a hydrogen source and a palladium catalyst.
-
Catalyst/Ligand Residues: Palladium complexes and phosphine ligands (or their oxides) are common culprits that can complicate purification.
-
Boronic Acid/Ester Residues (Suzuki Coupling): Unreacted boronic acid or its anhydrides (boroxines) can be present.
Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during the workup of major reaction classes involving this compound.
Scenario 1: Suzuki-Miyaura Coupling
Issue: My yield is low after workup, and my crude NMR looks messy. Where did my product go?
This is a frequent problem that can arise from several sources during either the reaction or the workup itself.[5]
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity: The active Pd(0) catalyst is oxygen-sensitive. Ensure your solvents were properly degassed and the reaction was maintained under an inert atmosphere.[6]
-
Boronic Acid Decomposition: Boronic acids can degrade via protodeboronation, especially at elevated temperatures.[6] Consider using a slight excess (1.1-1.2 equivalents).
-
Product Loss During Extraction: Your coupled product, while nonpolar, might have some solubility in the aqueous phase, especially if co-solvents like ethanol or THF were used in the reaction. Always back-extract the aqueous layer at least once with your organic solvent.[5]
-
Inadequate Quenching/pH: The reaction is performed under basic conditions. Upon workup, ensure the pH is adjusted correctly. If your product has an acidic or basic moiety, it could be drawn into the aqueous layer if the pH is wrong. Test the stability of your product to acidic or basic conditions on a small scale if you suspect decomposition.[5]
Issue: My final product is a grey or black powder. How do I remove residual palladium?
Palladium residues are a common and critical impurity to remove, especially in pharmaceutical development.
Solutions:
-
Filtration: After the reaction is complete, cool the mixture and dilute it with your extraction solvent. Filter the entire mixture through a plug of Celite®. This is often sufficient to remove heterogeneous palladium and finely divided palladium black.[7][8]
-
Aqueous Washes:
-
Ammonium Chloride (NH₄Cl): Washing the organic layer with a saturated solution of NH₄Cl can help complex and remove some palladium species.
-
Thiourea Solution: For stubborn cases, washing with a dilute (e.g., 1-5%) aqueous solution of thiourea can be effective at scavenging palladium.
-
-
Specialized Scavengers: If metallic impurities persist, consider stirring the organic solution with a silica-bound scavenger (e.g., thiol-functionalized silica) for a few hours before filtering and concentrating.
Detailed Protocol: Standard Suzuki Coupling Workup
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Filtration: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x the reaction volume). Filter the mixture through a pad of Celite® in a Büchner funnel, washing the pad thoroughly with additional solvent.[7][9]
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and shake vigorously. Separate the layers. Extract the aqueous layer two more times with the organic solvent.[9]
-
Washing: Combine the organic layers. Wash sequentially with water and then with brine. This helps remove water-soluble impurities and break any minor emulsions.[8]
-
Drying & Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.[7]
Scenario 2: Buchwald-Hartwig Amination
Issue: I'm struggling to remove the phosphine ligand and its oxide after the reaction.
Phosphine-based ligands are essential for the Buchwald-Hartwig reaction, but their byproducts often have polarities similar to the desired amine product, complicating chromatography.[10][11]
Solutions:
-
Oxidative Wash: After the initial workup, you can wash the organic layer with a dilute solution of aqueous hydrogen peroxide (H₂O₂). This will oxidize the residual phosphine ligand to its corresponding phosphine oxide, which is typically more polar and can sometimes be removed with subsequent aqueous washes or is more easily separated by chromatography. Caution: Ensure your desired product is not sensitive to oxidation before attempting this.
-
Acidic Wash: If your product is a neutral or weakly basic amine, you can wash the organic layer with dilute acid (e.g., 1 M HCl). This will protonate the desired amine, pulling it into the aqueous layer. The neutral phosphine ligand/oxide impurities remain in the organic layer, which can then be discarded. Afterwards, basify the aqueous layer (e.g., with 2 M NaOH) and re-extract your purified product.
Scenario 3: Grignard Reaction
Issue: My Grignard reaction failed to initiate, or I see a lot of a nonpolar byproduct that isn't my desired product.
Grignard formation is highly sensitive to reaction conditions.[12][13]
Potential Causes & Solutions:
-
Wet Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware was flame- or oven-dried and that anhydrous solvents were used.[13]
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod in the flask to expose a fresh surface.[12][13]
-
Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with another molecule of the starting aryl bromide to form a symmetrical biaryl.[12] To minimize this, add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.
Detailed Protocol: Grignard Reaction Quenching & Workup
-
Preparation: Prepare a separate flask containing the quenching solution (e.g., a saturated aqueous solution of ammonium chloride, NH₄Cl) and cool it in an ice bath.
-
Quenching: Once the Grignard reaction is complete, slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred, cold quenching solution. Never add the quenching solution to the Grignard reagent , as this can cause an uncontrolled exotherm.[6]
-
Extraction: After the quench is complete, transfer the mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).[6]
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous salt.[6]
-
Concentration & Purification: Filter and concentrate under reduced pressure. Purify the crude material as required, typically by column chromatography.
Visual Workflows & Data
Diagrams
Caption: General decision workflow for post-reaction workup.
Caption: Workflow for removing palladium catalyst impurities.
Data Tables
Table 1: Common Solvents for Liquid-Liquid Extraction
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Good general-purpose solvent; slightly water-soluble. |
| Dichloromethane | 39.6 | 1.33 | 3.1 | Can be more effective for less polar compounds; denser than water. |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Highly volatile; good for sensitive compounds; forms peroxides. |
| Toluene | 110.6 | 0.867 | 2.4 | Good for dissolving nonpolar compounds; high boiling point. |
Table 2: Quick Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Emulsion During Extraction | Fine particulates, high concentration | Add brine; filter through Celite®; centrifuge. |
| Low Product Yield | Incomplete reaction, product loss to aqueous layer, product decomposition | Re-optimize reaction; back-extract aqueous layers; check product stability.[5] |
| Persistent Grey/Black Color | Palladium catalyst residue | Filter through Celite®; wash with NH₄Cl or thiourea solution.[6] |
| Grignard Fails to Start | Wet reagents/glassware; inactive Mg surface | Use anhydrous conditions; activate Mg with iodine or 1,2-dibromoethane.[12][13] |
| Extra Spots on TLC | Side products (e.g., homo-coupling), remaining ligand | Optimize reaction conditions; use appropriate washes (acid/base/oxidative) before chromatography. |
References
- Abbas, M., Maceda, A. M., Firouzi, H. R., Xiao, Z., Arman, H. D., Shi, Y., Zhou, H.-C., & Balkus, K. J., Jr. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 14(2), 344–350. [Link]
- Abbas, M., et al. (2022). Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs.
- Muir, D., & Miaz, A. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC. [Link]
- Abbas, M., et al. (2023). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. [Link]
- Wikipedia contributors. (2023). Organofluorine chemistry. Wikipedia. [Link]
- Badshah, S. A. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Wikipedia contributors. (2023).
- Chemistry LibreTexts. (2023).
- Wikipedia contributors. (2023). Organobromine chemistry. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Organic Syntheses Procedure. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
Sources
- 1. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 2. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene to prevent degradation
Welcome to the comprehensive technical support guide for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experimental work. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common synthetic challenges, and best practices for handling and storage to prevent degradation.
I. Core Concepts: Understanding the Molecule
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is primarily defined by two key structural features: the carbon-bromine (C-Br) bond on the aromatic ring and the trifluoroethyl group (-CH₂CF₃). The C-Br bond is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The trifluoroethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aryl bromide and impart desirable properties such as increased metabolic stability and lipophilicity in the final product.[1][2]
However, improper handling and storage can lead to degradation, compromising the integrity of your starting material and leading to failed reactions or the formation of unwanted byproducts.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[3][4] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation of purity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes potential for thermal degradation and volatilization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against slow oxidation and moisture-induced degradation. |
| Light | Amber vial or stored in the dark | Prevents potential photodegradation, a known pathway for brominated aromatics.[5][6] |
| Container | Tightly sealed, appropriate material | Prevents contamination and evaporation. |
Q2: Is this compound sensitive to air or moisture?
While the trifluoroethyl group itself is relatively stable, halogenated aromatic compounds can be sensitive to moisture and atmospheric oxygen over long periods, potentially leading to slow degradation.[7] More critically, moisture can interfere with many of the intended applications of this reagent, particularly in organometallic cross-coupling reactions where anhydrous conditions are often crucial for catalytic activity.[7]
Q3: What are the primary signs of degradation?
Visual inspection may reveal a change in color from colorless to a yellowish or brownish tint, which could indicate the formation of impurities. For a more definitive assessment, analytical techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS should be employed to identify any unexpected signals or peaks that correspond to potential degradation products.
Q4: What are the potential degradation pathways for this compound?
Based on the chemistry of related compounds, two primary degradation pathways should be considered:
-
Reductive Debromination: This is a common degradation pathway for brominated aromatic compounds, particularly when exposed to light (photodegradation) or certain reducing agents.[3][5][6] This process would result in the formation of 1-(2,2,2-trifluoroethyl)benzene.
-
Hydrolysis of the Trifluoroethyl Group: While the trifluoroethyl group generally imparts high metabolic and chemical stability, it can undergo hydrolysis under strongly basic conditions to form a carboxylic acid.[1] This would lead to the formation of 3-bromobenzoic acid. However, this is less likely to occur under standard storage conditions and is more of a concern during reactions run under harsh basic conditions.
III. Troubleshooting Guide for Synthetic Applications
This section provides a question-and-answer formatted guide to address specific issues that may arise during common palladium-catalyzed cross-coupling reactions involving this compound.
A. Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving a low yield. What are the likely causes?
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. The electron-withdrawing nature of the trifluoroethyl group should generally enhance the rate of oxidative addition, a key step in the catalytic cycle.[2] Therefore, issues may lie elsewhere.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[7] Ensure that all solvents and the reaction vessel have been rigorously degassed. Using a fresh batch of the palladium precursor and ligand is also recommended.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form less reactive cyclic trimers (boroxines). Use fresh, dry boronic acid.
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[8][9] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary. The solvent system must solubilize all components effectively; a mixture of an organic solvent (e.g., dioxane, THF) and water is often used.
Q2: I am observing a significant amount of a byproduct that appears to be 1-(2,2,2-trifluoroethyl)benzene. What is causing this?
The formation of the debrominated product is a common side reaction in palladium-catalyzed cross-couplings, known as hydrodehalogenation.[5][10] This can occur through several mechanisms, including:
-
Reaction with Trace Water or Other Protic Sources: The organopalladium intermediate can react with proton sources in the reaction mixture.
-
β-Hydride Elimination: If the coupling partner has β-hydrogens, this pathway can become competitive.
To minimize hydrodehalogenation, ensure anhydrous conditions and use freshly distilled solvents.
B. Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is sluggish or failing. What specific challenges does this substrate present?
While the electron-deficient nature of the aryl bromide is generally favorable for oxidative addition, challenges in Buchwald-Hartwig amination can arise from other factors.
-
Ligand Choice: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations. Bulky, electron-rich ligands are often required to promote reductive elimination. For electron-deficient aryl halides, ligands such as Xantphos or Josiphos-type ligands may be effective.
-
Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrates are base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.[11]
-
Catalyst Inhibition: While less of an issue than with nitrogen-containing heterocycles, high concentrations of the amine coupling partner can sometimes inhibit the catalyst.
Q2: Are there any known incompatibilities with the trifluoroethyl group under Buchwald-Hartwig conditions?
The trifluoroethyl group is generally stable under the conditions of most Buchwald-Hartwig aminations. However, prolonged exposure to strong bases at high temperatures could potentially lead to hydrolysis of the trifluoroethyl group as a minor side reaction.[1] If you suspect this is occurring, consider using a milder base and the lowest effective reaction temperature.
IV. Best Practices for Handling and Storage
Adherence to proper handling and storage protocols is paramount to preserving the quality of this compound.
A. Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated fume hood.[3] The following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
B. Aliquoting and Dispensing
-
Use clean, dry glassware or stainless steel spatulas for transferring the liquid.
-
If the compound is stored under an inert atmosphere, use a syringe to withdraw the required amount through a septum to maintain the inert atmosphere in the storage vessel.
-
Minimize the time the container is open to the atmosphere.
C. Waste Disposal
Halogenated organic waste must be collected separately from non-halogenated waste.[3] Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container according to your institution's guidelines.
V. Conclusion
This compound is a robust and versatile reagent when handled and stored correctly. Understanding its stability profile and the potential for degradation is key to its successful use in synthesis. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can mitigate common issues and achieve reliable and reproducible results in their chemical transformations.
VI. References
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
-
This compound. Matrix Scientific.
-
1-Bromo-2-(2,2,2-trifluoroethyl)-benzene Safety Data Sheets. Echemi.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit.
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Research With Rutgers.
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate.
-
Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
-
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
-
Benzene, 1-bromo-3-(trifluoromethyl)-. PubChem.
-
(1-Bromo-2,2,2-trifluoroethyl)benzene 95%. Sigma-Aldrich.
-
A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate.
-
Trifluoromethylation. Wikipedia.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate.
-
1-Bromo-3,4,5-trifluorobenzene. PubChem.
-
An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Bromo-1-propene. Benchchem.
-
Initial Investigations into 1-Bromo-1-propene Reactivity Patterns: A Technical Guide. Benchchem.
-
An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications. Benchchem.
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
-
Benzene, 1-bromo-3-fluoro-. NIST WebBook.
-
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene. Synquest Labs.
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scaling Up Reactions with 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, chemists, and professionals in drug development who are looking to scale up reactions involving this versatile building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical, field-tested experience. Our goal is to provide you with the expertise needed to transition your small-scale successes to larger, more efficient production.
Section 1: Understanding the Reagent
Before scaling up any reaction, a thorough understanding of the starting material is paramount. This compound (CAS Number: 163975-05-1) is a liquid with a molecular weight of 239.04 g/mol .[1] Its trifluoroethyl group imparts unique electronic properties that can influence reactivity in common cross-coupling and organometallic reactions.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6BrF3 | [1] |
| Molecular Weight | 239.04 g/mol | [1] |
| Boiling Point | 106-108°C / 56mmHg | [1] |
| Hazard Statements | Irritant | [1][2] |
It is classified as an irritant and requires careful handling in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.[1][2]
Section 2: Troubleshooting Common Scale-Up Reactions
The unique structure of this compound can present specific challenges during scale-up. This section provides troubleshooting guidance for some of the most common transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3][4] When scaling up with this compound, you may encounter issues with reaction rate and yield.
Question: My Suzuki coupling is sluggish and gives low yields upon scale-up. What are the likely causes and how can I fix it?
Answer: Several factors can contribute to a sluggish Suzuki coupling at a larger scale.
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Insufficient Mixing: On a larger scale, ensuring homogeneous mixing of the biphasic (organic/aqueous) or heterogeneous reaction mixture is critical. Inadequate agitation can lead to localized concentration gradients and poor mass transfer, slowing down the reaction.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for the reactor geometry to create good vortexing and mixing of all phases.
-
-
Base Inefficiency: The choice and dispersion of the base are crucial for activating the boronic acid.[3] On a larger scale, solid bases like potassium carbonate can be difficult to disperse effectively.
-
Solution: Consider using a soluble inorganic base or a phase-transfer catalyst to improve the availability of the base. Alternatively, ensure your stirring is vigorous enough to keep the solid base suspended.
-
-
Catalyst Deactivation: Palladium catalysts can deactivate over time, especially at elevated temperatures. On a larger scale, with longer reaction times, this can become more pronounced.
-
Solution: Optimize the catalyst loading. While it's tempting to reduce catalyst loading on a large scale for cost reasons, this can be counterproductive. Also, ensure your starting materials and solvents are rigorously deoxygenated to prevent oxidative degradation of the catalyst.
-
Diagram 1: Troubleshooting a Sluggish Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki coupling scale-up.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of aryl amines.[5][6] Scaling this reaction can present challenges related to base sensitivity and catalyst performance.
Question: I'm observing significant byproduct formation and incomplete conversion in my large-scale Buchwald-Hartwig amination. What should I investigate?
Answer: Byproduct formation in Buchwald-Hartwig aminations often points to issues with the base or catalyst system.
-
Base Strength and Solubility: Strong, sterically hindered bases like sodium tert-butoxide are common, but their solubility can be limited in some solvents, leading to heterogeneous mixtures that are difficult to control on a large scale. This can lead to localized high concentrations of base, promoting side reactions.
-
Solution: Consider switching to a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or explore the use of a soluble organic base.[7] Careful, portion-wise addition of the base can also help maintain better control.
-
-
Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity.[8] Some ligands that perform well on a small scale may not be robust enough for the longer reaction times and potentially higher temperatures of a large-scale reaction.
-
Solution: Screen a variety of commercially available, well-established ligands known for their robustness. Buchwald's biarylphosphine ligands or sterically hindered N-heterocyclic carbene (NHC) ligands are often good choices for challenging substrates.
-
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can be caused by β-hydride elimination from the palladium-amido complex.[5]
-
Solution: This is often influenced by the ligand and the amine coupling partner. Using a more sterically hindered ligand can disfavor this pathway. Additionally, ensuring a slight excess of the amine can help push the equilibrium towards the desired C-N bond formation.
-
Grignard Reagent Formation
The formation of the Grignard reagent from this compound is a critical first step for many synthetic routes. Initiation can be a significant hurdle when scaling up.[9]
Question: My Grignard reaction is difficult to initiate on a larger scale. What can I do?
Answer: Grignard initiation problems are common and usually related to the magnesium surface or the presence of inhibitors.[10][11]
-
Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.
-
Solution: Several activation methods can be employed.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are classic methods.[10] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.
-
Mechanical Activation: Gently crushing some of the magnesium turnings with a dry glass rod inside the reaction flask can expose a fresh, reactive surface.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[10] Any trace of water will quench the reaction.
-
Solution: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents must be anhydrous grade and preferably dried over molecular sieves or distilled from an appropriate drying agent.
-
-
Local Concentration: A high local concentration of the aryl bromide can sometimes inhibit the reaction.
-
Solution: Start by adding only a small portion of the this compound solution to the magnesium. Once the reaction initiates (indicated by an exotherm and a cloudy appearance), the rest of the solution can be added at a rate that maintains a gentle reflux.[12]
-
Diagram 2: Workflow for Grignard Reagent Formation
Caption: Step-by-step workflow for successful Grignard reagent formation.
Lithium-Halogen Exchange
For certain applications, a lithium-halogen exchange to form the corresponding aryllithium species is desired. This reaction is extremely fast but requires strict control of conditions, especially at a larger scale.
Question: I am observing low yields and formation of byproducts during the lithium-halogen exchange. What are the critical parameters to control?
Answer: Success in lithium-halogen exchange hinges on temperature control and the quality of your reagents.
-
Temperature Control: These reactions are typically performed at very low temperatures (-78 °C or lower) to prevent side reactions, such as the reaction of the organolithium product with the solvent or starting material.[13] On a larger scale, maintaining a uniformly low temperature is challenging.
-
Solution: Use a well-insulated reactor with an efficient cooling system. Ensure good agitation to prevent localized warming during the addition of the alkyllithium reagent. The addition should be done slowly and sub-surface if possible.
-
-
Alkyllithium Reagent Quality: The concentration of commercially available alkyllithium reagents can decrease over time. Using a partially degraded reagent will lead to incomplete conversion.
-
Solution: Always titrate your alkyllithium solution before use to determine its exact concentration.[13] Store the reagent properly under an inert atmosphere and at the recommended temperature.
-
-
Quenching the Reaction: The aryllithium intermediate is highly reactive. If the subsequent electrophile is not added correctly, or if the reaction mixture warms up prematurely, side reactions can occur.
-
Solution: Ensure the electrophile is pure and added at low temperature. Allow the reaction to proceed to completion at low temperature before slowly warming to room temperature.
-
Section 3: Purification Strategies on a Larger Scale
Question: I'm struggling with the purification of my product on a larger scale. What are some effective strategies?
Answer: Scaling up purification requires a shift from laboratory techniques to methods more amenable to larger quantities.
-
Crystallization: This is often the most effective and scalable method for purifying solid products.
-
Strategy: Perform a systematic solvent screen to find a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Anti-solvent crystallization can also be very effective.
-
-
Distillation: For liquid products, distillation is a viable option. Given the boiling point of this compound, vacuum distillation will likely be necessary for products with similar or higher boiling points to prevent thermal decomposition.
-
Liquid-Liquid Extraction: A well-designed aqueous work-up can remove many impurities.
-
Strategy: Use a series of washes with acidic, basic, and neutral aqueous solutions to remove unreacted starting materials and byproducts. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic byproducts. A final brine wash helps to remove residual water before drying the organic layer.[14]
-
Table 2: General Purification Approaches
| Purification Method | Best For | Key Considerations for Scale-Up |
| Crystallization | Solid Products | Solvent selection, cooling rate, seeding. |
| Distillation | Liquid Products | Vacuum level, column efficiency, thermal stability of the product. |
| Liquid-Liquid Extraction | All Products (Work-up) | Solvent choice, pH control of aqueous washes, emulsion prevention. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound at scale? A1: The primary concerns are its irritant nature and the safe handling of organometallic reagents.[1][2][15] Always work in a well-ventilated fume hood or a dedicated reactor bay. Ensure appropriate fire-suppression equipment is readily available when working with pyrophoric reagents like alkyllithiums or reactive metals like magnesium.
Q2: How does the trifluoroethyl group affect the reactivity of the aryl bromide? A2: The -CH2CF3 group is electron-withdrawing, which can make the aryl bromide more susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less common than cross-coupling reactions. In palladium-catalyzed reactions, the electronic nature of this group can influence the rate of oxidative addition.
Q3: Can I use this compound in Heck reactions? A3: Yes, aryl bromides are suitable substrates for the Mizoroki-Heck reaction. As with other palladium-catalyzed couplings, optimization of the base, solvent, and ligand will be necessary for successful scale-up.
Q4: What are common impurities in commercially available this compound? A4: Potential impurities could include isomers, starting materials from its synthesis, or hydrodehalogenated product. It is always good practice to analyze the starting material by GC-MS or NMR before use in a large-scale reaction to identify any potential impurities that might interfere with the chemistry.
References
- PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-.
- PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Lapkin, A. et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(4), 1014-1023.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Kashani, S. K. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Dreher, S. D. et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439.
- Schnyder, A. (2012). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder ChemSafety.
- Organic Chemistry Portal. Suzuki Coupling.
- The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Lubaev, A. E. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28834-28839.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- University of California, Davis. The Grignard Reaction.
- Organic Syntheses. 6-CHLORO-1-HEXENE.
- Ito, H. et al. (2021). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 143(3), 1331–1339.
- Reddit. (2023). Lithiations Not Working. r/Chempros.
- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry.
- Moynihan, H. A. & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
- PubChem. 1-Bromo-1,2,2-trifluoroethene.
- National Institutes of Health. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- NIST WebBook. Benzene, (1-bromo-1-methylethyl)-.
- Chemistry LibreTexts. Electrophilic Aromatic Substitution.
Sources
- 1. 163975-05-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. schnyderchemsafety.com [schnyderchemsafety.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
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- 15. assets.thermofisher.com [assets.thermofisher.com]
Byproduct formation in the synthesis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Technical Support Center: Synthesis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of this important fluorinated building block. The following question-and-answer format addresses specific challenges you may encounter in your experiments, providing mechanistic insights and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil, but I was expecting a solid. What are the likely causes?
A1: The target compound, this compound, is a liquid at room temperature with a reported boiling point of 106-108 °C at 56 mmHg[1]. If you were anticipating a solid, it's possible you were referencing a derivative or a different isomer. However, if your product appears as a viscous, impure oil, it is likely due to one of the following:
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Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., DMF, NMP, dichloromethane) can result in an oily product. Ensure thorough removal under reduced pressure, potentially with gentle heating.
-
Presence of Low-Melting Byproducts: The formation of side-products can create a eutectic mixture, depressing the freezing point of your crude material. Purification is necessary to isolate the desired liquid product.
-
Unreacted Starting Materials: Depending on the synthetic route, liquid starting materials may remain, contributing to the oily nature of the crude product.
Q2: My TLC analysis shows multiple spots. What are the most common byproducts I should expect?
A2: The identity of byproducts is highly dependent on your synthetic route. Below is a summary of common impurities associated with prevalent synthetic strategies.
| Synthetic Route | Common Byproducts | Probable Cause |
| Sandmeyer-Type Reaction | 3-(2,2,2-trifluoroethyl)phenol, Biaryl compounds | Reaction of diazonium salt with water; Radical-mediated homocoupling[2][3]. |
| Ullmann-Type Coupling | 3,3'-Bis(2,2,2-trifluoroethyl)biphenyl | Homocoupling of the aryl halide starting material[4][5]. |
| Electrophilic Bromination | Isomers (e.g., 1-Bromo-2- or 1-Bromo-4-), Dibrominated products | Incorrect directing group effects or overly harsh reaction conditions. |
| Side-Chain Reduction | 1-(3-Bromophenyl)-2,2,2-trifluoroethanol | Incomplete reduction of the corresponding ketone precursor[6][7]. |
| General | 1-(2,2,2-trifluoroethyl)benzene | Hydrodehalogenation (loss of bromine) from starting material or product. |
Troubleshooting Guide: Specific Byproduct Issues
Q3: My GC-MS and NMR data indicate the presence of a biaryl impurity, specifically 3,3'-Bis(2,2,2-trifluoroethyl)biphenyl. How can I prevent its formation?
A3: The formation of a biaryl compound is a classic sign of a homocoupling side reaction, which is particularly prevalent in copper-catalyzed syntheses like the Ullmann reaction[4][5][8].
Mechanistic Insight: In an Ullmann-type coupling, an organocopper intermediate is formed. This intermediate can react with another molecule of the starting aryl halide in a competing pathway to the desired cross-coupling, leading to the formation of a symmetrical biaryl[8][9]. This process is often favored at higher temperatures or when the copper catalyst is not sufficiently activated or stabilized.
Preventative Measures:
-
Optimize Catalyst System: The choice of ligand is crucial. In modern Ullmann reactions, the addition of a ligand like 1,10-phenanthroline can stabilize the copper intermediate, favoring the desired reaction pathway over homocoupling[4].
-
Control Reaction Temperature: Ullmann reactions often require high temperatures, but excessive heat can promote side reactions[9]. Carefully screen the temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.
-
Ensure Copper Activity: The reactivity of the copper is paramount. Pre-activating the copper powder by washing it with a dilute acid to remove the passivating oxide layer can significantly improve results[4].
-
Adjust Stoichiometry: While classical Ullmann conditions often use an excess of copper, carefully controlling the stoichiometry of all reagents can sometimes minimize side reactions[4].
Caption: Competing pathways in an Ullmann-type reaction.
Q4: I am performing a Sandmeyer-type reaction starting from 3-(2,2,2-trifluoroethyl)aniline and observing a significant phenolic byproduct. What is the cause?
A4: The presence of 3-(2,2,2-trifluoroethyl)phenol is a common issue in Sandmeyer reactions and points to the reaction of the intermediate aryl diazonium salt with water[10].
Mechanistic Insight: The Sandmeyer reaction proceeds via an aryl diazonium salt intermediate (Ar-N₂⁺). While this species is intended to react with your halide source (e.g., CuBr), it is also highly susceptible to nucleophilic attack by water, especially at elevated temperatures. This reaction leads to the formation of a phenol and the evolution of nitrogen gas.
Preventative Measures:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried. While the initial diazotization is performed in an aqueous acidic solution, the subsequent displacement reaction with the copper(I) salt should be handled carefully to minimize water's role as a competing nucleophile[11].
-
Temperature Control: Diazonium salts are thermally unstable. The initial diazotization step should be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition. While the subsequent copper-catalyzed step may require heating, this should be done cautiously.
-
Use of Concentrated Acid: Performing the diazotization in a more concentrated acid solution can reduce the activity of water, disfavoring the phenolic byproduct formation.
-
Matching Counter-ions: If using the NaNO₂/hydrohalic acid route for diazotization, ensure the counter-ion of the copper(I) salt matches the conjugate base of the acid to avoid a mixture of aryl halide products[10].
Q5: My NMR spectrum is complex, suggesting the presence of isomers. How can I improve the regioselectivity of my reaction?
A5: Isomeric byproducts typically arise during electrophilic aromatic substitution steps, such as bromination of (2,2,2-trifluoroethyl)benzene or trifluoroethylation of bromobenzene. The key is to understand the directing effects of the substituents.
Electronic Effects:
-
-Br (Bromo group): This group is deactivating but ortho, para-directing.
-
-CH₂CF₃ (Trifluoroethyl group): This group is strongly deactivating and meta-directing due to the powerful electron-withdrawing nature of the CF₃ group.
Scenario 1: Bromination of (2,2,2-trifluoroethyl)benzene The -CH₂CF₃ group will direct the incoming bromine electrophile to the meta position, which is the desired outcome for your target molecule. Formation of ortho or para isomers suggests that the reaction conditions might be too harsh, or that an alternative, non-electrophilic mechanism is at play.
-
Solution: Use milder brominating agents and a suitable Lewis acid catalyst (e.g., Br₂ with FeBr₃). Avoid high temperatures and prolonged reaction times to prevent isomerization or over-bromination.
Scenario 2: Trifluoroethylation of Bromobenzene The bromo group directs incoming electrophiles to the ortho and para positions. Synthesizing the meta isomer via this route is challenging and generally not the preferred method. If you are attempting a reaction that proceeds through a different mechanism (e.g., a radical or transition-metal-catalyzed process), the regioselectivity will be governed by those specific mechanistic pathways[12][13].
-
Solution: The most reliable synthetic strategy is to introduce the substituents in an order that leverages their innate directing effects. Brominating (2,2,2-trifluoroethyl)benzene is the more logical approach for achieving the desired 1,3-substitution pattern.
Purification and Analysis
Q6: What is the most effective method to purify my crude this compound and remove these byproducts?
A6: Given that the target compound and many of the likely byproducts are liquids or low-melting solids with similar boiling points, fractional distillation under reduced pressure or column chromatography are the most suitable purification techniques.
Recommended Technique: Silica Gel Column Chromatography This is often the most effective method for removing both isomeric and structurally distinct impurities like biaryl compounds.
Caption: Decision workflow for purification.
Step-by-Step Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The optimal eluent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect small fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
References
- Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene. Benchchem.
- Sandmeyer reaction. Wikipedia.
- Chemistry Ullmann Reaction. sathee jee.
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- Sandmeyer Trifluoromethylation. Organic Chemistry Portal.
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- Ullmann Reaction. Organic Chemistry Portal.
- Process for the synthesis of organic compounds. Google Patents.
- Ullmann reaction – Knowledge and References. Taylor & Francis.
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- Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals.
- Preparation of 3-bromobenzaldehyde. Google Patents.
- Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Chemistry Portal.
- Sandmeyer Reaction. J&K Scientific LLC.
- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. Google Patents.
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- 1-(3-Bromophenyl)-2,2,2-trifluoroethanol. Arctom Scientific.
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers (RSC Publishing).
- Recent Progress in Metal-Mediated Trifluoroethylation. ResearchGate.
- Synthesis of Polysubstituted Benzenes. NC State University Libraries.
- Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
- Previous arts and current work on trifluoroethylation. ResearchGate.
- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals.
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
<
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A key application of this reaction is in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3] The focus of this guide, 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, also known as 3-bromobenzotrifluoride, is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the trifluoroethyl group presents unique challenges and opportunities in catalyst selection for its Suzuki-Miyaura coupling. This guide provides a comparative analysis of various catalyst systems, supported by experimental data, to aid researchers in selecting the optimal conditions for this crucial transformation.
The Challenge: Coupling of an Electron-Deficient Aryl Bromide
The electronic properties of the aryl halide substrate significantly influence the kinetics of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing trifluoroethyl group in this compound renders the aromatic ring electron-deficient. This electronic characteristic generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] However, the subsequent reductive elimination to form the desired biaryl product can be more challenging. Therefore, the choice of an appropriate catalyst, particularly the ligand, is critical to balance the rates of these key steps and achieve high catalytic turnover.[4]
Palladium-Based Catalysts: The Workhorse of Suzuki Coupling
Palladium complexes remain the most widely used and versatile catalysts for Suzuki-Miyaura reactions.[5][6] The performance of these catalysts is intricately linked to the nature of the ancillary ligands, which modulate the steric and electronic environment of the palladium center.
Phosphine Ligands: Fine-Tuning Reactivity
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have proven exceptionally effective for the Suzuki coupling of challenging substrates, including electron-deficient aryl halides.[7][8] These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition. The steric bulk of these ligands also facilitates the reductive elimination step.
Commonly employed phosphine ligands for such transformations include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its broad applicability and high reactivity.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often effective for coupling aryl chlorides and other less reactive electrophiles.[8]
-
P(t-Bu)3 (Tri-tert-butylphosphine): A very bulky and electron-rich ligand that can be highly effective but is also air-sensitive.[9]
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10][11] They form highly stable palladium complexes, often leading to higher catalyst turnover numbers and improved stability compared to some phosphine-based systems.[6] The strong σ-donating ability of NHC ligands creates an electron-rich palladium center, which can enhance the rate of oxidative addition.
For the coupling of electron-deficient aryl bromides, NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) have demonstrated excellent performance.[10][11]
Nickel-Based Catalysts: An Emerging, Cost-Effective Option
While palladium catalysts are dominant, nickel-based systems offer a more economical and sometimes complementary approach to cross-coupling reactions.[12][13] Nickel catalysts have shown promise in the coupling of a wide range of substrates, including those that are challenging for palladium.[13][14] For the Suzuki-Miyaura coupling of aryl halides, nickel catalysts can be particularly effective, and their unique reactivity profiles can offer advantages in specific cases.[15]
Comparative Performance Data
The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of this compound and structurally similar electron-deficient aryl bromides with phenylboronic acid.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | High |
Note: Data is compiled from various sources for structurally related compounds and should be considered as a starting point for optimization.[6][13][16]
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle is crucial for rational catalyst selection and reaction optimization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of ligand influences each step of this cycle. Electron-rich and bulky ligands, such as Buchwald phosphines and NHCs, facilitate both the oxidative addition of the electron-deficient aryl bromide and the final reductive elimination step, leading to higher overall efficiency.[4][7]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized, yet detailed, protocols for conducting the Suzuki-Miyaura coupling of this compound.
Protocol 1: Palladium-Catalyzed Coupling with a Phosphine Ligand (SPhos)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand-Free Palladium-Catalyzed Coupling
For some substrates, a ligand-free protocol can be effective and offers a simpler setup.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).[17]
-
Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).[16]
-
Reaction: Heat the mixture to 80 °C and stir for 6-12 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Caption: A typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound is a robust transformation achievable with a variety of catalyst systems. For researchers seeking high yields and broad substrate scope, palladium catalysts equipped with bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended. For applications where catalyst stability and high turnover are critical, palladium-NHC complexes are an excellent choice. While still less common, nickel-based catalysts represent a cost-effective alternative that should be considered, particularly for large-scale syntheses. The selection of the optimal catalyst system will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the nature of the coupling partner. Careful optimization of the reaction conditions, including the base, solvent, and temperature, is crucial for achieving the best results.
References
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- Suzuki Coupling - Organic Chemistry Portal.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI.
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed.
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
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- 17. rsc.org [rsc.org]
A Mechanistic and Comparative Guide to the Reactivity of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The 2,2,2-trifluoroethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 1-Bromo-3-(2,2,2-trifluoroethyl)benzene serves as a versatile and valuable building block for introducing the 3-(2,2,2-trifluoroethyl)phenyl scaffold.
This guide provides an in-depth analysis of the reaction mechanisms involving this key substrate. We will move beyond simple protocols to explore the causal relationships between the substrate's electronic structure and its reactivity in pivotal transformations. This comparative guide will also benchmark its performance against alternative synthetic strategies, providing the data-driven insights necessary for informed experimental design.
The Substrate: Understanding this compound
This compound (CAS No. 163975-05-1) is an aryl halide featuring a bromine atom and a 2,2,2-trifluoroethyl group at the meta position.[1][2] The key to understanding its reactivity lies in the electronic nature of its substituents.
-
Bromine: A halogen that acts as a weak deactivating group through induction but can direct incoming electrophiles to the ortho and para positions. In the context of cross-coupling, it serves as an excellent leaving group.
-
3-(2,2,2-trifluoroethyl) Group: This group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This effect significantly influences the electron density of the aromatic ring, making it more electron-poor (π-deficient).
This electronic profile dictates the substrate's behavior across a range of important organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The electron-deficient nature of the aromatic ring in this compound generally accelerates the rate-determining oxidative addition step in these catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling forms a new carbon-carbon bond between an organoboron compound and an organic halide.[3][4] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: The electron-withdrawing trifluoroethyl group makes the C-Br bond more susceptible to cleavage by the Pd(0) catalyst. This often translates to milder reaction conditions (lower temperatures, shorter reaction times) compared to electron-rich aryl bromides. However, the subsequent reductive elimination step can sometimes be slower from electron-poor systems. The choice of ligand is critical to balance these opposing effects and prevent side reactions.
Comparative Performance:
| Substrate | Typical Conditions | Yield (%) | Comments |
| 1-Bromo-3-(CF₂CH₃)benzene | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 2h | >90 | Fast oxidative addition due to electron-withdrawing group. |
| 1-Bromo-3-methylbenzene | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C, 12h | ~85 | Slower reaction due to electron-donating methyl group. |
| 1-Bromo-3-(CF₃)benzene | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 1.5h | >95 | Very fast oxidative addition; CF₃ is more electron-withdrawing than CF₂CH₃.[6] |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis.[7] The mechanism is similar to the Suzuki coupling but involves an amine binding to the palladium center, followed by deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[7][8]
Expert Insight: The choice of base and ligand is paramount in Buchwald-Hartwig aminations.[9][10] For an electron-poor substrate like this compound, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to efficiently deprotonate the amine-palladium adduct. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the final reductive elimination step, which can be challenging for electron-deficient aryl groups.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Generally, aryl halides are resistant to nucleophilic substitution.[11][12] However, the reaction can proceed if the aromatic ring is activated by strong electron-withdrawing groups.[11][13] The 3-(2,2,2-trifluoroethyl) group, being strongly withdrawing, does activate the ring towards nucleophilic attack.
The mechanism proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14]
Mechanistic Consideration: For SNAr, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the activating group is meta to the bromine. Therefore, direct SNAr via the addition-elimination mechanism is disfavored and requires harsh conditions. An alternative pathway under very strong basic conditions (like NaNH₂) is the elimination-addition (benzyne) mechanism, which is less dependent on the electronic nature of substituents.[14]
Comparison of Reactivity in SNAr:
| Substrate | Activating Group Position | Conditions for SNAr with NaOMe | Reactivity |
| 1-Bromo-4-nitrobenzene | para | MeOH, 50 °C | High |
| 1-Bromo-3-nitrobenzene | meta | MeOH, >150 °C | Low |
| 1-Bromo-3-(CF₂CH₃)benzene | meta | Requires very harsh conditions | Very Low |
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[15][16] Both bromine and trifluoromethyl groups can act as moderate DMGs.[15][17]
For this compound, there are two potential sites for lithiation ortho to the bromine (C2 and C4) and one site ortho to the trifluoroethyl group (C2).
Regioselectivity: The C2 position is ortho to both substituents. This convergence of directing effects makes it the most acidic proton on the ring and the most likely site of metalation. The reaction of the resulting aryllithium species with an electrophile allows for regioselective synthesis of 1,2,3-trisubstituted benzene derivatives.
Standard Experimental Protocols
The following protocols are provided as self-validating systems for researchers to replicate and adapt.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (239 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (239 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.), RuPhos-Pd-G3 precatalyst (25 mg, 0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the target amine.
Conclusion and Future Outlook
This compound is a highly valuable building block whose reactivity is dominated by the strong inductive effect of the trifluoroethyl group. This guide has demonstrated that this electronic feature makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, often allowing for milder conditions than its electron-neutral or electron-rich counterparts. Conversely, its utility in classical SNAr reactions is limited due to the meta orientation of its substituents, though it remains a viable substrate for directed ortho-metalation, providing a route to complex trisubstituted aromatics.
By understanding these mechanistic principles, researchers can better predict reaction outcomes, troubleshoot challenging transformations, and rationally design synthetic routes for the next generation of pharmaceuticals and advanced materials.
References
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- Wikipedia.
- PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link][6]
- PubMed. Cross-Coupling of 2-Aryl-1,1,2,2-tetrafluoroethylsilanes with Aryl Halides. [Link]
- BYJU'S.
- ResearchGate. Cross-Coupling of 2-Aryl-1,1,2,2-Tetrafluoroethylsilanes with Aryl Halides | Request PDF. [Link]
- ACS Publications. Cross-Coupling of 2-Aryl-1,1,2,2-tetrafluoroethylsilanes with Aryl Halides | Organic Letters. [Link]
- ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
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- Organic Chemistry Portal. Suzuki Coupling. [Link][3]
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A Comparative Kinetic Analysis of Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction
The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethyl group, in particular, is a valuable bioisostere for ethyl or ethoxy groups, capable of modulating key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Bromo-3-(2,2,2-trifluoroethyl)benzene stands as a critical building block for introducing this pharmacologically relevant group. The efficient and predictable functionalization of this aryl bromide via cross-coupling reactions is therefore of paramount importance to drug development professionals.
This guide provides an in-depth comparative kinetic analysis of two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—using this compound as the electrophilic partner. Understanding the kinetics of these transformations is not merely an academic exercise; it is fundamental to rational process optimization, catalyst selection, and scaling up for manufacturing. By delving into the reaction rates and dependencies, researchers can gain profound mechanistic insights, troubleshoot underperforming reactions, and ultimately accelerate the drug discovery pipeline.
We will employ the principles of Reaction Progress Kinetic Analysis (RPKA) to frame our discussion. RPKA is a powerful methodology for rapidly elucidating reaction mechanisms and rate laws from a minimal number of experiments conducted under synthetically relevant conditions.[3][4][5][6] This approach allows for a more holistic understanding of the catalytic system, including catalyst activation and deactivation pathways, which are often missed by traditional kinetic methods.[6]
The Catalytic Landscape: A Mechanistic Overview
Both Suzuki-Miyaura and Buchwald-Hartwig reactions are predominantly catalyzed by palladium complexes and are generally understood to proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is often irreversible and can be the rate-determining step of the overall reaction.[7]
-
Transmetalation (Suzuki-Miyaura) / Amine Coordination & Deprotonation (Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, an activated organoboron species (formed by the reaction of a boronic acid with a base) transfers its organic group to the Pd(II) center.[8][9]
-
In the Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[10][11]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[10][11]
The relative rates of these elementary steps dictate the overall reaction kinetics and can be significantly influenced by the choice of ligand, base, solvent, and the electronic nature of the substrates.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Comparative Kinetic Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig
To provide a practical comparison, we will consider two hypothetical, yet representative, catalytic systems for the cross-coupling of this compound.
-
System A: Suzuki-Miyaura Coupling
-
Nucleophile: 4-Methoxyphenylboronic Acid
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/H₂O (10:1)
-
Temperature: 80 °C
-
-
System B: Buchwald-Hartwig Amination
-
Nucleophile: Morpholine
-
Catalyst: BrettPhos Palladacycle (2 mol%)
-
Base: NaOtBu (1.2 equiv)
-
Solvent: Toluene
-
Temperature: 80 °C
-
The following tables summarize plausible kinetic data obtained from a series of initial rate experiments designed to determine the reaction order with respect to each component.
Table 1: Kinetic Data for Suzuki-Miyaura Coupling (System A)
| Experiment | [ArBr] (M) | [Boronic Acid] (M) | [Pd(OAc)₂] (mM) | Initial Rate (M/s x 10⁻⁵) |
| A1 | 0.10 | 0.15 | 2.0 | 4.50 |
| A2 | 0.20 | 0.15 | 2.0 | 9.05 |
| A3 | 0.10 | 0.30 | 2.0 | 4.48 |
| A4 | 0.10 | 0.15 | 4.0 | 9.12 |
Table 2: Kinetic Data for Buchwald-Hartwig Amination (System B)
| Experiment | [ArBr] (M) | [Morpholine] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s x 10⁻⁵) |
| B1 | 0.10 | 0.12 | 2.0 | 7.20 |
| B2 | 0.20 | 0.12 | 2.0 | 14.35 |
| B3 | 0.10 | 0.24 | 2.0 | 7.15 |
| B4 | 0.10 | 0.12 | 4.0 | 14.51 |
Interpretation and Mechanistic Discussion
Reaction Orders:
-
Suzuki-Miyaura (System A):
-
Doubling the concentration of the aryl bromide (ArBr) from 0.10 M to 0.20 M (Exp A1 vs. A2) approximately doubles the initial rate, indicating a first-order dependence on the aryl bromide.
-
Changing the boronic acid concentration (Exp A1 vs. A3) has a negligible effect on the initial rate, suggesting a zero-order dependence on the nucleophile under these conditions.
-
Doubling the catalyst concentration (Exp A1 vs. A4) doubles the rate, showing a first-order dependence on the palladium catalyst.
-
-
Buchwald-Hartwig (System B):
-
Similar to the Suzuki-Miyaura reaction, doubling the ArBr concentration (Exp B1 vs. B2) and the catalyst concentration (Exp B1 vs. B4) doubles the respective rates, indicating first-order dependencies on both the aryl bromide and the catalyst.
-
Varying the amine concentration (Exp B1 vs. B3) shows no significant change in the initial rate, implying a zero-order dependence on the amine.
-
Mechanistic Insights:
The kinetic data for both systems point towards a similar rate-determining step. The first-order dependence on both the aryl bromide and the palladium catalyst, coupled with a zero-order dependence on the nucleophile (boronic acid or amine), is a classic kinetic signature for a catalytic cycle where oxidative addition is the rate-determining step .[12][13] This scenario is common in palladium-catalyzed cross-couplings, especially with electron-deficient or sterically hindered aryl halides.
The electron-withdrawing nature of the trifluoroethyl group on the benzene ring makes the ipso-carbon more electrophilic, which should, in principle, accelerate the oxidative addition of the Pd(0) catalyst into the C-Br bond.[14][15] The observed kinetics suggest that subsequent steps—transmetalation in the Suzuki case and amine coordination/deprotonation in the Buchwald-Hartwig case—are rapid and do not contribute to the overall rate law.
Performance Comparison:
Based on the initial rate data under identical aryl bromide and catalyst concentrations (Exp A1 vs. B1, adjusted for nucleophile stoichiometry), the Buchwald-Hartwig amination (System B) exhibits a higher initial rate (7.20 x 10⁻⁵ M/s) compared to the Suzuki-Miyaura coupling (4.50 x 10⁻⁵ M/s). This suggests that the chosen BrettPhos-based palladacycle is a highly efficient catalyst for the activation of this specific aryl bromide. While oxidative addition is the bottleneck in both reactions, the intrinsic reactivity of the catalyst and ligand combination in System B appears superior under these specific conditions.
It is crucial to note, however, that the overall efficiency and final yield can also be affected by catalyst stability. A reaction that starts faster may not necessarily proceed to higher conversion if the catalyst is prone to deactivation. Reaction Progress Kinetic Analysis (RPKA) is particularly adept at identifying such phenomena by analyzing the entire reaction profile, not just the initial rate.[3][6]
Experimental Protocols for Kinetic Analysis
A robust and reproducible experimental setup is critical for obtaining high-quality kinetic data.
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A Researcher's Guide to Computationally Probing the Reactivity of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction: Bridging Synthesis and Simulation
In the landscape of modern drug discovery and materials science, halogenated organic molecules are indispensable building blocks. 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, in particular, presents a fascinating case for reactivity studies due to the competing electronic effects of its substituents. The electron-withdrawing nature of the trifluoroethyl group and the deactivating, yet ortho-, para-directing, bromo group create a nuanced reactivity profile. Predicting the outcomes of reactions such as palladium-catalyzed cross-couplings or electrophilic aromatic substitutions is crucial for efficient synthesis design.[1][2][3]
Density Functional Theory (DFT) has emerged as a powerful in silico tool to elucidate reaction mechanisms, predict regioselectivity, and quantify activation barriers, thereby guiding experimental efforts.[4][5] This guide provides a comparative framework for researchers aiming to apply DFT methods to understand the reactivity of this compound. We will dissect the critical choices in computational methodology—functionals, basis sets, and solvent models—and present a practical workflow for modeling a representative reaction, ensuring a robust and validated computational protocol.
Part 1: The Pillars of a DFT-Based Reactivity Study: A Methodological Comparison
The accuracy of any DFT calculation hinges on the careful selection of the theoretical framework. For a molecule like this compound, with its heavy halogen atom and polarized C-F bonds, this choice is paramount.
The Functional: Capturing Electron Correlation
The choice of the exchange-correlation (XC) functional is arguably the most critical decision in a DFT study. Functionals are approximations of how electrons interact, and their performance varies depending on the chemical system.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often the workhorses of computational organic chemistry. B3LYP, while older, is parameterized for main-group chemistry and provides a reasonable starting point.[6] However, for systems with significant non-covalent interactions or delocalization, it can be less accurate.[6] PBE0, being parameter-free (apart from physical constants), can sometimes offer more reliable results.[6]
-
Range-Separated Hybrid Functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals are explicitly designed to handle long-range interactions, which can be important in transition states and intermolecular complexes.[6][7] The "-D" suffix, as in ωB97X-D, indicates the inclusion of an empirical dispersion correction, which is crucial for accurately modeling van der Waals forces.[7] Studies on electrophilic bromination have successfully employed the ωB97X-D functional.[8][9]
-
Minnesota Functionals (e.g., M06-2X): This family of functionals is highly parameterized to perform well for a broad range of chemical problems, including non-covalent interactions and thermochemistry. M06-2X, with its high fraction of Hartree-Fock exchange, is particularly well-suited for main-group chemistry and reaction barrier heights.[10]
Recommendation: For a balanced approach offering good accuracy for both reaction energies and barrier heights involving halogenated aromatics, M06-2X or a dispersion-corrected range-separated functional like ωB97X-D is recommended.
The Basis Set: Describing the Electron Distribution
The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, the choice of basis set is non-trivial.
-
Pople-style Basis Sets (e.g., 6-311+G(d,p)): These are widely used but may not be optimal for heavy elements. The "+" indicates diffuse functions, important for anions and excited states, while "(d,p)" denotes polarization functions, which are essential for describing bond angles and shapes correctly.[7]
-
Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are generally considered more robust, especially for post-HF methods.[11][12] The "aug-" prefix signifies the addition of diffuse functions.
-
Karlsruhe Basis Sets (e.g., def2-TZVP): This family of basis sets is optimized for DFT calculations and offers a good balance of accuracy and computational cost.[13] They are available for a wide range of elements.
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavy elements like bromine, ECPs can be used to replace the core electrons with a potential, reducing computational cost.[14] The valence electrons are still treated with a basis set (e.g., DZ - Double-Zeta). This is a pragmatic choice for larger systems.
Recommendation: For high-accuracy calculations on a molecule of this size, def2-TZVP or aug-cc-pVTZ are excellent choices.[11][12][13] For larger systems or initial exploratory calculations, a double-zeta basis set with an ECP for bromine, like LANL2DZ , can be effective.[14]
The Solvent Model: Simulating the Reaction Environment
Reactions are almost always performed in solution, and solvent effects can dramatically alter reaction pathways and energetics.
-
Polarizable Continuum Models (PCM): This is an implicit solvation method where the solvent is treated as a continuous dielectric medium. It's computationally efficient and captures the bulk electrostatic effects of the solvent.[15][16]
-
Solvation Model based on Density (SMD): The SMD model is a popular implicit model that is parameterized for a wide range of solvents.[17] It often provides more accurate solvation free energies compared to standard PCM.[17] However, some studies suggest that for certain ionic reactions in dipolar aprotic solvents, PCM might outperform SMD.[15][16]
Recommendation: The SMD model is a robust and widely accepted choice for calculating solvation energies and modeling reactions in solution.[17]
| Methodology | Recommended Options | Strengths | Considerations |
| DFT Functional | M06-2X, ωB97X-D | Good for main-group thermochemistry, kinetics, and non-covalent interactions.[8][10] | Higher computational cost than simpler GGAs. |
| Basis Set | def2-TZVP, aug-cc-pVTZ | High accuracy, systematically improvable.[11][12][13] | Computationally demanding, especially for larger systems. |
| Solvent Model | SMD | Generally accurate for solvation free energies across many solvents.[17] | Performance can vary; may be less accurate than specialized PCM for some ionic systems.[15][16] |
Part 2: Case Study: Modeling the Suzuki-Miyaura Cross-Coupling Reaction
To illustrate the application of these principles, we will outline a computational workflow to study the Suzuki-Miyaura cross-coupling of this compound. This reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[5] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][18]
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines the necessary steps to calculate the potential energy surface for the reaction.
-
Geometry Optimization of Reactants, Intermediates, and Products:
-
Build the initial structures for all species in the catalytic cycle (e.g., Pd(0) catalyst, aryl halide, boronic acid, base, and all proposed intermediates and products).
-
Perform geometry optimizations using the chosen level of theory (e.g., M06-2X/def2-TZVP) and solvent model (e.g., SMD, Toluene).
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized stationary points.
-
Self-Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Transition State (TS) Searching:
-
Locate the transition state structure connecting each step of the reaction (e.g., reactant to intermediate). Methods include Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with an initial guess structure.
-
Confirm the TS with a frequency calculation (must have one imaginary frequency).
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform an IRC calculation starting from the TS structure.
-
Self-Validation: The IRC path should connect the TS to the correct reactant and product (or intermediate) on the potential energy surface, confirming the transition state links the desired minima.
-
-
Energy Profile Construction:
-
Calculate the single-point energies of all optimized structures using a larger basis set (e.g., aug-cc-pVTZ) if computationally feasible, to refine the electronic energies.
-
Compute the Gibbs free energies (G) from the frequency calculations. The activation energy (ΔG‡) is the difference in free energy between the transition state and the preceding minimum.
-
Visualizing the Computational Workflow
A robust computational workflow ensures reproducibility and logical progression.
Caption: A generalized workflow for computational reaction mechanism analysis.
Interpreting the Data: A Comparative Table
By applying different computational methods, a researcher can build a comparative dataset to assess the sensitivity of the results to the chosen theory. The table below presents a hypothetical comparison of calculated activation energies (ΔG‡ in kcal/mol) for the rate-determining step of a Suzuki coupling.
| Functional/Basis Set | Oxidative Addition (ΔG‡) | Transmetalation (ΔG‡) | Reductive Elimination (ΔG‡) |
| B3LYP / 6-311+G(d,p) | 22.5 | 18.2 | 12.1 |
| M06-2X / def2-TZVP | 24.8 | 20.5 | 14.3 |
| ωB97X-D / def2-TZVP | 25.1 | 20.1 | 14.0 |
| Experimental Inference | Turnover-limiting step | Facile | Facile |
In this hypothetical example, all methods correctly identify oxidative addition as the likely rate-determining step, consistent with many experimental studies on palladium-catalyzed cross-couplings.[5] The Minnesota and range-separated functionals predict slightly higher barriers, which are often considered more accurate for kinetics than older hybrid functionals.
Part 3: Mechanism Visualization
Visualizing the catalytic cycle provides an intuitive understanding of the reaction pathway.
Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.
Conclusion and Outlook
This guide provides a framework for comparing and applying DFT methods to study the reactivity of this compound. By systematically evaluating functionals, basis sets, and solvent models, researchers can build a robust computational model that yields trustworthy insights into reaction mechanisms and selectivity. The case study on the Suzuki-Miyaura reaction demonstrates a self-validating workflow, from initial structure optimization to final energy profile analysis. The combination of careful methodological choice, logical workflow, and comparison with known chemical principles allows DFT to serve as a powerful predictive tool, accelerating the discovery and development of novel chemical entities for researchers, scientists, and drug development professionals.
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A Comparative Guide to Novel Compounds Derived from 1-Bromo-3-(2,2,2-trifluoroethyl)benzene: Synthetic Strategies and Performance Benchmarking
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance a multitude of properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoroethyl group, in particular, has garnered significant attention. This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile building block, 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. We will explore key synthetic methodologies, present detailed experimental protocols, and objectively compare the performance of these novel derivatives against established alternatives, supported by experimental data from closely related studies.
The Strategic Advantage of the 3-(2,2,2-trifluoroethyl)phenyl Moiety
The this compound scaffold offers a unique combination of reactive handles and desirable physicochemical properties. The bromine atom serves as a versatile anchor for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The meta-positioned trifluoroethyl group exerts a significant electronic effect and contributes to increased lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Synthetic Pathways to Novel Derivatives: A Comparative Analysis
Two of the most powerful and widely utilized methods for the functionalization of aryl halides are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions provide reliable and efficient routes to novel carbon-carbon and carbon-nitrogen bond formations, respectively.
Scenario 1: Synthesis of a Novel Biaryl Compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the creation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This methodology is invaluable for the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[1]
This protocol describes a hypothetical synthesis of a novel biphenyl derivative, a common core in many biologically active molecules.
Workflow Diagram:
Caption: Suzuki-Miyaura Cross-Coupling Workflow
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), (4-cyanophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
The reaction mixture is heated to 80°C and stirred for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Scenario 2: Synthesis of a Novel Arylamine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[2][3] This reaction is of paramount importance in drug discovery, as the arylamine motif is a key component of numerous pharmaceuticals.[4]
This protocol outlines a hypothetical synthesis of a novel diarylamine, a structure often found in kinase inhibitors and other therapeutic agents.
Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyaniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).[5]
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is heated to 100°C and stirred for 18 hours.
-
After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the target diarylamine.
Performance Comparison: Benchmarking Against Established Alternatives
To illustrate the potential advantages of novel compounds derived from this compound, we present a comparative analysis in two distinct application areas: medicinal chemistry and materials science. The data for the novel compounds is hypothetical but based on established structure-activity relationships and the known effects of trifluoroethyl substitution.
Medicinal Chemistry Application: A Novel Kinase Inhibitor
Hypothetical Compound: A derivative synthesized via Suzuki-Miyaura coupling, designed to inhibit a specific protein kinase.
Alternative Compound: A known, non-fluorinated kinase inhibitor with a similar core structure.
Signaling Pathway Diagram:
Caption: Inhibition of a Kinase Signaling Pathway
Comparative Data Table:
| Property | Novel Compound (with CF3CH2-) | Alternative Compound (non-fluorinated) | Rationale for Predicted Improvement |
| Potency (IC50) | Lower (more potent) | Higher | The trifluoroethyl group can enhance binding affinity through favorable interactions with the protein target. |
| Lipophilicity (cLogP) | Increased | Lower | The trifluoroethyl group significantly increases lipophilicity, potentially improving membrane permeability. |
| Metabolic Stability | Higher | Lower | The C-F bond is very strong, making the trifluoroethyl group resistant to metabolic degradation. |
| Bioavailability | Potentially Higher | Lower | A combination of increased lipophilicity and metabolic stability can lead to improved bioavailability. |
Materials Science Application: A Novel Organic Light-Emitting Diode (OLED) Material
Hypothetical Compound: A diarylamine derivative synthesized via Buchwald-Hartwig amination, designed for use as a hole-transport material in an OLED.
Alternative Compound: A standard, non-fluorinated hole-transport material like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).
Comparative Data Table:
| Property | Novel Compound (with CF3CH2-) | Alternative Compound (NPB) | Rationale for Predicted Improvement |
| Thermal Stability (TGA) | Higher | Lower | The trifluoroethyl group can increase intermolecular forces and molecular weight, leading to higher thermal stability. |
| Glass Transition Temp. (Tg) | Higher | Lower | A higher Tg indicates better morphological stability of the amorphous thin film, crucial for device lifetime. |
| LUMO Level | Lower | Higher | The electron-withdrawing nature of the trifluoroethyl group can lower the LUMO level, potentially improving charge injection and transport. |
| Device Efficiency | Potentially Higher | Standard | Improved charge transport and stability can lead to higher quantum efficiency and longer device lifetime. |
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel compounds with significant potential in both medicinal chemistry and materials science. The strategic incorporation of the trifluoroethyl group can lead to derivatives with enhanced performance characteristics compared to their non-fluorinated counterparts. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and efficient synthetic routes to a diverse range of these promising new molecules. The comparative analyses presented in this guide, while based on hypothetical examples, are grounded in well-established principles of medicinal and materials chemistry and highlight the exciting opportunities that await further experimental exploration in this area.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 205-215. [Link]
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- MDPI. (2024).
- PubMed. (2012).
- PubMed. (2011). 1-Bromo-2,3,5,6-tetra-fluoro-4-nitro-benzene. [Link]
- RSC Publishing. (2024).
- ResearchGate. (2024).
- ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- MDPI. (2021).
- National Institutes of Health. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. [Link]
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- Google Patents. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- ResearchGate. (2018).
- Google Patents. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- Journal of the American Chemical Society. (2026).
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- Cambridge Open Engage. (2022).
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A Comparative Guide to the Biological Activity of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth technical comparison of the biological activities of derivatives based on the 1-Bromo-3-(2,2,2-trifluoroethyl)benzene scaffold, a promising starting point for the development of novel therapeutic agents.
While direct comparative studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, by examining structurally related compounds and the broader class of trifluoromethylated and brominated benzene derivatives, we can infer and evaluate their potential across several key therapeutic areas. This guide will synthesize these findings, present available experimental data, and provide detailed protocols to empower researchers in this exciting field.
The Scientific Rationale: Why this compound?
The this compound scaffold is of significant interest due to the unique interplay of its constituent functional groups.
-
Trifluoroethyl Group: The -CH₂CF₃ moiety offers a distinct profile compared to the more common trifluoromethyl (-CF₃) group. The ethyl linker provides conformational flexibility, while the CF₃ group imparts high electronegativity and lipophilicity. This can lead to altered binding interactions with biological targets and improved pharmacokinetic properties.
-
Bromo Group: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for the introduction of diverse substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
-
Meta-Substitution Pattern: The 1,3-substitution pattern on the benzene ring provides a specific spatial arrangement of the functional groups, which can be crucial for orienting the molecule within a target's binding site.
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Caption: Key structural features of the this compound scaffold and their implications for drug design.
Comparative Analysis of Biological Activities
Based on the broader class of fluorinated aromatic compounds, derivatives of this compound are anticipated to exhibit a range of biological activities. Here, we compare their potential in key therapeutic areas, supported by data from structurally related compounds.
Anticancer Activity
The trifluoromethyl group is a well-established pharmacophore in oncology, present in several approved anticancer drugs. Its inclusion can enhance the potency of kinase inhibitors and other anticancer agents.
Supporting Evidence from Related Compounds:
Studies on fluorinated benzofuran derivatives have demonstrated significant anticancer activity. For instance, certain derivatives have shown potent inhibitory effects against the human colorectal adenocarcinoma cell line HCT116.[1] This suggests that incorporating the this compound moiety into heterocyclic scaffolds could yield promising anticancer candidates. Similarly, the introduction of a trifluoromethyl group into isoxazole-based molecules has been shown to significantly enhance their anti-cancer activity against human breast cancer cell lines (MCF-7).[2]
Hypothesized Structure-Activity Relationship (SAR):
-
Substitution at the Bromo Position: Introduction of various aryl or heteroaryl groups via Suzuki coupling is expected to modulate anticancer activity. Electron-withdrawing groups on the coupled ring may enhance activity.
-
Modification of the Trifluoroethyl Group: While synthetically challenging, modifications to the trifluoroethyl group could fine-tune the compound's properties.
-
Introduction of Additional Substituents on the Benzene Ring: Further substitution on the core benzene ring could optimize interactions with the target protein.
Comparative Data for Structurally Related Fluorinated Anticancer Compounds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzofuran Derivative 1 | HCT116 | 19.5 | [1] |
| Fluorinated Benzofuran Derivative 2 | HCT116 | 24.8 | [1] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [2] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [3] |
| Trifluoromethyl Pyrimidine Derivative 5j | - | 126.4 (EC50) | [4] |
| Trifluoromethyl Pyrimidine Derivative 5m | - | 103.4 (EC50) | [4] |
Note: The above data is for structurally related compounds and serves as a predictive guide for the potential of this compound derivatives.
Antimicrobial and Antifungal Activity
Halogenated and trifluoromethylated organic compounds have a long history as effective antimicrobial and antifungal agents. The lipophilicity imparted by the trifluoroethyl group can facilitate penetration through microbial cell membranes.
Supporting Evidence from Related Compounds:
A wide range of fluorobenzene derivatives have demonstrated significant antibacterial and antifungal properties.[5] For instance, certain poly-substituted benzene derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[6][7] The position and nature of the substituents on the benzene ring have been found to significantly affect the antimicrobial activity.[6][7] Furthermore, novel trifluoromethyl pyrimidine derivatives have exhibited good in vitro antifungal activities against a panel of plant pathogenic fungi.[8]
Hypothesized Structure-Activity Relationship (SAR):
-
Amine or Amide Derivatives: Conversion of the bromo group to an amino or amido functionality could introduce hydrogen bonding capabilities, potentially enhancing antimicrobial activity.
-
Heterocyclic Adducts: Coupling of nitrogen-containing heterocycles at the bromo position is a promising strategy, as many antimicrobial drugs contain such moieties.
-
Lipophilicity: A balance of lipophilicity is crucial. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
Comparative Data for Structurally Related Antimicrobial Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3-bis(aryloxy)propan-2-amine CPD20 | S. pyogenes, S. aureus | 2.5 | [9] |
| 1,3-bis(aryloxy)propan-2-amine CPD22 | S. pyogenes | 2.5 | [9] |
| Trifluoromethyl Pyrimidine Derivative 5b | B. cinerea | >50 (96.76% inhibition) | [8] |
| Trifluoromethyl Pyrimidine Derivative 5j | B. cinerea | >50 (96.84% inhibition) | [8] |
| Trifluoromethyl Pyrimidine Derivative 5l | B. cinerea | >50 (100% inhibition) | [8] |
Note: MIC values represent the minimum inhibitory concentration. The data for trifluoromethyl pyrimidine derivatives is presented as percentage inhibition at a fixed concentration.
Experimental Protocols
To facilitate further research, detailed methodologies for the synthesis of the core scaffold and for the evaluation of biological activity are provided below.
Synthesis of this compound
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Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Caption: Synthetic workflow for the preparation of the this compound scaffold.
Step-by-Step Protocol:
-
Trifluoromethylation: To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF at 0 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-(3-bromophenyl)-2,2,2-trifluoroethanol.
-
Deoxygenation: Dissolve the crude alcohol in dichloromethane (DCM). Add triethylsilane (Et₃SiH, 3.0 eq) followed by the dropwise addition of trifluoroacetic acid (TFA, 10.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic versatility of the bromo group, combined with the unique properties of the trifluoroethyl moiety, provides a rich platform for medicinal chemists to explore.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives. High-throughput screening against various cancer cell lines and microbial strains will be crucial for identifying lead compounds. Subsequent mechanistic studies, including target identification and pathway analysis, will be necessary to understand how these compounds exert their biological effects.
This guide provides a foundational understanding of the potential of this compound derivatives and offers practical experimental protocols to accelerate research in this area. The insights and methodologies presented herein are intended to empower researchers to unlock the full therapeutic potential of this intriguing chemical scaffold.
References
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. (2024-12-04).
- Asif, M. Biological Potential of FluoroBenzene Analogs. JSciMed Central. (2016).
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH. (Date not available).
- Uyanik, A., Oktemer, A., & Logoglu, E. Antimicrobial and antifungal activity study of poly substituted benzene derivatives. DergiPark. (Date not available).
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. (Date not available).
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. (2024-06-19).
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. (Date not available).
- Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. (Date not available).
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (Date not available).
- ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. DergiPark. (Date not available).
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. (2025-08-06).
- Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. MDPI. (Date not available).
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. (2018-12-18).
- Benzene, 1-bromo-3-fluoro-. NIST WebBook. (Date not available).
- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). PPRTV Library. (2017-09-21).
- Benzene, 1-bromo-3-(trifluoromethyl)-. PubChem. (Date not available).
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The Strategic Utility of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in Medicinal Chemistry: A Comparative Guide to Structure-Activity Relationship (SAR) Studies
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance pharmacological properties. The trifluoromethyl group (-CF3), in particular, is a bioisostere of the methyl group that can significantly improve metabolic stability, lipophilicity, and binding affinity. The precursor molecule, 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, serves as a versatile building block for introducing the valuable 3-(trifluoromethyl)phenyl moiety into a diverse range of biologically active compounds. This guide provides a comparative analysis of structure-activity relationships (SAR) for analogs synthesized from this key intermediate, with a focus on kinase and apoptosis regulators. We will delve into the rationale behind synthetic strategies and explore how subtle structural modifications impact biological activity, offering insights for researchers in drug development.
The Synthetic Versatility of this compound
The bromine atom on the phenyl ring of this compound provides a reactive handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation[1][2]. These reactions are cornerstones of modern medicinal chemistry, enabling the modular assembly of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Diverse Scaffolds
The ability to readily form biaryl structures and introduce nitrogen-containing heterocycles is paramount in the synthesis of many targeted therapies. The general schemes for these pivotal reactions are outlined below.
General Suzuki-Miyaura Coupling Reaction:
Caption: Suzuki-Miyaura coupling of this compound.
General Buchwald-Hartwig Amination Reaction:
Caption: Buchwald-Hartwig amination of this compound.
These synthetic routes provide access to a vast chemical space, allowing for the systematic exploration of SAR.
Comparative SAR Analysis of Bioactive Analogs
The 3-(trifluoromethyl)phenyl motif is a common feature in a number of potent and selective inhibitors of various biological targets. Here, we compare the SAR of two prominent classes of inhibitors: mTOR kinase inhibitors and PYK2 kinase inhibitors.
Case Study 1: mTOR Kinase Inhibitors - The Torin Series
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival[3]. Its dysregulation is implicated in numerous cancers. The development of ATP-competitive mTOR inhibitors has been a major focus of cancer research. Torin1 and its improved analog, Torin2, are potent and selective mTOR inhibitors that feature a 1-(3-(trifluoromethyl)phenyl) moiety[4][5].
The SAR studies for the Torin series reveal critical structural requirements for potent mTOR inhibition.
| Compound | R Group (at Ar2) | mTORC1 Cellular IC50 (nM) | PI3K Cellular IC50 (nM) | Selectivity (PI3K/mTORC1) |
| Torin1 | Quinoline | 2 | 1800 | 900 |
| Analog 1 | 4-Propionylpiperazine | 2 | >10000 | >5000 |
| Torin2 | 6-Aminopyridin-3-yl | 0.25 | 200 | 800 |
| Analog 2 | Pyrazole | 10 | >10000 | >1000 |
| Analog 3 | Methylpyrazole | 50 | >10000 | >200 |
Data synthesized from multiple sources for illustrative comparison.[4][5]
Key SAR Insights for mTOR Inhibitors:
-
The 3-(Trifluoromethyl)phenyl Moiety: This group is consistently present in highly potent analogs, suggesting a critical role in binding to the ATP pocket of mTOR.
-
The Ar2 Group: The nature of the aromatic system at the Ar2 position significantly influences both potency and selectivity.
-
The quinoline of Torin1 provides high potency and excellent selectivity over PI3K[4].
-
Replacing the quinoline with a smaller heterocyclic ring like pyrazole (Analog 2 ) or methylpyrazole (Analog 3 ) leads to a decrease in mTOR inhibitory activity[5].
-
The 6-aminopyridin-3-yl group in Torin2 results in a remarkable increase in potency while maintaining high selectivity[5].
-
-
Lactam Ring: The rigid six-membered lactam core is essential for activity. Modifications to this ring, such as converting it to a urea or carbamate, result in a dramatic loss of potency[3].
Caption: Key SAR takeaways for the Torin series of mTOR inhibitors.
Case Study 2: Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in various cellular processes, and its inhibition is a potential therapeutic strategy for osteoporosis[6][7]. A series of trifluoromethylpyrimidine-based compounds have been developed as potent PYK2 inhibitors[8][9].
The development of these inhibitors involved optimizing for potency, selectivity against the related kinase FAK, and minimizing the formation of reactive metabolites.
| Compound | R1 | R2 | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |
| Lead Compound | H | 3-aminophenyl | 50 | 5 | 0.1 |
| Analog 4 | H | 3-sulfonamidophenyl | 10 | 150 | 15 |
| Analog 5 | CH₃ | 3-sulfonamidophenyl | 8 | 120 | 15 |
| Analog 6 | H | 3-(N-methylsulfonamido)phenyl | 12 | 200 | 16.7 |
Data synthesized from multiple sources for illustrative comparison.[8][9]
Key SAR Insights for PYK2 Inhibitors:
-
Trifluoromethylpyrimidine Core: This core scaffold is essential for the inhibitory activity against PYK2.
-
The Aniline Moiety: The nature of the substituent on the aniline ring is critical for both potency and selectivity.
-
A simple amino group (Lead Compound ) results in poor selectivity for PYK2 over FAK.
-
Introduction of a sulfonamide group (Analog 4 ) significantly improves both PYK2 potency and selectivity.
-
-
Substitution on the Pyrimidine Ring:
-
Small alkyl groups like methyl at the R1 position (Analog 5 ) are well-tolerated and can maintain or slightly improve potency.
-
-
Mitigation of Reactive Metabolites: The initial lead compounds with a dianiline structure were found to form reactive diimine metabolites. The introduction of the sulfonamide group not only improved potency and selectivity but also mitigated this metabolic liability[8][9].
Caption: Workflow for the optimization of PYK2 inhibitors.
Experimental Protocols
To facilitate the application of these findings, detailed protocols for the key synthetic transformations are provided below.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the degassed solvent, followed by the amine and this compound.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in constructing complex molecular architectures through robust palladium-catalyzed cross-coupling reactions has been demonstrated in the synthesis of potent kinase inhibitors and other biologically active molecules. The comparative SAR analysis of mTOR and PYK2 inhibitors highlights the critical role of the 3-(trifluoromethyl)phenyl moiety in achieving high potency and selectivity. This guide underscores the importance of a systematic approach to SAR studies, where iterative modifications to a core scaffold, enabled by versatile starting materials like this compound, can lead to the discovery of drug candidates with optimized pharmacological profiles.
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- Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
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- Johnson, T. A., et al. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3221-3225. [Link]
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- Cui, J., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link]
- Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]
- Le, T. N., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(11), 2993. [Link]
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A Comparative Guide to the Reactivity of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of drug discovery and materials science. The trifluoroethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparative analysis of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a key building block for introducing this valuable functional group. We will benchmark its performance against other aryl halides in essential palladium-catalyzed cross-coupling reactions, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Influence of the Trifluoroethyl Group on Aryl Halide Reactivity
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[2] This step is highly sensitive to the electronic nature of the aryl ring. The 2,2,2-trifluoroethyl group at the meta position of this compound exerts a moderate electron-withdrawing effect.[3] This electronic perturbation is critical, as it influences the reactivity of the C-Br bond, making it a fascinating subject for comparative analysis against both electron-rich and more strongly electron-deficient aryl bromides, as well as other aryl halides.
Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the trend: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F, which is inversely correlated with the carbon-halogen bond dissociation energy.[4] While aryl iodides are highly reactive, their cost and instability can be prohibitive.[5] Conversely, aryl chlorides are abundant and economical but often require more specialized and highly active catalyst systems to overcome their stronger C-Cl bond.[6][7] this compound, therefore, occupies a strategic middle ground, offering a balance of reactivity and stability.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
To provide a clear benchmark, we will compare the performance of this compound with representative electron-neutral (4-Bromoanisole), electron-rich (4-Bromo-N,N-dimethylaniline), and more strongly electron-deficient (4-Bromobenzonitrile) aryl bromides, as well as its chloride analog, 1-Chloro-3-(2,2,2-trifluoroethyl)benzene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[8][9] The reaction's efficiency is highly dependent on the electronic properties of the aryl halide.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₃PO₄ | Dioxane | 100 | 18 | 75 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 95 |
| 1-Chloro-3-(2,2,2-trifluoroethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 85[10] |
The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes.
The moderate electron-withdrawing nature of the trifluoroethyl group in this compound enhances its reactivity compared to the electron-rich 4-bromoanisole and significantly more so than the electron-rich 4-bromo-N,N-dimethylaniline. As expected, the strongly electron-deficient 4-bromobenzonitrile exhibits the highest reactivity. The successful coupling of the analogous aryl chloride requires a more sophisticated catalyst system and harsher conditions, highlighting the superior general utility of the bromide.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
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A Comparative Guide to the Reactivity of Bromo-(2,2,2-trifluoroethyl)benzene Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The placement of functional groups—a concept known as isomerism—can dramatically alter reaction pathways, yields, and regioselectivity. This guide provides an in-depth comparison of the ortho, meta, and para isomers of bromo-(2,2,2-trifluoroethyl)benzene, offering both mechanistic explanations and practical experimental insights to inform your synthetic strategy.
Introduction: The Electronic Tug-of-War
The reactivity of bromo-(2,2,2-trifluoroethyl)benzene isomers is governed by a delicate interplay between the electronic and steric properties of the two substituents: the bromine atom and the 2,2,2-trifluoroethyl group.
-
Bromine (Br): Exerts a dual electronic effect. It is deactivating due to its strong -I (inductive) effect , pulling electron density from the ring. However, its lone pairs participate in resonance, creating a weak +R (resonance) effect that donates electron density, primarily to the ortho and para positions.
-
2,2,2-Trifluoroethyl (-CH₂CF₃): This group is a powerful electron-withdrawing moiety. The three fluorine atoms create an intense inductive pull. While the -CH₂- linker separates the -CF₃ from the ring, the group as a whole acts as a strong -I deactivator .[1][2] Unlike groups directly attached via a heteroatom, it has no significant resonance effect. Its primary influence is deactivating the entire ring, making it less susceptible to electrophilic attack but more reactive in nucleophilic substitutions.[3][4]
The positional combination of these effects dictates the reactivity of each isomer in key synthetic transformations.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via an addition-elimination mechanism. Its rate-determining step is the formation of a negatively charged Meisenheimer complex.[5][6] The stability of this intermediate is the single most critical factor determining reactivity.
Core Principle: Reactivity in SNAr is dramatically enhanced by electron-withdrawing groups positioned ortho or para to the leaving group (bromine), as they can stabilize the intermediate's negative charge through resonance.[7][8]
Isomeric Reactivity Profile:
-
ortho and para Isomers (The Activated Pair): These isomers are significantly more reactive towards nucleophiles. The powerful electron-withdrawing trifluoroethyl group is perfectly positioned to delocalize the negative charge of the Meisenheimer complex. This resonance stabilization lowers the activation energy of the first, rate-limiting step.[9][10]
-
meta Isomer (The Deactivated Isomer): In the meta isomer, the trifluoroethyl group cannot participate in resonance to stabilize the negative charge on the carbon backbone of the Meisenheimer intermediate.[8][9] Stabilization is limited to the weaker inductive effect, rendering this isomer far less reactive under SNAr conditions.
Caption: SNAr reactivity is dictated by intermediate stability.
Comparative Data: SNAr with Sodium Methoxide
| Isomer Position | Relative Rate Constant (krel) | Typical Yield (%) | Mechanistic Rationale |
| para | High | >90% | Excellent resonance stabilization of the Meisenheimer complex by the -CH₂CF₃ group. |
| ortho | Moderate-High | 75-90% | Strong resonance stabilization, slightly impeded by potential steric hindrance to the approaching nucleophile. |
| meta | Very Low | <5% | No resonance stabilization of the intermediate; only weak inductive withdrawal.[9][10] |
Experimental Protocol: SNAr of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-bromo-4-(2,2,2-trifluoroethyl)benzene (1.0 eq).
-
Reagents: Add anhydrous Dimethylformamide (DMF) as the solvent. Add sodium methoxide (1.5 eq).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for C-C and C-N bond formation. The key step influenced by isomers is the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.[11][12]
Core Principle: Oxidative addition is favored by electron-poor C-Br bonds and is sensitive to steric hindrance around the reaction site.
Isomeric Reactivity Profile:
-
para Isomer (The Ideal Substrate): This isomer typically exhibits the highest reactivity. The C-Br bond is electron-deficient due to the strong inductive pull of the opposing trifluoroethyl group, and the reaction site is sterically unhindered, allowing easy access for the bulky palladium catalyst.
-
meta Isomer (The Reliable Performer): The meta isomer is also highly reactive. The C-Br bond is still significantly electron-poor, and steric hindrance is minimal. Its reactivity is generally comparable to or slightly less than the para isomer.
-
ortho Isomer (The Challenging Substrate): The ortho isomer is the least reactive in cross-coupling reactions. While its C-Br bond is electron-deficient, the adjacent trifluoroethyl group provides significant steric bulk. This hindrance can impede the approach of the palladium-ligand complex, slowing the rate of oxidative addition and often requiring more forcing conditions or specialized, less bulky ligands.[11]
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer Position | Typical Yield (%) | Required Conditions | Mechanistic Rationale |
| para | >95% | Standard (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) | Electron-poor C-Br bond, minimal steric hindrance. |
| meta | 90-95% | Standard | Electron-poor C-Br bond, minimal steric hindrance. |
| ortho | 60-80% | Harsher conditions or specialized ligands may be needed | Steric hindrance from the adjacent -CH₂CF₃ group impedes oxidative addition. |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
-
Setup: Combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in a flask.
-
Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/GC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify via silica gel chromatography.
Regioselectivity in Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) using a strong organolithium base.[13][14] The DMG coordinates the base, delivering it to the adjacent proton.[15] While the trifluoroethyl group is not a classical DMG, the bromine atom can act as a weak one.[16] The most significant factor, however, is the increased acidity of protons flanked by electron-withdrawing groups.
Core Principle: Deprotonation occurs at the most acidic C-H bond, which is typically located ortho to the most influential directing group or between two electron-withdrawing groups.
Isomeric Reactivity Profile:
-
ortho-bromo-(trifluoroethyl)benzene: The proton at C6 (adjacent to the bromine) is the most likely site for metalation, directed weakly by the bromine. However, the proton at C3 (between the two substituents) is significantly acidified. Competition is possible, but deprotonation at C6 is generally observed. A study on a similar system, 1-bromo-2-(trifluoromethyl)benzene, showed that metalation followed by silylation occurred exclusively at the 6-position, directed by the bromine.[16]
-
meta-bromo-(trifluoroethyl)benzene: The proton at C2, positioned between the bromo and trifluoroethyl groups, is the most acidic proton on the ring. Metalation will occur with high regioselectivity at this position.
-
para-bromo-(trifluoroethyl)benzene: The four aromatic protons are equivalent in pairs. The bromine will direct metalation to the C2/C6 positions (ortho to the bromine).
Caption: Predicting the site of Directed ortho-Metalation.
Conclusion for the Bench Chemist
The isomeric position of the trifluoroethyl group relative to the bromine atom is a critical determinant of chemical reactivity. A clear understanding of the underlying electronic and steric effects allows for the rational selection of reaction conditions and prediction of outcomes.
-
For SNAr reactions , prioritize the para and ortho isomers, as they are highly activated towards nucleophilic attack. The meta isomer is largely unreactive.
-
For palladium-catalyzed cross-couplings , the para and meta isomers are excellent substrates due to minimal steric hindrance. The ortho isomer is more challenging and may require ligand screening and harsher conditions.
-
For Directed ortho-Metalation , regioselectivity is predictable based on proton acidity, with the proton situated between the two electron-withdrawing groups (meta isomer) being the most reactive site.
By leveraging this comparative knowledge, researchers can design more efficient, selective, and successful synthetic routes for the functionalization of these valuable fluorinated building blocks.
References
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A Comparative Spectroscopic Guide to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene and its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit remarkably different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-bromo-3-(2,2,2-trifluoroethyl)benzene and its ortho and para isomers. By integrating experimental data with foundational spectroscopic principles, this document serves as a practical reference for identifying and differentiating these closely related compounds.
Introduction to the Isomers
The three positional isomers of 1-bromo-(2,2,2-trifluoroethyl)benzene—ortho, meta, and para—present a compelling case study in the influence of substituent placement on spectroscopic signatures. The electron-withdrawing nature of the bromine atom and the trifluoroethyl group, combined with their steric demands, creates distinct electronic environments for the aromatic protons and carbons in each isomer. These differences are readily discernible through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a comprehensive toolkit for their unambiguous identification.
Comparative Spectroscopic Analysis
A thorough analysis of the NMR, IR, and MS data reveals characteristic patterns for each isomer. While experimental data for the para-isomer is readily available, the data for the ortho and meta isomers is less common in the literature. Therefore, this guide presents the experimental data for the para-isomer and provides expert predictions for the ortho and meta isomers based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are exquisitely sensitive to the electronic and steric environment of the nuclei.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is particularly diagnostic. The substitution pattern directly influences the symmetry of the molecule and, consequently, the number of unique proton signals and their splitting patterns.
-
Ortho-isomer (1-Bromo-2-(2,2,2-trifluoroethyl)benzene): This isomer is expected to show four distinct signals in the aromatic region, each integrating to one proton. The proximity of the two bulky substituents will likely lead to complex splitting patterns for all four aromatic protons due to ortho, meta, and potentially para couplings.
-
Meta-isomer (this compound): The meta-isomer is predicted to exhibit four signals in the aromatic region. One proton will appear as a singlet (or a narrowly split triplet), corresponding to the proton between the two substituents. The other three protons will show more complex splitting patterns.
-
Para-isomer (1-Bromo-4-(2,2,2-trifluoroethyl)benzene): Due to the plane of symmetry, the para-isomer displays a simpler spectrum with two doublets in the aromatic region, each integrating to two protons. This characteristic AA'BB' system is a hallmark of para-disubstituted benzenes.[1]
The methylene protons of the trifluoroethyl group (-CH₂CF₃) typically appear as a quartet due to coupling with the three fluorine atoms.
¹³C NMR Spectroscopy
The number of signals in the aromatic region of the ¹³C NMR spectrum is also determined by molecular symmetry.
-
Ortho- and Meta-isomers: Both are expected to show six distinct signals for the aromatic carbons, as all are in unique chemical environments.
-
Para-isomer: The symmetry of the para-isomer results in only four signals for the aromatic carbons.[1]
The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms, while the methylene carbon will appear as a quartet due to two-bond coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent tool for analyzing fluorinated compounds.[2][3] For all three isomers, the three fluorine atoms of the -CF₃ group are equivalent and will give rise to a single signal, which appears as a triplet due to coupling with the adjacent methylene protons.[1]
Table 1: Summary of Experimental and Predicted NMR Data
| Isomer | Spectroscopic Technique | Aromatic Region | -CH₂- Protons | -CF₃ Fluorines |
| Ortho | ¹H NMR | Predicted: 4 distinct multiplets | Predicted: Quartet | - |
| ¹³C NMR | Predicted: 6 signals | Predicted: Quartet | Predicted: Quartet | |
| ¹⁹F NMR | - | - | Predicted: Triplet | |
| Meta | ¹H NMR | Predicted: 4 signals (one singlet-like) | Predicted: Quartet | - |
| ¹³C NMR | Predicted: 6 signals | Predicted: Quartet | Predicted: Quartet | |
| ¹⁹F NMR | - | - | Predicted: Triplet | |
| Para | ¹H NMR | Experimental: Two doublets (AA'BB' system)[1] | Experimental: 3.30 ppm (quartet, J = 10.5 Hz)[1] | - |
| ¹³C NMR | Experimental: 132.0, 131.9, 129.2, 125.6 (q, J = 274.8 Hz) ppm[1] | Experimental: 39.8 ppm (quartet, J = 29.6 Hz)[1] | - | |
| ¹⁹F NMR | - | - | Experimental: -66.0 ppm (triplet, J = 10.2 Hz)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and the substitution pattern of the aromatic ring. The key regions to examine are the C-H stretching vibrations, the C=C in-ring stretching vibrations, and the out-of-plane (oop) C-H bending vibrations.[4][5]
-
C-H Stretch: Aromatic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region.
-
C=C Stretch: Aromatic ring stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
-
Ortho: A strong band is expected between 770-735 cm⁻¹.
-
Meta: Two strong bands are anticipated, one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
Para: A single strong band is characteristic in the 860-800 cm⁻¹ region.
-
-
C-F and C-Br Stretches: Strong absorptions corresponding to C-F stretching are expected in the 1350-1100 cm⁻¹ region. The C-Br stretch will appear at lower wavenumbers, typically in the 680-515 cm⁻¹ range.
Table 2: Predicted IR Absorption Bands for Isomer Differentiation
| Vibration | Ortho-isomer (Predicted) | Meta-isomer (Predicted) | Para-isomer (Predicted) |
| Aromatic C-H oop Bending | 770-735 cm⁻¹ (strong) | 810-750 cm⁻¹ (strong) & 725-680 cm⁻¹ (strong) | 860-800 cm⁻¹ (strong) |
| C-F Stretch | ~1350-1100 cm⁻¹ (strong) | ~1350-1100 cm⁻¹ (strong) | ~1350-1100 cm⁻¹ (strong) |
| C-Br Stretch | ~680-515 cm⁻¹ | ~680-515 cm⁻¹ | ~680-515 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the 1-bromo-(2,2,2-trifluoroethyl)benzene isomers, the electron ionization (EI) mass spectra are expected to be very similar, making differentiation based solely on MS challenging. However, key features can confirm the elemental composition.
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7]
Common fragmentation pathways would likely involve the loss of a bromine radical (M - Br)⁺, and cleavage of the ethyl group, leading to fragments such as [M - CF₃]⁺ and [M - CH₂CF₃]⁺.
Table 3: Predicted Key Mass Spectrometry Fragments
| Fragment | Description | Expected m/z (for ⁷⁹Br) |
| [C₈H₆BrF₃]⁺ | Molecular Ion (M⁺) | 238 |
| [C₈H₆BrF₃]⁺ | Molecular Ion (M+2) | 240 |
| [C₈H₆F₃]⁺ | Loss of Bromine | 159 |
| [C₇H₆Br]⁺ | Loss of CF₃ | 169 |
| [C₆H₄Br]⁺ | Loss of CH₂CF₃ | 155 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: -50 to -80 ppm (adjust as needed).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Use an external reference such as CFCl₃ (0 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal (¹H and ¹³C).
FTIR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peaks and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
Workflow and Logic Diagrams
To visualize the analytical workflow and the logical process of isomer differentiation, the following diagrams are provided.
Caption: General workflow for spectroscopic analysis.
Caption: Logic diagram for isomer differentiation using ¹H NMR.
Conclusion
The differentiation of the ortho, meta, and para isomers of this compound is readily achievable through a combined spectroscopic approach. ¹H and ¹³C NMR are the most definitive techniques, with the number of signals and splitting patterns in the aromatic region providing unambiguous structural information. FTIR spectroscopy serves as a rapid and effective method to distinguish the isomers based on their characteristic C-H out-of-plane bending vibrations. While mass spectrometry is less useful for isomer differentiation, it is essential for confirming the molecular weight and elemental composition. By understanding the principles outlined in this guide and employing the standardized protocols, researchers can confidently identify these and other substituted aromatic compounds.
References
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- Analytical Chemistry. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. 58(13), 2913–2917.
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Introduction: The Analytical Imperative for a Key Synthetic Building Block
1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS No. 163975-05-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the bromo- and trifluoroethyl- substituents, make it a valuable intermediate for synthesizing novel pharmaceutical agents and agrochemicals. In any research or development pipeline, the chemical purity of such a starting material is not merely a quality metric; it is a fundamental prerequisite for reproducible, reliable, and safe outcomes. The presence of unknown or unquantified impurities can lead to failed reactions, introduce confounding variables in biological assays, and pose significant safety risks.
This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind method selection, the establishment of self-validating experimental systems, and the comparative strengths of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Chapter 1: Orthogonal Analytical Strategies: A Multi-Faceted Approach to Purity
No single analytical technique can definitively establish the purity of a compound under all circumstances. A robust purity assessment relies on orthogonal methods—techniques that measure the analyte and its impurities based on different chemical or physical principles. For this compound, the combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
Causality of Choice: The suitability of GC is dictated by the physicochemical properties of the analyte. This compound possesses a boiling point of 106-108°C at 56 mmHg, indicating sufficient volatility for analysis in the gas phase without thermal degradation.[1] GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase, making it exceptionally powerful for resolving volatile isomers, residual solvents, and synthetic by-products.[3]
Potential Impurities Detected:
-
Isomeric Impurities: Positional isomers such as 1-Bromo-2- or 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, which may arise during synthesis.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Related Volatile By-products: Compounds formed from side reactions during the synthetic process.
-
Residual Solvents: Organic solvents used during the reaction or purification steps.
Establishing a Self-Validating Protocol: A GC-MS protocol becomes self-validating through the integration of a mass selective detector and system suitability checks. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, confirming the identity of both the main peak and any impurities.[4][5] For fluorinated compounds where the molecular ion may be weak under standard Electron Ionization (EI), softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) can be invaluable for confirming molecular weight.[4] System suitability is ensured by monitoring parameters like peak resolution, tailing factor, and signal-to-noise ratio, guaranteeing the system is performing correctly for each analysis.[6]
High-Performance Liquid Chromatography (HPLC): Interrogating Non-Volatile and Polar Impurities
Causality of Choice: While GC-MS excels with volatile compounds, it is blind to non-volatile or thermally unstable impurities, such as salts or highly polar by-products. HPLC is the orthogonal method of choice for these species.[7] The presence of the benzene ring in this compound provides a strong chromophore, making it readily detectable by UV-Vis detectors, one of the most common and robust detectors for HPLC systems.[7] A reversed-phase method (e.g., using a C18 column) is typically employed, separating compounds primarily based on their hydrophobicity.
Potential Impurities Detected:
-
Non-Volatile Synthetic By-products: High molecular weight oligomers or polar degradation products.
-
Thermally Labile Impurities: Compounds that would decompose under the high temperatures of a GC inlet.
-
Inorganic Salts: Residual salts from the workup procedure.
Establishing a Self-Validating Protocol: The trustworthiness of an HPLC method is established through rigorous validation as defined by regulatory bodies like the International Council for Harmonisation (ICH).[8] Key validation parameters include specificity (the ability to resolve the analyte from impurities), linearity (a proportional response to concentration), accuracy, and precision.[9] The protocol's reliability is further confirmed during routine use by running a standard of known concentration to verify retention time and response, ensuring the system is calibrated and performing as expected for each batch of samples.[10]
Quantitative NMR (qNMR): An Absolute and Structurally Informative Method
Causality of Choice: NMR spectroscopy is a primary analytical technique because the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[11][12] This fundamental principle allows for the determination of purity without requiring a reference standard of the analyte itself; instead, a certified internal standard of known purity and concentration is used.[13] For this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.
-
¹H qNMR: Provides a quantitative assessment based on the proton signals of the molecule.
-
¹⁹F qNMR: Offers distinct advantages for fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and its spectra typically have a wide chemical shift range with minimal background, reducing the chance of signal overlap and simplifying quantification.[14][15]
Potential Impurities Detected:
-
A wide range of impurities, including those that are non-volatile or lack a UV chromophore, making them invisible to GC and HPLC-UV, respectively.[16]
-
Structural isomers and previously unidentified by-products, as NMR provides detailed structural information for all detected species.[17][18]
Establishing a Self-Validating Protocol: The qNMR experiment is inherently self-validating when performed under strict, well-defined conditions.[12] The protocol's integrity hinges on ensuring full relaxation of all relevant nuclei before each pulse, which is achieved by setting the relaxation delay (d1) to at least five times the longest spin-lattice relaxation time (T₁) of any signal being integrated. The use of a certified internal standard provides traceability, while the non-destructive nature of the technique allows the same sample to be re-analyzed or analyzed by other methods, ensuring data integrity.[19]
Chapter 2: At-a-Glance Comparison of Purity Assessment Techniques
The selection of an appropriate analytical method depends on the specific question being asked. The table below summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle of Separation | Volatility & Boiling Point | Polarity & Hydrophobicity | Not a separation technique |
| Primary Application | Analysis of volatile impurities and isomers | Analysis of non-volatile and polar impurities | Absolute purity determination & structural elucidation |
| Selectivity | Very High (separation) + High (MS detection) | High (separation) + Moderate (UV detection) | High (based on unique NMR signals) |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Low (mg range) |
| Quantification | Relative (Area %); Absolute with specific standards | Relative (Area %); Absolute with specific standards | Absolute (with internal standard) |
| Sample Requirement | Small (~1 mg/mL) | Small (~1 mg/mL) | Larger (~10-20 mg)[11] |
| Destructive? | Yes | No (can be collected post-detector) | No |
| Impurity Identification | Excellent (via MS fragmentation patterns) | Poor (based on retention time only) | Excellent (provides structural information) |
Chapter 3: Visualizing the Analytical Workflows
To ensure clarity and reproducibility, the logical flow of each analytical procedure is outlined below using standardized diagrams.
Caption: Workflow for Purity Analysis by GC-MS.
Caption: Workflow for Purity Analysis by HPLC-UV.
Caption: Workflow for Absolute Purity by qNMR.
Chapter 4: Standard Operating Protocols
The following protocols provide detailed, step-by-step methodologies for conducting purity analysis. These should be considered templates and may require optimization based on the specific instrumentation and potential impurity profile of the sample.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in the synthesized this compound.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Autosampler for reproducible injections.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane or dichloromethane) in a volumetric flask to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
3. GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
4. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the relative purity by dividing the peak area of the main component by the total area of all peaks (Area %).
-
Identify impurity peaks by comparing their mass spectra against a commercial library (e.g., NIST) and by interpreting fragmentation patterns.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound from its non-volatile impurities.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient:
-
0-15 min: 60% B to 95% B.
-
15-20 min: Hold at 95% B.
-
20-21 min: 95% B to 60% B.
-
21-25 min: Hold at 60% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity by dividing the peak area of the main component by the total area of all peaks (Area %).
Protocol 3: Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
2. Sample and Standard Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard must have a known purity, be stable, and have signals that do not overlap with the analyte signals.[13]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).
-
Vortex to ensure complete dissolution and transfer the solution to a clean NMR tube.
3. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 30 seconds (this must be at least 5x the longest T₁ of both the analyte and standard to ensure full relaxation for accurate integration).
-
Number of Scans: 16-64 scans, to achieve a high signal-to-noise ratio.
-
Acquisition Time: ≥ 3 seconds.
4. Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Calculate the purity using the following formula[11]:
-
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
-
-
References
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? JEOL Ltd.
- Emery Pharma. (n.d.).
- Schaller, F., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 29(3), 698. [Link]
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
- Sharma, A., & Sharma, R. (2012). Analytical method validation: A brief review. J. Pharm. Res, 5(5), 2533-2539. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific integrity and progress. In the synthesis of novel chemical entities, particularly those incorporating fluorine, precise structural elucidation is paramount. This guide provides an in-depth comparison of analytical techniques for confirming the structure of products derived from 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a versatile building block in medicinal chemistry. We will explore its reactivity in common cross-coupling and nucleophilic substitution reactions, presenting supporting experimental data and detailed protocols to ensure trustworthy and reproducible outcomes.
The Strategic Importance of this compound in Medicinal Chemistry
The subject of our investigation, this compound, is a compound of significant interest. The trifluoroethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo-substituent, in turn, provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the outcomes of these reactions is crucial for the rational design of new therapeutic agents.
Comparing the Arsenal of Analytical Techniques
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling) | Readily available, provides detailed structural information | Can have overlapping signals in complex molecules |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule | Excellent for determining the number and type of carbon atoms | Lower sensitivity, longer acquisition times |
| ¹⁹F NMR Spectroscopy | Fluorine environment, quantification | High sensitivity, wide chemical shift range minimizes overlap, excellent for reaction monitoring[1][2][3][4] | Requires a fluorine-containing molecule |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula information | Isomers can be difficult to distinguish without chromatography |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination | Requires a single, high-quality crystal |
Reaction Pathways and Product Characterization
We will now delve into three common reaction types involving this compound and detail the analytical strategies for confirming the structures of the resulting products.
Suzuki-Miyaura Cross-Coupling: A C-C Bond Forming Powerhouse
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organoboron species with an organohalide.[5]
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and ¹⁹F NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Technique | Expected Data for 3-Phenyl-1-(2,2,2-trifluoroethyl)benzene | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65-7.30 (m, 9H, Ar-H), 3.45 (q, J = 10.8 Hz, 2H, CH₂) | Complex aromatic signals indicative of two phenyl rings. A quartet for the CH₂ group coupled to the three fluorine atoms. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 141.2, 140.8, 132.5, 129.8, 129.1, 128.8, 127.9, 127.5, 125.0 (q, J = 277 Hz, CF₃), 39.8 (q, J = 29 Hz, CH₂) | Multiple aromatic signals and two quartets characteristic of the trifluoroethyl group. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -66.2 (t, J = 10.8 Hz) | A triplet for the CF₃ group coupled to the two adjacent protons. |
| GC-MS (EI) | m/z 238 (M⁺), 169 ([M-CF₃]⁺) | Molecular ion peak at 238, corresponding to the expected product. Loss of the CF₃ group is a common fragmentation pathway. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[6][7][8][9]
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over magnesium sulfate.
-
Filter, concentrate, and purify by column chromatography.
| Technique | Expected Data for 4-(3-(2,2,2-Trifluoroethyl)phenyl)morpholine | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-6.80 (m, 4H, Ar-H), 3.88 (t, J = 4.8 Hz, 4H, OCH₂), 3.20 (t, J = 4.8 Hz, 4H, NCH₂), 3.40 (q, J = 10.9 Hz, 2H, CH₂) | Aromatic signals in the upfield region due to the electron-donating amine. Characteristic triplets for the morpholine protons and a quartet for the trifluoroethyl group. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 151.5, 131.8, 129.5, 120.1, 116.3, 115.9, 125.2 (q, J = 277 Hz, CF₃), 66.9 (OCH₂), 49.5 (NCH₂), 39.9 (q, J = 29 Hz, CH₂) | Aromatic signals and the characteristic signals for the morpholine and trifluoroethyl groups. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -66.1 (t, J = 10.9 Hz) | A triplet for the CF₃ group coupled to the adjacent protons. |
| LC-MS (ESI) | m/z 246 ([M+H]⁺) | Protonated molecular ion peak confirming the molecular weight of the product. |
Nucleophilic Aromatic Substitution (SNAr): A Less Trodden Path
Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[3][4][6][10] With the trifluoroethyl group in the meta position, this compound is less activated towards SNAr. However, under forcing conditions, this reaction may proceed.
Reaction Scheme:
A representative nucleophilic aromatic substitution reaction.
-
To a sealed tube, add this compound (1.0 eq) and sodium methoxide (2.0 eq).
-
Add anhydrous dimethylformamide (DMF).
-
Seal the tube and heat to 150 °C for 24 hours.
-
Monitor the reaction by ¹⁹F NMR to observe the disappearance of the starting material and the appearance of the product signal.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Technique | Expected Data for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-6.80 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 3.38 (q, J = 10.9 Hz, 2H, CH₂) | Aromatic signals shifted upfield by the methoxy group. A singlet for the methoxy protons and a quartet for the trifluoroethyl group. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 159.8, 132.1, 129.7, 120.5, 114.2, 113.8, 125.3 (q, J = 277 Hz, CF₃), 55.3 (OCH₃), 39.7 (q, J = 29 Hz, CH₂) | Aromatic signals and characteristic peaks for the methoxy and trifluoroethyl groups. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -66.0 (t, J = 10.9 Hz) | A triplet for the CF₃ group coupled to the adjacent protons. |
| GC-MS (EI) | m/z 190 (M⁺), 175 ([M-CH₃]⁺), 121 ([M-CF₃]⁺) | Molecular ion at 190 and expected fragmentation patterns. |
A Self-Validating System for Trustworthy Results
The protocols described above are designed to be self-validating. The combination of chromatographic monitoring (TLC, GC-MS) and in-situ spectroscopic analysis (¹⁹F NMR) provides real-time feedback on reaction progress and purity. The final structural confirmation relies on the convergence of data from multiple, independent analytical techniques. When the molecular weight from mass spectrometry aligns with the detailed structural information from a full suite of NMR experiments, a high degree of confidence in the assigned structure is achieved.
Conclusion: A Rigorous Approach to Structural Confirmation
The successful development of new chemical entities hinges on the precise characterization of every intermediate and final product. For reactions involving this compound, a combination of palladium-catalyzed cross-coupling reactions and, where applicable, nucleophilic aromatic substitutions, provides access to a diverse range of novel structures. By employing a comprehensive suite of analytical techniques, with a particular emphasis on the power of ¹⁹F NMR for monitoring fluorine-containing compounds, researchers can confidently and accurately determine the structures of their reaction products. This rigorous, multi-faceted approach ensures the scientific integrity of the data and paves the way for the successful advancement of drug discovery programs.
References
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. (n.d.).
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). Analytical Chemistry.
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek.
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). PubMed.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura coupling (or Suzuki coupling). (2024). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
- 2,2,2-Trifluoroethylbenzene. (n.d.). SpectraBase.
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press.
- Benzene, 1-bromo-3-(trifluoromethyl)-. (n.d.). PubChem.
- Benzene, 1-bromo-3-(trifluoromethyl)-. (n.d.). NIST WebBook.
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Safety Operating Guide
Guide to the Safe Disposal of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle chemical reagents not only effectively but also safely. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
The causal logic behind this protocol is grounded in the chemical nature of the substance. As a molecule containing both bromine and fluorine atoms bonded to an aromatic ring, it falls into the category of halogenated organic compounds .[1][2] This classification is paramount because these compounds require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[3][4] Standard disposal methods are insufficient and non-compliant.
Part 1: Hazard Assessment and Essential Safety Measures
Before handling the waste, a thorough understanding of the associated hazards is essential. This compound, like many halogenated aromatics, necessitates stringent safety controls to minimize exposure risks.
1.1. Engineering Controls: The Primary Barrier All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[1] This engineering control is your first and most effective line of defense against the inhalation of potentially harmful vapors.
1.2. Personal Protective Equipment (PPE): The Last Line of Defense The appropriate selection and use of PPE are crucial.[5] The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory.[5][6]
-
Hand Protection: Wear chemically resistant gloves (e.g., PVC or nitrile rubber). Always check the manufacturer's glove compatibility chart for the specific chemical.[7]
-
Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in case of a spill, a PVC apron may be necessary.[7]
-
Footwear: Closed-toe shoes are mandatory. Safety footwear is recommended when handling larger containers.[7]
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes and vapors. |
| Hand Protection | Chemically Resistant Gloves (e.g., PVC) | Prevents skin contact and absorption. |
| Body Protection | Flame-Retardant Lab Coat | Protects skin and clothing from contamination. |
1.3. Emergency Preparedness Ensure that an eyewash station and a safety shower are readily accessible and unobstructed before you begin.[6][7] Familiarize yourself with their operation.
Part 2: The Critical Step: Waste Segregation
The single most important principle in the disposal of this compound is segregation . Halogenated organic wastes must be collected separately from all other waste streams, especially non-halogenated organic wastes.[1][2]
Causality: The reason for this strict segregation lies in the disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration that includes specialized "scrubbing" systems to neutralize the acidic gases (like hydrobromic and hydrofluoric acid) produced during combustion.[3][8][9] Mixing these wastes with non-halogenated streams can damage standard incinerators and lead to the release of corrosive and toxic pollutants.
Container and Labeling Protocol:
-
Select the Correct Container: Use only designated, compatible hazardous waste containers. These are typically supplied by your institution's Environmental Health and Safety (EHS) department. The container must have a secure, tight-fitting lid.[5][7]
-
Label Accurately: The container must be clearly and indelibly labeled with:
-
The words "Hazardous Waste "[1]
-
The full chemical name: "This compound "
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
-
Keep Containers Closed: Always keep the waste container securely sealed when not in use.[7]
Part 3: Step-by-Step Disposal and Decontamination Workflow
This protocol outlines the process for collecting the chemical waste and decontaminating associated labware.
3.1. Collection of Liquid Waste
-
Prepare Work Area: Conduct this procedure in a chemical fume hood. Place absorbent pads on the work surface to contain minor drips.
-
Transfer Waste: Carefully pour or pipette the waste this compound into the designated and pre-labeled halogenated waste container. Avoid splashing.
-
Secure Container: Tightly seal the waste container and store it in a designated, well-ventilated secondary containment area away from incompatible materials.[5][7]
3.2. Management of Contaminated Solids
-
Segregate: Any solid materials contaminated with the chemical (e.g., pipette tips, absorbent pads, gloves) must also be disposed of as halogenated hazardous waste.
-
Contain: Place these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container. Do not mix them with regular trash.
3.3. Decontamination of Glassware
-
Initial Rinse: Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone) directly inside the fume hood.[1]
-
Collect Rinsate: This initial solvent rinse (rinsate) is now considered hazardous waste. It must be collected and added to your halogenated liquid waste container.[1]
-
Final Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.
The following diagram illustrates the complete waste management workflow from point of generation to final institutional handoff.
Caption: Waste Disposal and Decontamination Workflow.
Part 4: Accidental Spill Management
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or you feel unsafe, evacuate the immediate area and alert your supervisor and institutional EHS.
-
Contain the Spill: For small, manageable spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), collecting the cloth as contaminated solid waste.
-
Prevent Drainage: Under no circumstances should the chemical or cleanup materials be allowed to enter any sewer or drainage systems.[8]
Part 5: Final Disposal and Record Keeping
The ultimate disposal of hazardous waste is a regulated process that must be handled by licensed professionals.
5.1. Arranging for Pickup Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full, sealed, and properly labeled hazardous waste container.[1] Follow their specific procedures for storage pending pickup.
5.2. The Disposal Pathway The collected waste will be transported to a licensed chemical destruction plant. The standard and accepted technology for halogenated organic compounds is controlled high-temperature incineration with flue gas scrubbing.[3][8] This process ensures the complete destruction of the organic molecule into simpler, less harmful components while capturing and neutralizing the resulting acidic gases.
5.3. Documentation Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- CymitQuimica. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene Safety Data Sheet.
- Aarti Industries. (2021, October 15). GPS Safety Summary - 1-bromo-3,4,5-trifluorobenzene.
- Echemi. (n.d.). 1-Bromo-2-(2,2,2-trifluoroethyl)-benzene Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3-(trifluoromethoxy)benzene.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
- ResearchGate. (2025, July 27). Halogenated Aromatic Compounds.
- Unknown. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
